1-(Cyclohexylmethyl)piperazine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(cyclohexylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGNFROBDUREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370998 | |
| Record name | 1-(Cyclohexylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-23-3 | |
| Record name | 1-(Cyclohexylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclohexylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclohexylmethyl)piperazine
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(Cyclohexylmethyl)piperazine, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical suppliers and databases.
Core Physicochemical Data
This compound is a derivative of piperazine with a cyclohexylmethyl substituent. Its fundamental properties are crucial for its handling, formulation, and potential applications in medicinal chemistry and materials science.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂ | [1][2][3] |
| Molecular Weight | 182.31 g/mol | [1][2][3] |
| CAS Number | 57184-23-3 | [1][3] |
| IUPAC Name | This compound | |
| Boiling Point | 230-231 °C (at 760 mmHg) | [3] |
| Density | 0.938 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4950 | [3] |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | |
| Predicted pKa | 9.26 ± 0.10 | [4][5] |
| Melting Point | Data not consistently available. One source reports 87.8, which is identical to the flash point and may be an error. | |
| Solubility | Specific data for this compound is not readily available. The parent compound, piperazine, is known to be freely soluble in water and glycerol, and slightly soluble in ethanol.[6][7] |
Experimental Protocols for Property Determination
The following sections detail generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard in organic chemistry laboratories.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] A common and efficient method for small quantities of liquid is the capillary method using a Thiele tube or a melting point apparatus with a heating block.[10][11]
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube or a fusion tube.[8][10]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the liquid.[10]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or inserted into a calibrated aluminum heating block.[10][12]
-
Heating: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute as the expected boiling point is approached.[12]
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10] Alternatively, the heat source is removed when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]
-
Recording: The temperature is recorded at this point. For accuracy, the determination should be repeated, and the barometric pressure should also be recorded.[8][9]
Caption: Workflow for Boiling Point Determination.
Determination of Melting Point
For solid compounds, the melting point is a key indicator of purity.[12] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[13][14]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a digital melting point apparatus.[15]
-
Heating: The heating block or oil bath is heated. An initial rapid determination can be done to find an approximate melting point. Subsequently, a new sample is heated slowly, with the temperature increasing by about 2°C per minute near the expected melting point.
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample becomes a clear liquid (completion of melting).[15]
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity of a compound. For a basic compound like this compound, the pKa refers to its conjugate acid. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[16][17]
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a water-cosolvent mixture) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[16][17]
References
- 1. 1-环己甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 57184-23-3 [chemicalbook.com]
- 4. This compound | 57184-23-3 [amp.chemicalbook.com]
- 5. This compound | 57184-23-3 [amp.chemicalbook.com]
- 6. Piperazine compounds [m.chemicalbook.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. byjus.com [byjus.com]
- 15. pennwest.edu [pennwest.edu]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
1-(Cyclohexylmethyl)piperazine CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Cyclohexylmethyl)piperazine, a heterocyclic organic compound with significant applications in pharmaceutical synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis protocols, and its role as a key building block for pharmacologically active molecules, particularly as a scaffold for sigma (σ) receptor ligands with potential therapeutic applications in oncology and neurology.
Chemical and Physical Properties
This compound is a substituted piperazine derivative. The inclusion of a cyclohexylmethyl group enhances its lipophilicity compared to the parent piperazine molecule, influencing its pharmacokinetic and pharmacodynamic properties.
Quantitative Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 57184-23-3 | |
| Molecular Weight | 182.31 g/mol | |
| Molecular Formula | C₁₁H₂₂N₂ | |
| Density | 0.938 g/mL at 25 °C (lit.) | |
| Boiling Point | 230-231 °C (lit.) | |
| Refractive Index | n20/D 1.4950 (lit.) | |
| Flash Point | 87.8 °C (190.0 °F) - closed cup |
Synthesis of this compound and Derivatives
The synthesis of N-substituted piperazines, including this compound, typically involves the alkylation of a piperazine core. A common and efficient method is the nucleophilic substitution reaction between a piperazine derivative and a suitable cyclohexylalkyl halide.
Experimental Protocol: Synthesis via N-Alkylation of Boc-Protected Piperazine
This protocol is adapted from the synthesis of the closely related compound, 1-cyclohexylpiperazine, and represents a standard method for preparing such derivatives.[1][2]
Step 1: N-Alkylation of 1-Boc-piperazine
-
To a 50L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, 4.8 kg (29.5 mol) of cyclohexyl bromide, and 4.08 kg (29.5 mol) of potassium carbonate under constant stirring.[1][2]
-
Slowly heat the mixture to reflux and maintain for 2 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the intermediate, 4-Boc-1-cyclohexylpiperazine, as an oil.[1][2]
Step 2: Deprotection of the Boc Group
-
In a suitable reactor, dissolve the intermediate from Step 1 in absolute ethanol.
-
Slowly add concentrated hydrochloric acid. Note that this reaction is exothermic.[1]
-
Heat the mixture to reflux until the deprotection is complete (monitor by TLC).
-
Cool the reaction and evaporate the solvent to dryness to obtain the hydrochloride salt of the product.[1]
Step 3: Neutralization and Purification
-
Dissolve the hydrochloride salt in water.
-
Adjust the pH to 12-14 by adding an inorganic base, such as sodium hydroxide.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Therapeutic Potential
This compound serves as a crucial scaffold in the development of ligands targeting sigma (σ) receptors.[3] These receptors are implicated in a variety of neurological and psychiatric conditions, as well as in the pathology of cancer.
Role as a Sigma-2 (σ₂) Receptor Ligand Precursor in Cancer Research
Derivatives of this compound have been synthesized and identified as high-affinity ligands for the σ₂ receptor, which is often overexpressed in proliferating cancer cells, including pancreatic cancer.[4][5]
One notable derivative, PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), has demonstrated the ability to induce cell death in pancreatic cancer cell lines.[4][5] The proposed mechanism of action involves the induction of mitochondrial stress, leading to apoptosis.
Signaling Pathway of a σ₂ Receptor Agonist Derivative
The binding of a σ₂ receptor agonist, derived from the this compound scaffold, can trigger a cascade of events leading to programmed cell death.
Caption: σ₂ receptor-mediated apoptosis signaling pathway.
Potential as a Scaffold for Analgesics
Research into related cyclohexyl-piperazine compounds has revealed potent analgesic properties. For instance, the compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45) exhibited analgesic activity comparable to that of morphine in animal models.[6] This suggests that the this compound core structure is a viable starting point for the development of novel pain management therapies.
Experimental Protocols for Biological Evaluation
Sigma Receptor Radioligand Binding Assay
This is a generalized protocol to determine the binding affinity of a compound for σ₁ and σ₂ receptors.[7]
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Radioligands: [³H]-(+)-pentazocine (for σ₁) and [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂)
-
Non-labeled displacers: Haloperidol or (+)-pentazocine
-
Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare tissue homogenates according to standard laboratory procedures.
-
For the σ₁ assay, incubate the membrane homogenate with [³H]-(+)-pentazocine and various concentrations of the test compound.
-
For the σ₂ assay, incubate the membrane homogenate with [³H]-DTG in the presence of a high concentration of a selective σ₁ ligand (like (+)-pentazocine) to block binding to σ₁ sites, along with various concentrations of the test compound.
-
Define non-specific binding using a high concentration of a non-labeled ligand like haloperidol.
-
Incubate the reactions at the appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki (inhibition constant) for the test compound by analyzing the competitive inhibition data using non-linear regression analysis (e.g., using Prism software).
In Vitro Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., Panc-1, BxPC3 for pancreatic cancer)
-
Complete cell culture medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
This compound is a valuable chemical intermediate with a well-defined physicochemical profile. Its utility as a scaffold, particularly for the development of sigma receptor ligands, positions it as a compound of significant interest for drug discovery programs in oncology and neuropharmacology. The synthetic routes are well-established, and a variety of standard biological assays can be employed to characterize the activity of its derivatives. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this versatile molecule.
References
- 1. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 3. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 4. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Mechanism of 1-(Cyclohexylmethyl)piperazine Derivatives as Sigma Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). These receptors are implicated in a wide range of cellular functions and are considered promising therapeutic targets for various pathologies, including neurological disorders and cancer. The 1-(Cyclohexylmethyl)piperazine scaffold has emerged as a privileged structure in the development of high-affinity sigma receptor ligands. This technical guide provides an in-depth analysis of the mechanism of action of these compounds, using the well-characterized derivative, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), as a primary exemplar. This document will detail their binding characteristics, functional activities as both sigma-1 antagonists and sigma-2 agonists, and the downstream signaling pathways they modulate.
Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions
The binding affinity and functional potency of this compound derivatives are critical determinants of their pharmacological effects. The following tables summarize key quantitative data for PB28 and related analogs.
Table 1: Sigma Receptor Binding Affinities (Ki) of this compound Analogs
| Compound | Sigma-1 (σ₁) Ki (nM) | Sigma-2 (σ₂) Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| PB28 | 0.38 | 0.68 | 0.56 | [1] |
| Amide Analog of PB28 (36) | 179 | 11,000 | 0.016 | [1] |
| N-Cyclohexylpiperazine (59) | 1,280 | 4.70 | 272 | [1] |
| (-)-(S)-9 (chiral analog of PB28) | 94.6 | 5.92 | 16.0 | [2] |
| (+)-(R)-9 (chiral analog of PB28) | 12.6 | - | - | [2] |
Table 2: Functional Activity and Cytotoxicity of this compound Analogs
| Compound | Cell Line | Functional Activity | EC50/IC50 (µM) | Reference |
| PB28 | MCF7 | σ₁ antagonist / σ₂ agonist | IC50 (cell growth, 48h): nanomolar range | [3] |
| PB28 | MCF7 ADR | σ₁ antagonist / σ₂ agonist | IC50 (cell growth, 48h): nanomolar range | [3] |
| Piperidine Analog of PB28 (24) | SK-N-SH | Putative σ₂ agonist | EC50 (antiproliferative): 1.40 | [1] |
| Piperidine Analog of PB28 (15) | SK-N-SH | Putative σ₂ agonist | EC50 (antiproliferative): 3.64 | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound derivatives.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Protocol for Sigma-1 Receptor Binding Assay:
-
Tissue Preparation: Guinea pig brain tissue is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.
-
Assay Conditions: The assay is performed in a final volume of 1 mL containing the membrane preparation, the radioligand [³H]-(+)-pentazocine (a selective sigma-1 ligand), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 37°C for 150 minutes to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[4]
Protocol for Sigma-2 Receptor Binding Assay:
-
Tissue Preparation: Rat liver tissue is processed as described for the sigma-1 assay to obtain a membrane preparation.
-
Assay Conditions: The assay is performed in a final volume of 1 mL containing the membrane preparation, the radioligand [³H]-DTG (a non-selective sigma ligand), a masking agent for sigma-1 sites (e.g., (+)-pentazocine), and varying concentrations of the test compound.
-
Incubation, Termination, and Quantification: These steps are similar to the sigma-1 binding assay.
-
Data Analysis: Data analysis is performed as described for the sigma-1 assay to determine the Ki of the test compound for the sigma-2 receptor.[4]
Functional Assays: Sigma-2 Receptor Agonism
Objective: To determine the functional activity of test compounds as sigma-2 receptor agonists, typically by measuring downstream effects such as apoptosis and reactive oxygen species (ROS) production.
Caspase Activation Assay:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, Panc-1) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Lysis: Cells are lysed to release intracellular contents.
-
Caspase Activity Measurement: A fluorogenic caspase substrate (e.g., for caspase-3) is added to the cell lysate. Cleavage of the substrate by active caspases releases a fluorescent molecule.
-
Quantification: The fluorescence is measured using a plate reader. An increase in fluorescence indicates caspase activation.[5]
Mitochondrial Superoxide Production Assay:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the caspase assay.
-
Staining: A fluorescent probe that specifically detects mitochondrial superoxide (e.g., MitoSOX Red) is added to the cells and incubated.
-
Imaging/Flow Cytometry: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to sigma receptor ligands.
-
Cell Culture: Cells (e.g., SK-N-SH neuroblastoma cells) are grown on glass coverslips.
-
Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.
-
Perfusion and Stimulation: The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope. Cells are perfused with a physiological solution. The test compound is added to the perfusion solution. In some experiments, cells are subsequently challenged with an agonist that induces calcium release (e.g., carbachol or histamine).[6]
-
Fluorescence Measurement: The fluorescence of the calcium indicator is measured over time using a ratiometric imaging system.
-
Data Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures described in this guide.
Conclusion
This compound derivatives represent a versatile class of sigma receptor ligands with a dual mechanism of action. As exemplified by PB28, these compounds typically act as antagonists at the sigma-1 receptor and agonists at the sigma-2 receptor. Their sigma-1 antagonism can modulate neuronal excitability and calcium signaling, suggesting therapeutic potential in neurological disorders. Concurrently, their sigma-2 agonism triggers apoptotic pathways in cancer cells through mechanisms involving mitochondrial dysfunction, ROS production, and, in some contexts, caspase activation, highlighting their promise as anticancer agents. The detailed protocols and signaling pathways outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of molecules.
References
- 1. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of N-(cyclohexylmethyl)piperazine derivatives.
An In-Depth Technical Guide to the Biological Activity of N-(cyclohexylmethyl)piperazine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of N-(cyclohexylmethyl)piperazine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, diverse biological activities, and structure-activity relationships (SAR) that make these compounds promising candidates for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights.
The N-(cyclohexylmethyl)piperazine Scaffold: A Privileged Core
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4][5][6] Its unique properties, including structural rigidity, hydrogen bond acceptor/donor capabilities, and favorable pharmacokinetic profiles, make it a frequent component in clinically successful drugs.[2][7]
The addition of a cyclohexylmethyl group to one of the piperazine nitrogens introduces key physicochemical characteristics. The cyclohexyl moiety enhances lipophilicity and provides conformational flexibility, which can significantly influence a molecule's ability to interact with biological targets.[8] The piperazine core itself offers two strategic points for chemical modification (the N1 and N4 positions), allowing for the fine-tuning of pharmacological properties and the creation of derivatives with a broad spectrum of biological activities, including antipsychotic, antimicrobial, and anticancer effects.[1][4][9]
General Synthesis Strategies
The synthesis of N-(cyclohexylmethyl)piperazine derivatives is typically straightforward, lending to the creation of diverse chemical libraries for screening. The most common approaches involve the functionalization of a pre-existing piperazine ring.
A primary method is the N-alkylation of a piperazine with a cyclohexylmethyl halide (e.g., bromide or chloride) under basic conditions.[8][10] An alternative and robust method is reductive amination , where a piperazine is reacted with cyclohexanecarboxaldehyde in the presence of a reducing agent.[10] Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often employed to ensure mono-alkylation before further modification at the second nitrogen atom.[8]
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 9. museonaturalistico.it [museonaturalistico.it]
- 10. mdpi.com [mdpi.com]
Pharmacological Profile of 1-Cyclohexylpiperazine and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of 1-cyclohexylpiperazine and its derivatives. These compounds have garnered significant interest as potent and selective ligands for sigma receptors, demonstrating potential therapeutic applications in oncology and neurology. This document summarizes their receptor binding affinities, functional activities, and mechanisms of action, supported by detailed experimental protocols and visual representations of key biological pathways.
Core Pharmacological Properties
1-Cyclohexylpiperazine serves as a foundational scaffold for a class of compounds that primarily target sigma receptors, with varying degrees of affinity and selectivity for the two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). The unique physicochemical properties conferred by the cyclohexyl group, such as enhanced lipophilicity, play a crucial role in their pharmacological activity.[1]
Derivatives of this scaffold have been extensively explored, leading to the development of key compounds like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), which exhibits high affinity for both sigma receptor subtypes.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the piperazine ring and the nature of the substituent on the second nitrogen atom significantly influence binding affinity and selectivity.[1][3] For instance, the presence of both basic nitrogen atoms in the piperazine ring is crucial for optimal sigma-2 receptor binding.[1][3][4]
The primary therapeutic interest in these compounds lies in their potential as anti-cancer agents. Agonism at the sigma-2 receptor has been shown to induce apoptosis in various tumor cell lines, including those resistant to conventional chemotherapeutics.[5][6] This pro-apoptotic effect is often mediated through novel, caspase-independent pathways, making these compounds particularly promising for overcoming drug resistance.[5]
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities (Kᵢ) and functional activities (EC₅₀) of 1-cyclohexylpiperazine and a selection of its key analogs.
Table 1: Sigma Receptor Binding Affinities (Kᵢ, nM) of 1-Cyclohexylpiperazine and Analogs
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |
| 1-Cyclohexylpiperazine (core structure) | - | 4.70 | - | [1][3] |
| PB28 (Compound 7) | 0.38 | 0.68 | 0.56 | [1][3][4] |
| Amide 36 | 0.11 | 179 | 1627 | [1][3][4] |
| Piperidine 15 | - | - | - | [1][3] |
| Piperidine 24 | - | - | - | [1][3] |
Note: A lower Kᵢ value indicates a higher binding affinity. Selectivity is calculated as the ratio of Kᵢ (σ₁) / Kᵢ (σ₂); a value > 1 indicates selectivity for the σ₂ receptor, while a value < 1 indicates selectivity for the σ₁ receptor.
Table 2: Functional Activity (EC₅₀, µM) of 1-Cyclohexylpiperazine Analogs
| Compound | Cell Line | Assay | EC₅₀ (µM) | Reference |
| PB28 | C6 glioma | Antiproliferation (MTT) | 5.80 | [1] |
| PB28 | SK-N-SH neuroblastoma | Antiproliferation (MTT) | 2.62 | [1] |
| Piperidine 15 | SK-N-SH neuroblastoma | Antiproliferation | 3.64 | [1][3] |
| Piperidine 24 | SK-N-SH neuroblastoma | Antiproliferation | 1.40 | [1][3] |
Note: EC₅₀ represents the concentration of a compound that gives a half-maximal response. In this context, it reflects the potency of the compound in inhibiting cell proliferation.
Signaling Pathways and Mechanism of Action
Sigma-2 receptor agonists, including many 1-cyclohexylpiperazine analogs, induce cell death in cancer cells through a combination of apoptosis and autophagy. A key characteristic of this process is that it is often independent of the tumor suppressor protein p53 and caspases, which are central to many conventional apoptotic pathways.[5] This suggests a novel mechanism of action that could be effective in tumors with mutations in the p53 pathway, a common feature of cancer.
The binding of a sigma-2 agonist to its receptor can trigger a signaling cascade that leads to the inhibition of the mTOR (mammalian target of rapamycin) pathway.[2][7] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to the induction of autophagy, a cellular process of self-digestion that can promote cell death when sustained. Key markers of this process include the processing of LC3B and the downregulation of mTOR effectors like p70S6K and 4EBP1.[2]
Simultaneously, sigma-2 receptor activation can induce a caspase-independent apoptotic pathway. While the precise molecular steps are still under investigation, this pathway is characterized by DNA fragmentation and externalization of phosphatidylserine, without the activation of executioner caspases.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the pharmacological profile of 1-cyclohexylpiperazine and its analogs.
In Vitro Assays
1. Radioligand Binding Assay for Sigma Receptors
This protocol is used to determine the binding affinity (Kᵢ) of test compounds for sigma-1 and sigma-2 receptors.
-
Materials:
-
Tissue homogenates: Guinea pig brain for σ₁ receptors and rat liver for σ₂ receptors.
-
Radioligands: --INVALID-LINK---pentazocine for σ₁ and [³H]1,3-di-o-tolylguanidine ([³H]DTG) for σ₂.
-
Non-specific binding control: Haloperidol.
-
Test compounds (1-cyclohexylpiperazine analogs).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate tissue homogenates with a fixed concentration of the respective radioligand and varying concentrations of the test compound.
-
For σ₂ receptor binding, include a masking concentration of (+)-pentazocine to block binding of [³H]DTG to σ₁ receptors.
-
Define non-specific binding in the presence of a high concentration of haloperidol.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition binding curves.
-
Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. Cell Proliferation/Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, SK-N-SH).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or SDS-HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the half-maximal effective concentration (EC₅₀) from the dose-response curves.
-
In Vivo Assay
1. Mouse Xenograft Model for Antitumor Efficacy
This model is used to evaluate the in vivo antitumor activity of 1-cyclohexylpiperazine analogs.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer).
-
Cell culture reagents.
-
Matrigel (optional).
-
Test compound and vehicle for administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 3 x 10⁶ cells) into the flank of the mice.[7]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers regularly and calculate the tumor volume.[7]
-
Drug Administration: Once tumors reach the desired size, randomize the mice into control and treatment groups.
-
Formulation: For water-insoluble compounds like many 1-cyclohexylpiperazine derivatives, a suitable vehicle is required. A common formulation consists of a mixture of solvents such as DMSO, polyethylene glycol (e.g., PEG300), and saline.[4] The final concentration of organic solvents should be minimized to avoid toxicity.
-
Dosing: Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., intraperitoneal or intravenous injection daily or several times a week).
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.
-
Conclusion
1-Cyclohexylpiperazine and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to induce a unique form of programmed cell death in cancer cells via sigma-2 receptor agonism offers a new avenue for treating drug-resistant tumors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Continued investigation into the detailed molecular mechanisms and optimization of the structure-activity relationships will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry, particularly in the discovery and development of drugs targeting the central nervous system (CNS).[1][2][3] Its structural simplicity, synthetic tractability, and ability to modulate physicochemical properties make it a versatile building block for designing ligands that interact with a wide array of CNS targets. This in-depth technical guide explores the critical role of piperazine derivatives in CNS drug discovery, providing a comprehensive overview of their targets, quantitative pharmacological data, detailed experimental protocols, and the intricate signaling pathways they modulate.
The Versatility of the Piperazine Moiety
The widespread use of the piperazine core in CNS drug design can be attributed to several key factors. Its basic nature allows for the formation of salts, which can improve solubility and other pharmacokinetic properties.[1] Furthermore, the two nitrogen atoms provide ideal points for chemical modification, enabling the synthesis of diverse libraries of compounds with finely tuned pharmacological profiles.[3][4] These modifications can influence a compound's affinity for its target, its selectivity over other receptors, and its ability to cross the blood-brain barrier (BBB), a critical hurdle for any CNS-acting therapeutic.[5][6]
Key CNS Targets for Piperazine Derivatives
Piperazine derivatives have been successfully developed to target a broad spectrum of CNS receptors and enzymes, playing crucial roles in neurotransmission and neuronal function. The main targets include:
-
Serotonin (5-HT) Receptors: Various subtypes of serotonin receptors are implicated in mood, anxiety, and cognition. Piperazine derivatives have been designed as agonists, partial agonists, and antagonists for receptors such as 5-HT1A, 5-HT2A, and 5-HT7.[2][7][8]
-
Dopamine (D) Receptors: Dopamine receptors are central to motor control, motivation, and reward. Piperazine-containing compounds have been developed as ligands for D2, D3, and D4 receptors, with applications in treating psychosis and other dopamine-related disorders.[8][9]
-
Histamine (H) Receptors: Histamine receptors in the brain are involved in wakefulness and cognitive processes. Some piperazine derivatives act as antagonists at H1 and H3 receptors.[10]
-
Opioid Receptors: The delta-opioid receptor (δOR) is a target for novel analgesics with potentially fewer side effects than traditional opioids. Piperazine derivatives have shown promise as potent δOR agonists.[11][12]
-
Enzymes: Beyond receptors, piperazine derivatives have been designed to inhibit key enzymes in the CNS, such as Histone Deacetylase 6 (HDAC6) and Monoamine Oxidase A (MAO-A), which are therapeutic targets for neurodegenerative diseases and depression, respectively.[13][14]
Quantitative Pharmacological Data of Piperazine Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative piperazine derivatives at various CNS targets. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) of these compounds.
Table 1: Binding Affinities (Ki, nM) of Piperazine Derivatives at Serotonin and Dopamine Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D2 | D3 | Reference |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative 8a | 3.77 | - | 6.69 | >1000 | - | [7] |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative 11b | 1802 | - | 91.7 | >1000 | - | [7] |
| 1-(2-acetylphenyl)piperazine derivative 9 | - | >10000 | 50-fold less potent than ref. | - | - | [7] |
| Coumarin-piperazine derivative 25 | 0.012 | 8.0 | - | 1.4 | 4.8 | [8] |
| Coumarin-piperazine derivative 26 | 3.3 | 0.3 | - | 2.6 | 4.3 | [8] |
| 8-acetyl-7-(3-[4-(2-bromophenyl)piperazin-1-yl]propoxy)-4-methylcoumarin (33) | 0.5 | 7.0 | - | - | - | [8] |
| 8-acetyl-7-(3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy)-4-methylcoumarin (34) | 0.6 | 8.0 | - | - | - | [8] |
| 5-substituted indole derivative 10b | - | - | - | 144 | 3.87 | [9] |
| Benzo[b]thiophene derivative 10i | - | - | - | 76.9 | 1.69 | [9] |
| Benzofuran derivative 10h | - | - | - | 132 | 5.23 | [9] |
Table 2: Functional Potencies (IC50/EC50, µM) and Other Off-Target Activities of Piperazine Derivatives
| Compound Class/Derivative | Assay | Cell Line | IC50/EC50 (µM) | Reference |
| N-benzylpiperazine | Cytotoxicity | Primary rat hepatocytes | 1.21 | [15] |
| 1-(3-trifluoromethylphenyl)piperazine | Cytotoxicity | Primary rat hepatocytes | Most cytotoxic of tested | [15] |
| 1-(4-methoxyphenyl)piperazine | Cytotoxicity | Primary rat hepatocytes | - | [15] |
| Piperazine Derivative (Generic) | hERG Inhibition | Patch-clamp | Varies significantly | [16] |
| Piperazine Derivative (Generic) | Kinase Inhibition | Radiometric | Varies | [16] |
Key Experimental Protocols in Piperazine CNS Drug Discovery
Detailed and reproducible experimental protocols are fundamental to the successful discovery and development of novel CNS therapeutics. The following sections outline the methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a filtration-based radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific CNS receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT1A receptor) to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[17][18]
2. Binding Assay:
-
Pre-treat glass fiber filters (e.g., GF/B) with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[17]
-
Prepare serial dilutions of the test piperazine derivative.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membrane preparation, radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and assay buffer.
-
Non-specific Binding (NSB): Cell membrane preparation, radioligand, and a high concentration of a known competing ligand.
-
Competitive Binding: Cell membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at a specified temperature and duration to reach equilibrium.[17][18]
3. Filtration and Counting:
-
Terminate the incubation by rapid filtration through the pre-treated filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
In Vivo Behavioral Models for Antidepressant Activity
Animal models are crucial for evaluating the potential therapeutic efficacy of novel piperazine derivatives. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models for antidepressant-like activity.[20][21][22]
1. Animals:
-
Use male mice or rats of a specific strain and age.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the facility for at least one week before the experiment.
2. Drug Administration:
-
Dissolve or suspend the test piperazine derivative in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Administer the compound and vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.
3. Forced Swim Test (FST):
-
Place individual animals in a transparent cylinder filled with water (23-25°C) to a depth where they cannot touch the bottom or escape.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.[22]
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.[23]
4. Tail Suspension Test (TST):
-
Suspend individual mice by their tails from a horizontal bar using adhesive tape, ensuring their head is approximately 50 cm from the floor.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility.
-
A reduction in immobility time indicates a potential antidepressant effect.[22]
5. Data Analysis:
-
Analyze the immobility data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the drug-treated groups with the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CNS drug action and discovery is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by piperazine derivatives and a typical experimental workflow.
Dopamine D1 and D2 Receptor Signaling Pathways
Piperazine derivatives often target dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a critical role in various neurological processes.[14][24] The D1-like (D1 and D5) and D2-like (D2, D3, D4) receptor families trigger opposing downstream signaling cascades.[4][25]
Caption: Opposing effects of D1-like and D2-like dopamine receptor signaling pathways.
Serotonin 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor, a key target for anxiolytic and antidepressant piperazine derivatives, is a GPCR that primarily couples to inhibitory G-proteins (Gi/o).[1][26] Its activation leads to a decrease in neuronal excitability.
Caption: Key signaling events following the activation of the 5-HT1A receptor.
Experimental Workflow for CNS Drug Discovery
The discovery of novel piperazine-based CNS drugs follows a multi-stage process, from initial compound design to preclinical evaluation.
Caption: A generalized workflow for the discovery of CNS-active piperazine derivatives.
Conclusion
Piperazine derivatives continue to be a highly fruitful area of research in CNS drug discovery. Their chemical versatility allows for the creation of compounds with diverse pharmacological profiles, targeting a wide range of receptors and enzymes implicated in neurological and psychiatric disorders. The systematic application of the experimental protocols and a thorough understanding of the underlying signaling pathways described in this guide are essential for the rational design and development of the next generation of piperazine-based CNS therapeutics. The ongoing exploration of this remarkable scaffold holds significant promise for addressing the unmet medical needs of patients with CNS disorders.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Screening of antidepressant | PPTX [slideshare.net]
- 21. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1-(Cyclohexylmethyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Cyclohexylmethyl)piperazine. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data obtained from computational models. These predictions are intended to serve as a reference for the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to guide researchers in their own analytical work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational algorithms and should be considered as estimates. Experimental verification is recommended for confirmation.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.65 | Multiplet | 4H | Piperazine ring protons (positions 3 & 5) |
| ~2.40 | Multiplet | 4H | Piperazine ring protons (positions 2 & 6) |
| ~2.15 | Doublet | 2H | Methylene bridge protons (-CH₂-) |
| ~1.70 | Multiplet | 5H | Cyclohexyl ring protons |
| ~1.20 | Multiplet | 6H | Cyclohexyl ring protons |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~65.0 | Methylene bridge carbon (-CH₂-) |
| ~55.0 | Piperazine ring carbons (positions 2 & 6) |
| ~46.0 | Piperazine ring carbons (positions 3 & 5) |
| ~38.0 | Cyclohexyl ring carbon (position 1) |
| ~31.0 | Cyclohexyl ring carbons |
| ~26.5 | Cyclohexyl ring carbon |
| ~26.0 | Cyclohexyl ring carbons |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | C-H stretch (cyclohexyl & methylene) |
| ~2850 | Strong | C-H stretch (cyclohexyl & methylene) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1200-1000 | Medium-Strong | C-N stretch |
Predicted for a liquid film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 182.18 | 100 | [M]⁺ (Molecular Ion) |
| 99.10 | ~80 | [C₆H₁₁N₂]⁺ |
| 83.08 | ~60 | [C₆H₁₁]⁺ (Cyclohexylmethyl cation) |
| 81.07 | ~50 | [C₆H₉]⁺ |
Predicted using Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: Calibrate the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
As this compound is a liquid at room temperature, a neat spectrum can be obtained.
-
Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
2. Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
3. Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan from m/z 40 to 300.
4. Data Acquisition:
-
Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Navigating the Labyrinth of Formulation: A Technical Guide to the Solubility and Stability of 1-(Cyclohexylmethyl)piperazine
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical development, understanding the fundamental physicochemical properties of a compound is paramount to its successful formulation and therapeutic efficacy. This technical guide delves into the core characteristics of 1-(Cyclohexylmethyl)piperazine, a key building block in medicinal chemistry, by providing a comprehensive overview of its solubility in common laboratory solvents and its stability profile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and visual workflows to aid in the seamless integration of this compound into research and development pipelines.
Physicochemical Properties of this compound
This compound is a substituted piperazine derivative with a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol .[1] Its structure, featuring a non-polar cyclohexyl group and a polar piperazine ring, bestows upon it a distinct solubility and stability profile. Key physical properties are summarized below:
| Property | Value | Reference |
| Boiling Point | 230-231 °C | [1] |
| Density | 0.938 g/mL at 25 °C | [1] |
| Flash Point | 87.8 °C (closed cup) | [1] |
| pKa (Predicted) | 9.26 ± 0.10 | [2] |
Solubility Profile
A thorough understanding of a compound's solubility is critical for a range of applications, from reaction chemistry to formulation development. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its solubility can be predicted based on the principle of "like dissolves like" and the known solubility of similar compounds, such as piperazine itself.[3][4][5] The presence of the large, non-polar cyclohexylmethyl group is expected to decrease its solubility in polar solvents compared to the parent piperazine molecule, while enhancing its solubility in non-polar organic solvents.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Insoluble | The large non-polar cyclohexylmethyl group significantly reduces aqueous solubility despite the presence of the polar piperazine ring.[3][6] |
| Methanol | Polar Protic | Soluble | The alkyl chain of the alcohol can interact with the cyclohexyl group, while the hydroxyl group can hydrogen bond with the piperazine nitrogens. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many amines. |
| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor for the N-H of the piperazine. |
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | The polarity of DCM is suitable for dissolving molecules with both polar and non-polar regions. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ring structure is compatible with the cyclohexyl group. |
| Toluene | Non-polar | Soluble | The aromatic ring of toluene can interact favorably with the non-polar cyclohexyl group. |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | The high polarity of the piperazine ring limits solubility in highly non-polar aliphatic solvents. |
| Diethyl Ether | Non-polar | Sparingly Soluble | While less polar than THF, the ether oxygen can offer some interaction, but the overall non-polar character dominates. Piperazine itself is insoluble in ether.[7] |
Stability Profile and Potential Degradation Pathways
The stability of a pharmaceutical compound is a critical quality attribute that dictates its shelf-life and storage conditions. Piperazine and its derivatives are known to be susceptible to degradation under various stress conditions, including acid, base, oxidation, heat, and light.[8] The piperazine ring, with its two secondary amine functionalities, is the primary site of chemical instability.
Potential Degradation Pathways:
-
Oxidation: The tertiary amine nitrogen in the piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides. Oxidizing agents can accelerate this process.[9]
-
Hydrolysis: While generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other degradative reactions, though this is less common for the robust piperazine ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules. Photostability studies are crucial to determine appropriate packaging.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. Studies on aqueous piperazine solutions have shown degradation at temperatures above 135 °C.[10][11]
Experimental Protocols
Experimental Determination of Solubility
A standard protocol for determining the equilibrium solubility of a compound in a given solvent involves the following steps:
Caption: Workflow for Experimental Solubility Determination.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration.
Stability-Indicating HPLC Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products.[12][13][14]
Caption: Workflow for Stability-Indicating HPLC Method Development.
Forced Degradation Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the stock solution to dry heat (e.g., 60-80 °C).
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points by HPLC to identify and quantify any degradation products formed.
Potential Degradation Pathway of the Piperazine Moiety
The piperazine ring is susceptible to oxidative degradation, which can be a key consideration for formulation and storage. A plausible degradation pathway involves the formation of an N-oxide.
Caption: Potential Oxidative Degradation of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The predicted solubility profile suggests good solubility in a range of common organic solvents, with limited solubility in water and non-polar aliphatic hydrocarbons. The stability is primarily influenced by the reactivity of the piperazine ring, with oxidation being a key potential degradation pathway. The provided experimental protocols offer a starting point for researchers to generate robust data for their specific applications. A thorough experimental investigation based on these guidelines is recommended to confirm the predicted properties and ensure the development of a safe, effective, and stable final product.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 57184-23-3 [amp.chemicalbook.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. saltise.ca [saltise.ca]
- 5. Khan Academy [khanacademy.org]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biosynce.com [biosynce.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
The Cyclohexylpiperazine Scaffold: A Versatile Core for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclohexylpiperazine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of therapeutic agents. Its unique conformational properties and synthetic tractability have made it a cornerstone in the design of compounds targeting a wide range of biological entities, from central nervous system (CNS) receptors to enzymes and transporters implicated in cancer and infectious diseases. This technical guide provides a comprehensive overview of the therapeutic applications of cyclohexylpiperazine derivatives, with a focus on their pharmacological activities, mechanisms of action, and the experimental methodologies used to evaluate their potential.
Therapeutic Applications in Oncology
Cyclohexylpiperazine derivatives have shown significant promise as anticancer agents, primarily through their interaction with sigma receptors and their ability to overcome multidrug resistance.
Sigma Receptor Modulation
Sigma receptors, particularly the σ1 and σ2 subtypes, are overexpressed in various tumor cell lines and are implicated in cell proliferation, apoptosis, and survival.[1][2][3] Cyclohexylpiperazine-based compounds have been developed as potent and selective ligands for these receptors.[4]
One of the most extensively studied cyclohexylpiperazine derivatives is PB28 , a mixed σ1 antagonist/σ2 agonist.[5][6] In breast cancer cell lines (MCF7 and the adriamycin-resistant MCF7/ADR), PB28 exhibits potent antiproliferative activity with IC50 values in the nanomolar range.[6][7] It induces a G0-G1 phase cell cycle arrest and triggers caspase-independent apoptosis.[6]
The pro-apoptotic effects of σ2 receptor agonists are believed to be mediated through a novel pathway that is independent of p53 and caspases in some instances, making them attractive candidates for treating drug-resistant tumors.[8] This pathway is thought to involve the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[9]
Overcoming Multidrug Resistance
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance in cancer by actively effluxing chemotherapeutic drugs from tumor cells.[10] Several cyclohexylpiperazine derivatives have been shown to inhibit P-gp, thereby sensitizing cancer cells to conventional anticancer agents.[10][11]
For instance, PB28 has been demonstrated to reduce P-gp expression in a concentration- and time-dependent manner in MCF7/ADR cells.[6] This inhibition of P-gp leads to an increased intracellular accumulation of chemotherapeutic drugs like doxorubicin, resulting in a synergistic cytotoxic effect.[6] The mechanism of P-gp inhibition by small molecules can involve competitive, non-competitive, or allosteric interactions with the transporter.[12]
Quantitative Data on Anticancer Activity of Cyclohexylpiperazine Derivatives
| Compound | Target(s) | Cell Line | Activity (IC50/Ki) | Reference(s) |
| PB28 | σ1 Receptor | MCF7 | Ki = 21.2 nM | [6] |
| σ2 Receptor | MCF7 | Ki = 15.3 nM | [6] | |
| Proliferation | MCF7 | IC50 = 35 nM | [6] | |
| Proliferation | MCF7/ADR | IC50 = 50 nM | [6] | |
| cis-11 | P-glycoprotein | MDCK-MDR1 | Potent Inhibition | [11] |
| Proliferation | MDCK-MDR1 | 50% cell death (alone) | [11] | |
| Proliferation | MDCK-MDR1 | 70-90% cell death (with doxorubicin) | [11] |
Therapeutic Applications in Neurology
The cyclohexylpiperazine scaffold is a prominent feature in many centrally acting agents due to its ability to impart favorable physicochemical properties for blood-brain barrier penetration.
Sigma-1 Receptor Ligands for Neuroprotection
The σ1 receptor is a unique intracellular chaperone protein that modulates various neurotransmitter systems and intracellular signaling pathways.[1] Ligands that interact with the σ1 receptor have shown potential in the treatment of neurodegenerative diseases and psychiatric disorders. Several cyclohexylpiperazine derivatives have been developed as high-affinity σ1 receptor ligands.[4]
Analgesic Properties
The compound MT-45 , (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a synthetic opioid analgesic with a potency comparable to morphine. Its analgesic activity is primarily attributed to its interaction with opioid receptors.
Therapeutic Applications in Infectious Diseases
While research in this area is less extensive compared to oncology and neurology, preliminary studies suggest that the cyclohexylpiperazine scaffold holds promise for the development of novel anti-infective agents.
Antibacterial and Antifungal Activity
Piperazine derivatives, in general, have been reported to exhibit a broad spectrum of antimicrobial and antifungal activities.[13] Specific studies on cyclohexylpiperazine derivatives have shown activity against various bacterial and fungal strains. For example, certain (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives have been shown to interfere with the morphological transition of Candida albicans, a key virulence factor.[14]
Antiviral Potential
The potential antiviral activity of cyclohexylpiperazine derivatives is an emerging area of interest. Given the broad biological activities of this scaffold, it is plausible that derivatives could be designed to target viral proteins or host factors essential for viral replication. Further research is warranted to explore this potential, for instance, against viruses like influenza.[15][16]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the therapeutic potential of cyclohexylpiperazine derivatives.
Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors.
Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2) or from cells overexpressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]-DTG for σ2), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or antiproliferative effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
P-glycoprotein Inhibition Assay (Flow Cytometry)
Objective: To assess the ability of a compound to inhibit the efflux activity of P-glycoprotein.
Principle: This assay uses a fluorescent P-gp substrate (e.g., rhodamine 123). In cells overexpressing P-gp, the substrate is actively pumped out, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence that can be quantified by flow cytometry.
Protocol:
-
Cell Preparation: Use a cell line that overexpresses P-gp (e.g., MCF7/ADR) and a corresponding parental cell line as a control.
-
Compound Incubation: Incubate the cells with the test compound at various concentrations.
-
Substrate Loading: Add the fluorescent P-gp substrate (e.g., rhodamine 123) and incubate to allow for cellular uptake.
-
Efflux Period: Wash the cells and incubate them in a substrate-free medium to allow for P-gp-mediated efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of treated cells to untreated cells to determine the extent of P-gp inhibition.
Western Blot for Apoptosis Markers
Objective: To detect the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis.
Protocol:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis and then lyse the cells to release their protein content.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the apoptosis marker of interest (e.g., anti-cleaved caspase-3).
-
Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and then add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target protein.[2][8][17]
Signaling Pathways and Experimental Workflows
Sigma-2 Receptor-Mediated Apoptosis
Caption: Sigma-2 receptor activation by a cyclohexylpiperazine agonist can induce apoptosis through increased ROS production and subsequent mitochondrial dysfunction.
P-glycoprotein Inhibition Workflow
Caption: Cyclohexylpiperazine inhibitors block P-glycoprotein, preventing drug efflux and increasing intracellular chemotherapeutic concentration, leading to enhanced cytotoxicity.
Conclusion
The cyclohexylpiperazine scaffold represents a highly valuable core structure in modern drug discovery. Its derivatives have demonstrated significant therapeutic potential across a range of diseases, most notably in oncology and neurology. The ability of these compounds to modulate key biological targets such as sigma receptors and P-glycoprotein underscores their importance in developing novel therapeutic strategies, particularly for the treatment of drug-resistant cancers. While the exploration of their anti-infective properties is still in its early stages, the initial findings are promising and warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 1-(Cyclohexylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, toxicity, and handling of 1-(Cyclohexylmethyl)piperazine (CAS No. 57184-23-3). As a Senior Application Scientist, this document synthesizes available data with practical insights to ensure the safe and effective use of this compound in a laboratory and drug development setting. While specific toxicological data for this molecule is limited, this guide also incorporates information on the broader class of piperazine derivatives to provide a more complete risk assessment.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 57184-23-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₂N₂ | [2][3] |
| Molecular Weight | 182.31 g/mol | [2][3] |
| Appearance | Liquid | [5] |
| Boiling Point | 230-231 °C | [2][3] |
| Density | 0.938 g/mL at 25 °C | [2][3] |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | [2][3] |
| Refractive Index | n20/D 1.4950 | [2][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The following GHS classifications are consistently reported across various safety data sheets.
Signal Word: Danger [4]
Pictograms:
Hazard Statements:
-
H318/H319: Causes serious eye damage/irritation.[1][2][3][4] (Note: Some sources indicate Eye Damage 1, justifying the "Danger" signal word).
Precautionary Statements:
A comprehensive list of precautionary statements includes, but is not limited to:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
-
P264: Wash hands thoroughly after handling.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[4][5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[4]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile: A Data-Informed Assessment
This data gap necessitates a cautious approach, drawing upon the known toxicology of the parent piperazine moiety and its derivatives to infer potential risks.
Acute Toxicity
-
Oral: May be harmful if swallowed.[1]
-
Dermal: May be harmful if absorbed through the skin.[1]
-
Inhalation: May be harmful if inhaled and causes respiratory tract irritation.[1]
Quantitative data such as LD50 (median lethal dose) for this compound are not available. For the parent compound, piperazine, the acute oral LD50 in rats is estimated to be around 2600 mg/kg, indicating low acute toxicity.[3] However, this should not be directly extrapolated to its derivatives.
Local Effects: Skin and Eye Irritation
As indicated by the GHS classification, this compound is a known skin and eye irritant. The "Danger" signal word from some suppliers suggests the potential for serious eye damage. This is consistent with the alkaline nature of many amines, which can cause significant tissue damage.
Sensitization
Piperazine and its salts are recognized as both dermal and respiratory sensitizers.[3] Occupational exposure to piperazine has been linked to cases of asthma.[3] Therefore, there is a potential for this compound to also act as a sensitizer. Individuals with pre-existing sensitivities to amines should handle this compound with extreme caution.
Neurotoxicity
Neurotoxic effects are a known concern with piperazine and some of its derivatives.[6][7][8] These effects can include cerebellar ataxia, tremors, and seizures, particularly at high doses or in cases of renal insufficiency.[7][8] The mechanism may involve antagonism of GABA receptors. While no specific neurotoxicity data exists for this compound, its structural similarity to other neurotoxic piperazines warrants consideration of this potential hazard.
Genotoxicity and Carcinogenicity
-
Genotoxicity: Piperazine itself is generally not considered to be genotoxic.[5][9]
-
Carcinogenicity: There is no evidence to suggest that this compound is a carcinogen, and it is not listed as such by IARC.[1] However, a significant concern for secondary amines like piperazine and its derivatives is the potential for the formation of N-nitroso compounds (nitrosamines) in the presence of nitrosating agents. Nitrosamines are a class of compounds that are often potent carcinogens.[9] Therefore, it is crucial to avoid conditions that could lead to nitrosation.
Reproductive and Developmental Toxicity
Piperazine is classified as a suspected reproductive toxicant (Category 2).[3][5] This is based on animal studies showing effects on fertility.[5] The potential for this compound to affect reproduction is unknown, but this potential risk should be managed with appropriate controls, especially for researchers of child-bearing potential.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all operations.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards. A face shield may be necessary for splash-prone operations.[4]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[4]
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing. For larger quantities or in case of a spill, additional protective clothing may be required.[4]
-
Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from sources of ignition, heat, sparks, and open flames.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill and Disposal Management
-
Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, closed container for disposal.[4]
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[4]
Workflow and Risk Assessment Visualization
The following diagram illustrates a logical workflow for the risk assessment and handling of this compound.
References
- 1. Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessment - Piperazine - Canada.ca [canada.ca]
- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 7. "Piperazine neurotoxicity: worm wobble revisited." by Gregory P. Conners [scholarlyexchange.childrensmercy.org]
- 8. Piperazine neurotoxicity: worm wobble revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
1-(Cyclohexylmethyl)piperazine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to modulate physicochemical properties and interact with biological targets.[1] When functionalized with a cyclohexylmethyl group, the resulting molecule, 1-(cyclohexylmethyl)piperazine, emerges as a highly versatile and valuable building block in organic synthesis.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its strategic application in the design and development of novel therapeutics. We will explore the causality behind its synthetic routes, its role as a key intermediate for pharmacologically active compounds, and the critical safety and handling protocols required for its use in a laboratory setting. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique attributes of this important synthetic intermediate.
Introduction: The Strategic Importance of the Cyclohexylmethylpiperazine Moiety
The piperazine heterocycle is a privileged scaffold in drug design, appearing in a multitude of FDA-approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and anti-cancer agents.[1][3][4] Its prevalence stems from its unique combination of features: the two nitrogen atoms provide sites for substitution, influencing potency and selectivity, while also offering opportunities to fine-tune pharmacokinetic properties such as solubility and basicity.
The introduction of a cyclohexylmethyl substituent to the piperazine core imparts a distinct set of characteristics. The bulky, lipophilic cyclohexyl group can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability. This structural feature is particularly significant in the development of ligands for central nervous system (CNS) targets, where blood-brain barrier penetration is a critical factor. Derivatives of this compound and its close analog, 1-cyclohexylpiperazine, have demonstrated significant activity as potent and selective ligands for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders.[5][6]
This guide will delve into the practical aspects of working with this compound, providing a foundation for its effective utilization in synthetic and medicinal chemistry programs.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 57184-23-3 | [2] |
| Molecular Formula | C₁₁H₂₂N₂ | [7] |
| Molecular Weight | 182.31 g/mol | [7] |
| Boiling Point | 230-231 °C (lit.) | |
| Density | 0.938 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4950 (lit.) | |
| Flash Point | 87.8 °C (190.0 °F) - closed cup |
Spectroscopic data is essential for the characterization and purity assessment of this compound. While specific spectra are best consulted from dedicated databases, typical spectral features are predictable. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the cyclohexyl ring protons, the methylene bridge protons, and the piperazine ring protons. The ¹³C NMR would similarly display distinct peaks for each carbon environment. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight. Spectroscopic data for related compounds can be found in databases such as SpectraBase.[8]
Synthesis of this compound and its Analogs
The synthesis of 1-(substituted)piperazines is a well-established area of organic chemistry.[9] For this compound and its analogs like 1-cyclohexylpiperazine, a common and efficient synthetic strategy involves the nucleophilic substitution of a suitable cyclohexyl electrophile with a piperazine derivative. A modern and cost-effective approach detailed in recent patents avoids the use of costly reagents like sodium triacetoxyborohydride.[10][11]
A representative synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 1-Cyclohexylpiperazine (Illustrative Analog)
The following protocol is adapted from a patented procedure for the synthesis of the closely related 1-cyclohexylpiperazine and illustrates the key steps.[10][11]
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate 1)
-
To a 50 L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate with stirring.[11]
-
Add 4.8 kg (29.5 mol) of cyclohexyl bromide to the mixture.[11]
-
Slowly heat the reaction mixture to reflux and maintain for 2 hours.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and concentrate the filtrate to dryness to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine, as a red oil.[11]
Step 2: Synthesis of 1-Cyclohexylpiperazine Hydrochloride (Intermediate 2)
-
At room temperature, place the 7.0 kg of the intermediate from the previous step into a 50 L reactor.
-
Add 26 kg of absolute ethanol and slowly add 6.6 L of concentrated hydrochloric acid. Caution: The addition of concentrated HCl is exothermic and will generate gas. Control the rate of addition.
-
Heat the mixture to reflux and maintain for a specified period, monitoring by TLC until the starting material is consumed.
-
After the reaction is complete, evaporate the solvent to dryness.
-
Add isopropanol to the residue to form a slurry (pulping).
-
Filter the solid to obtain 1-cyclohexylpiperazine hydrochloride.
Step 3: Preparation of 1-Cyclohexylpiperazine (Final Product)
-
Dissolve the 1-cyclohexylpiperazine hydrochloride in water.
-
Adjust the pH of the solution to 12-14 by adding an inorganic base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and evaporate the solvent to dryness to obtain the crude product.
-
Purify the crude product by reduced pressure distillation to yield pure 1-cyclohexylpiperazine.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for creating more complex molecules with therapeutic potential.[2][6]
Ligands for Sigma Receptors
A significant body of research highlights the use of the 1-cyclohexylpiperazine scaffold in the development of high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5] These receptors are involved in a variety of cellular functions and are considered important targets for the treatment of neurological disorders and for cancer diagnostics and therapy.
For example, derivatives of 1-cyclohexylpiperazine have been synthesized and evaluated for their binding affinity and selectivity for σ₁ and σ₂ receptors.[5] The cyclohexyl group often plays a crucial role in establishing favorable interactions within the receptor binding site.
Modulators of CNS Receptors
The piperazine moiety is a common feature in many centrally acting drugs.[3][4] The incorporation of the cyclohexylmethyl group can be a strategic decision to enhance lipophilicity, which may facilitate crossing the blood-brain barrier. This makes this compound an attractive starting material for the synthesis of novel agents targeting CNS receptors, such as dopamine and serotonin receptors, for potential applications as anxiolytics, antidepressants, or antipsychotics.[12]
Other Therapeutic Areas
The utility of the cyclohexylpiperazine scaffold is not limited to CNS applications. For instance, a potent and selective melanocortin subtype-4 receptor agonist, MB243, which incorporates a cyclohexylpiperidine moiety (a close structural relative), has been investigated for the treatment of obesity and erectile dysfunction.[13] This demonstrates the broader potential of cyclic aliphatic groups attached to a nitrogen-containing heterocycle in modulating diverse biological targets.
The general workflow for utilizing this compound in drug discovery is depicted below:
Caption: Drug discovery workflow utilizing this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its analogs.
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[14]
-
Skin Protection: Wear impervious gloves and protective clothing.[14][17]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate filter.[16]
Handling and Storage:
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, and well-ventilated place.[15][16] Keep containers tightly closed when not in use.[16][17] Store locked up.[16]
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[14][16]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that offers medicinal chemists a reliable scaffold for the design and synthesis of novel therapeutic agents. Its unique combination of a flexible piperazine core and a lipophilic cyclohexylmethyl group provides a powerful tool for modulating pharmacological activity and optimizing drug-like properties. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for unlocking its full potential in the ongoing quest for new and improved medicines.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 7. This compound | 57184-23-3 [amp.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 11. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 12. 1-Cyclohexylpiperazine [myskinrecipes.com]
- 13. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
InChI key and SMILES string for 1-(Cyclohexylmethyl)piperazine.
InChI Key: LRPGNFROBDUREU-UHFFFAOYSA-N[1]
SMILES String: C1CCC(CC1)CN2CCNCC2[1]
This technical guide provides the key identifiers for 1-(Cyclohexylmethyl)piperazine and summarizes its known physicochemical properties. An extensive search for detailed experimental studies, quantitative biological data, and specific signaling pathways for this compound did not yield sufficient public information to fulfill the requirements for an in-depth technical guide, including detailed experimental protocols and pathway visualizations.
While specific data for this compound is limited, the broader class of piperazine derivatives is well-studied in medicinal chemistry. These compounds are recognized for their versatile pharmacological activities, which include but are not limited to, antimicrobial, anticancer, and central nervous system (CNS) effects.[2] The structural characteristics of the piperazine ring allow for extensive modifications, leading to a wide range of biological actions.[2]
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C11H22N2 | |
| Molecular Weight | 182.31 g/mol | |
| Boiling Point | 230-231 °C | [1] |
| Density | 0.938 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4950 | [1] |
| Flash Point | 87.8 °C (closed cup) | [1] |
| Assay Purity | 97% | [1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain based on the conducted literature search.
Signaling Pathways and Logical Relationships
Due to the absence of specific research detailing the mechanism of action or biological targets of this compound, a signaling pathway diagram cannot be provided. For illustrative purposes, a conceptual workflow for the initial screening of a novel piperazine derivative is presented below.
Caption: Conceptual workflow for the initial biological evaluation of a test compound.
References
An In-Depth Technical Guide to the Lipophilicity and Conformational Flexibility of 1-Cyclohexylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexylpiperazine is a key structural motif in medicinal chemistry, recognized for its role in modulating the physicochemical and pharmacokinetic properties of therapeutic agents.[1] Its lipophilicity and conformational flexibility are critical parameters that influence a molecule's ability to cross biological membranes, interact with target proteins, and exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides a comprehensive overview of the lipophilicity and conformational landscape of 1-cyclohexylpiperazine, presenting both calculated and experimental data, detailed analytical protocols, and visual representations of key concepts to aid in the rational design of novel therapeutics.
Lipophilicity of 1-Cyclohexylpiperazine
Lipophilicity, a measure of a compound's affinity for a nonpolar environment, is a fundamental determinant of its drug-like properties. It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water.
Quantitative Lipophilicity Data
The lipophilicity of 1-cyclohexylpiperazine has been assessed through computational models, providing a valuable starting point for understanding its behavior in biological systems.
| Parameter | Value | Method | Source |
| XLogP3 | 1.4 | Computational (PubChem) | --INVALID-LINK-- |
Table 1: Computed Lipophilicity of 1-Cyclohexylpiperazine.
Experimental Protocols for Lipophilicity Determination
Precise determination of lipophilicity is achieved through established experimental techniques. The following are detailed protocols for the shake-flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which are standard in the pharmaceutical industry.[2][3][4][5][6][7][8][9]
The shake-flask method is the traditional and most direct way to measure the partition coefficient.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Accurately weigh a small amount of 1-cyclohexylpiperazine and dissolve it in the aqueous phase to a known concentration.
-
Partitioning: In a separatory funnel, combine equal volumes of the n-octanol-saturated aqueous phase containing the analyte and the water-saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the complete partitioning of the analyte between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of 1-cyclohexylpiperazine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of P.
RP-HPLC offers a rapid and efficient alternative for estimating log P values based on the compound's retention time on a nonpolar stationary phase.[3][8][9]
Protocol:
-
Instrumentation: Utilize an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water (or buffer) is used as the mobile phase. The composition can be isocratic or a gradient.
-
Calibration: A series of standard compounds with known log P values are injected to create a calibration curve by plotting their logarithm of the capacity factor (log k') against their known log P values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the dead time.
-
Sample Analysis: Inject a solution of 1-cyclohexylpiperazine and record its retention time.
-
log P Determination: Calculate the log k' for 1-cyclohexylpiperazine and use the calibration curve to determine its log P value.
Diagram of Experimental Workflow for Lipophilicity Determination
Caption: Workflow for Shake-Flask and RP-HPLC methods.
Conformational Flexibility of 1-Cyclohexylpiperazine
The three-dimensional structure of 1-cyclohexylpiperazine is not static. Both the cyclohexane and piperazine rings can adopt different conformations, and rotation around the C-N bond connecting them is possible. This flexibility can have a profound impact on how the molecule interacts with its biological target.
Conformational Isomers
Both the cyclohexane and piperazine rings predominantly adopt a chair conformation to minimize steric and torsional strain. The cyclohexyl group can be attached to the piperazine nitrogen in either an axial or equatorial position. Furthermore, the piperazine ring itself can undergo ring inversion.
Diagram of Conformational Equilibrium
Caption: Equilibrium between equatorial and axial conformers.
Experimental and Computational Analysis of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are powerful tools for elucidating the conformational preferences of molecules.
¹H NMR spectroscopy provides valuable information about the conformation of 1-cyclohexylpiperazine. The chemical shifts and coupling constants (J-values) of the protons are sensitive to their spatial orientation.
¹H NMR Spectral Data:
A representative ¹H NMR spectrum of 1-cyclohexylpiperazine in CDCl₃ shows a multiplet for the piperazine protons around δ 2.85 ppm and a multiplet for the cyclohexyl protons around δ 1.70 ppm.[1]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of 1-cyclohexylpiperazine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Chemical Shifts: Analyze the chemical shifts of the protons. Protons in different chemical environments (axial vs. equatorial) will have different chemical shifts.
-
Coupling Constants: Measure the vicinal coupling constants (³JHH) between adjacent protons. The magnitude of the coupling constant is related to the dihedral angle between the protons via the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[10]
-
-
Temperature-Dependent NMR: To study the dynamics of conformational exchange, NMR spectra can be recorded at different temperatures. At lower temperatures, the rate of ring inversion may slow down sufficiently to allow for the observation of distinct signals for the different conformers. The coalescence temperature can be used to calculate the energy barrier for the conformational change.[11]
Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to model the different conformations of 1-cyclohexylpiperazine and calculate their relative energies.
Computational Protocol:
-
Structure Building: Build the initial 3D structures of the different possible conformers of 1-cyclohexylpiperazine (e.g., chair-equatorial, chair-axial, boat conformations).
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G*) to find the minimum energy structure for each.
-
Energy Calculation: Calculate the single-point energy of each optimized conformer to determine their relative stabilities. The conformer with the lowest energy is the most stable.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the entire conformational landscape and identify all low-energy conformers.
Diagram of Computational Workflow
Caption: Workflow for computational conformational analysis.
Conclusion
The lipophilicity and conformational flexibility of 1-cyclohexylpiperazine are intertwined properties that significantly influence its behavior in biological systems. A thorough understanding of these characteristics, obtained through a combination of computational modeling and experimental validation, is crucial for the design of new drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit the properties of this important chemical scaffold in drug discovery.
References
- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust Synthetic Route for 1-(Cyclohexylmethyl)piperazine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(cyclohexylmethyl)piperazine, a valuable building block in pharmaceutical research. The described method employs a direct, one-pot reductive amination strategy utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. To ensure high selectivity for mono-alkylation and prevent the formation of undesired di-substituted byproducts, the protocol begins with mono-Boc-protected piperazine. The subsequent deprotection step is also detailed, culminating in a high-purity final product. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth causal explanations for experimental choices, robust validation checkpoints, and troubleshooting guidance.
Introduction and Scientific Background
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs targeting a wide range of therapeutic areas.[1] The specific compound, this compound, serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]
Traditional N-alkylation of piperazine with alkyl halides often leads to a mixture of mono- and di-alkylated products, along with potential quaternary ammonium salt formation, necessitating challenging purification steps. Reductive amination presents a superior alternative, offering a more controlled and efficient pathway to C-N bond formation.[3] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[4]
The choice of reducing agent is critical for the success of a one-pot reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before imine formation, milder reagents are preferred.[5] Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for this protocol due to its exceptional selectivity.[6] It is sufficiently mild to not reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate as it forms.[6][7] This selectivity allows all reactants to be combined in a single vessel, simplifying the procedure and maximizing yield.[8]
To overcome the challenge of piperazine's dual reactivity, this protocol utilizes 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine), a standard approach to ensure mono-functionalization.[9][10] The bulky Boc protecting group sterically and electronically deactivates one of the nitrogen atoms, directing the alkylation to the unprotected secondary amine. The robust Boc group is then efficiently cleaved under acidic conditions to yield the final product.
Reaction Scheme and Mechanism
The synthesis is a two-stage process: (1) Reductive amination of 1-Boc-piperazine with cyclohexanecarboxaldehyde, followed by (2) Acid-mediated deprotection of the Boc group.
Stage 1: Reductive Amination (Self-generated image, chemical structures drawn for clarity)
Stage 2: Boc Deprotection (Self-generated image, chemical structures drawn for clarity)
Mechanism of Reductive Amination
The reaction proceeds through two key phases within the same pot:
-
Iminium Ion Formation: The secondary amine of 1-Boc-piperazine performs a nucleophilic attack on the carbonyl carbon of cyclohexanecarboxaldehyde. A subsequent dehydration step, often catalyzed by trace amounts of acetic acid generated from STAB, forms a transient iminium ion.[11]
-
Hydride Reduction: The STAB reagent selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the N-alkylated product.[6] The reaction rate for the reduction of the iminium ion is significantly faster than for the reduction of the starting aldehyde, which is the cornerstone of this one-pot procedure.[6]
Visualization of Key Processes
Synthetic Workflow Diagram
The following diagram illustrates the overall workflow from starting materials to the final purified product.
Caption: High-level workflow for the two-stage synthesis.
Reductive Amination Mechanism Diagram
This diagram details the formation and subsequent reduction of the key iminium ion intermediate.
Caption: Mechanism of iminium ion formation and reduction.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 1-Boc-piperazine | ≥98% | Sigma-Aldrich |
| Cyclohexanecarboxaldehyde | ≥98% | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | Reagent Grade, ≥95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid | 4 M in 1,4-Dioxane | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 5 M solution | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, vacuum distillation apparatus.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer, GC-MS system.
Stage 1: Synthesis of 4-Boc-1-(cyclohexylmethyl)piperazine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Boc-piperazine (9.31 g, 50.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous 1,2-dichloroethane (DCE, 100 mL) and stir until all solids have dissolved.
-
Aldehyde Addition: Add cyclohexanecarboxaldehyde (5.61 g, 50.0 mmol, 1.0 equiv) to the solution via syringe.
-
Reducer Addition: Carefully add sodium triacetoxyborohydride (STAB) (12.7 g, 60.0 mmol, 1.2 equiv) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control any initial exotherm and gas evolution.
-
Reaction: Stir the resulting suspension at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: After completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases. Rationale: The basic wash neutralizes the acetic acid byproduct from STAB and quenches any unreacted reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 2 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate as an oil or semi-solid. This intermediate is typically of sufficient purity to proceed to the next step.
Stage 2: Deprotection to Yield this compound
-
Setup: Dissolve the crude intermediate from Stage 1 in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.
-
Acidification: Cool the flask in an ice bath and slowly add a 4 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol, 4.0 equiv). Caution: This is an exothermic reaction and generates gas (isobutylene and CO₂). Ensure adequate ventilation.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the product's dihydrochloride salt should form.
-
Isolation of Salt (Optional): The hydrochloride salt can be isolated by filtration, washed with cold diethyl ether, and dried. This is an excellent purification step.
-
Basification: Concentrate the reaction mixture under reduced pressure. To the resulting residue, add 100 mL of water and cool in an ice bath. Slowly add 5 M aqueous NaOH until the pH is >12. Rationale: This step deprotonates the amine salt to yield the free base, which is soluble in organic solvents.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 75 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification: Purify the crude product by vacuum distillation (reported bp: 230-231 °C) to obtain this compound as a clear, colorless liquid.[12]
Data Summary and Characterization
| Parameter | Value |
| Starting Aldehyde (MW) | 112.17 g/mol |
| Starting Amine (MW) | 186.27 g/mol |
| Final Product (MW) | 182.31 g/mol |
| Theoretical Yield | 9.12 g |
| Expected Yield (Overall) | 75-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 230-231 °C (lit.)[12] |
| Density | 0.938 g/mL at 25 °C (lit.) |
-
Characterization:
-
¹H NMR (CDCl₃): Confirm the presence of cyclohexyl and piperazine protons in the correct integration ratios. The characteristic CH₂ bridge protons should be visible.
-
¹³C NMR (CDCl₃): Confirm the number of unique carbon environments.
-
GC-MS: Confirm the molecular weight (m/z = 182.3) and assess purity.
-
Troubleshooting and Key Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Stage 1) | Inactive STAB (hydrolyzed), insufficient reaction time. | Use fresh STAB from a sealed container. Ensure the reagent is a free-flowing powder. Extend reaction time and monitor by TLC. |
| Low Yield | Inefficient extraction, premature quenching. | Ensure the aqueous layer is thoroughly extracted. Confirm the reaction is complete before quenching. |
| Broad NMR Peaks in Product | Residual acid/base, water, or paramagnetic impurities. | Ensure the final product is fully neutralized and thoroughly dried. Purification by distillation is highly recommended.[13] |
| Incomplete Deprotection (Stage 2) | Insufficient acid or reaction time. | Use the recommended excess of HCl. If needed, allow the reaction to proceed longer or with gentle warming. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all steps in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen.
-
Reagent Handling: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water. Handle with care. The Boc deprotection step releases flammable isobutylene gas.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. This compound | 57184-23-3 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 10. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. 1-(Cyclohexylmethyl)-piperazin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
Application Note and Protocol: N-alkylation of Piperazine with Cyclohexylmethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the N-alkylation of piperazine using cyclohexylmethyl bromide to synthesize 1-(cyclohexylmethyl)piperazine. This reaction is a fundamental transformation in organic synthesis, frequently utilized in the development of pharmaceutical compounds, as the piperazine motif is a common scaffold in many drug molecules. The protocol presented here is a direct alkylation method, which involves the reaction of piperazine with an alkyl halide in the presence of a base. To favor mono-alkylation and mitigate the formation of the di-alkylated byproduct, this protocol employs an excess of piperazine relative to the alkylating agent.
Introduction
N-alkylation of piperazine is a crucial reaction for introducing alkyl substituents onto the piperazine ring, a common structural feature in a wide array of biologically active compounds. The two secondary amine groups of piperazine offer sites for functionalization, though controlling the selectivity between mono- and di-alkylation can be a challenge.[1] Direct alkylation with an alkyl halide is a straightforward and widely used method for this transformation.[1] Key strategies to achieve mono-alkylation include using a protecting group on one of the nitrogen atoms, controlling the stoichiometry by using an excess of piperazine, or the slow, dropwise addition of the alkylating agent.[1][2] This protocol will focus on the stoichiometric control method for the synthesis of this compound.
Reaction Scheme
Experimental Protocol
Materials:
-
Piperazine
-
Cyclohexylmethyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Reactant Addition: While stirring the suspension, slowly add cyclohexylmethyl bromide (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and piperazine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining salts and unreacted piperazine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | [3] |
| CAS Number | 57184-23-3 | [3] |
| Molecular Formula | C₁₁H₂₂N₂ | [3] |
| Molecular Weight | 182.31 g/mol | [3] |
| Boiling Point | 230-231 °C | [3] |
| Density | 0.938 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4950 | [3] |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of piperazine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cyclohexylmethyl bromide is a lachrymator and should be handled with care.
-
Piperazine is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile and dichloromethane are flammable and toxic. Handle with appropriate care.
References
High-Yield Synthesis of 1-Cyclohexylpiperazine via Boc-Protection Strategy: Application Notes and Protocols
Abstract
This document provides detailed application notes and protocols for the high-yield synthesis of 1-cyclohexylpiperazine, a valuable building block in pharmaceutical research and drug development. The described methodology employs a robust two-step process involving the N-alkylation of mono-Boc-protected piperazine with a cyclohexyl halide, followed by the efficient acidic deprotection of the tert-butoxycarbonyl (Boc) group. This strategy ensures high selectivity for mono-alkylation, thereby minimizing the formation of undesired disubstituted byproducts and simplifying purification. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and comprehensive characterization data to ensure reproducible and successful synthesis.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of clinically approved drugs and pharmacologically active compounds. The introduction of a cyclohexyl group onto the piperazine scaffold can significantly modulate the lipophilicity, metabolic stability, and receptor-binding affinity of a molecule. However, direct alkylation of piperazine often leads to a mixture of mono- and di-substituted products, posing significant challenges for purification and resulting in lower yields of the desired mono-alkylated product.
To overcome this, a protection group strategy is commonly employed. The use of the tert-butoxycarbonyl (Boc) group to temporarily block one of the nitrogen atoms of piperazine is a widely accepted and effective method. This allows for the selective alkylation of the unprotected secondary amine. The Boc group is favored due to its stability under various reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of the target molecule. This application note details a high-yield synthesis of 1-cyclohexylpiperazine utilizing this Boc-protection strategy.
Overall Reaction Scheme
The synthesis of 1-cyclohexylpiperazine from 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) proceeds in two key steps:
-
N-Alkylation: N-Boc-piperazine is reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base to form the intermediate, tert-butyl 4-cyclohexylpiperazine-1-carboxylate.
-
Deprotection: The Boc group is removed from the intermediate under acidic conditions to yield the final product, 1-cyclohexylpiperazine.
Application of 1-(Cyclohexylmethyl)piperazine in the Synthesis of Novel Analgesics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel analgesics derived from 1-(cyclohexylmethyl)piperazine. The information compiled is based on publicly available scientific literature and is intended to guide research and development in the field of pain management.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to interact with various biological targets has made it a cornerstone in the development of new drugs. Specifically, derivatives of this compound have shown promise in the synthesis of potent analgesic compounds. A notable example, while structurally related, is the potent synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), which exhibits analgesic activity comparable to morphine.[1] This document will focus on the synthesis of such derivatives, their pharmacological evaluation, and the underlying mechanisms of action.
Synthesis of Novel Analgesics
The synthesis of analgesic compounds based on the this compound core can be achieved through various synthetic routes. A general approach involves the N-alkylation of the piperazine ring. While the seminal work by Natsuka et al. (1975) on MT-45 utilizes 1-cyclohexylpiperazine, a similar strategy can be adapted for this compound.
Proposed Synthetic Workflow
A plausible synthetic route starting from this compound to a target analgesic molecule is depicted below. This workflow is a proposed adaptation based on established synthetic methodologies for related piperazine derivatives.
Caption: Proposed synthetic workflow for a novel analgesic.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol is a general guideline and may require optimization for specific target molecules.
Materials:
-
This compound
-
2-Bromo-1-phenylethan-1-one (or other suitable aryl halide)
-
Triethylamine (or another suitable base)
-
Acetonitrile (or other suitable solvent)
-
Sodium borohydride (for reduction step)
-
Methanol (for reduction step)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in acetonitrile, add a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the intermediate ketone.
-
-
Reduction:
-
Dissolve the intermediate ketone in methanol.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude target analgesic.
-
Purify by column chromatography or recrystallization as needed.
-
Pharmacological Evaluation
The analgesic properties of the synthesized compounds are typically evaluated using in vivo animal models of pain. The hot plate test and the tail-flick test are standard methods for assessing centrally mediated analgesia.
Experimental Protocol: Hot Plate Test
The hot plate test measures the latency of a mouse to react to a thermal stimulus.[2][3][4][5][6]
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to 55 ± 0.5 °C.
-
Administer the test compound or vehicle control to the mice (e.g., intraperitoneally or orally).
-
At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
-
Start a stopwatch immediately.
-
Observe the mouse for signs of pain, such as licking its paws or jumping.
-
Stop the stopwatch at the first sign of a pain response and record the latency.
-
A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it from the hot plate and record the latency as the cut-off time.
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point.
Experimental Protocol: Tail-Flick Test
The tail-flick test measures the latency of a rat or mouse to withdraw its tail from a noxious thermal stimulus.[7][8][9][10][11]
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
Procedure:
-
Gently restrain the rat or mouse, allowing the tail to be exposed.
-
Apply the radiant heat source to a specific portion of the tail.
-
Measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.
-
Administer the test compound or vehicle control.
-
At predetermined time intervals after administration, repeat the tail-flick measurement.
-
A cut-off time is used to prevent tissue damage.
-
An increase in the tail-flick latency indicates an analgesic effect.
Mechanism of Action: Mu-Opioid Receptor Signaling
Many potent analgesics, including morphine and related compounds, exert their effects by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Signaling Pathway of MOR Agonists
The activation of the MOR by an agonist like the derivatives of this compound initiates a cascade of intracellular events leading to analgesia.
Caption: Mu-opioid receptor signaling pathway.
Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate inwardly rectifying potassium channels, causing hyperpolarization and inhibiting neuronal firing. These actions collectively contribute to the analgesic effect. Additionally, agonist binding can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, a process implicated in the development of tolerance.
Data Presentation
The following tables summarize key quantitative data for relevant piperazine and piperidine derivatives with analgesic activity.
Table 1: In Vivo Analgesic Activity
| Compound | Animal Model | Test | Dose | Analgesic Effect | Reference |
| MT-45 (racemic) | Mouse | Hot Plate | - | Comparable to morphine | [1] |
| (S)-(+)-MT-45 | Mouse | Hot Plate | - | 1.14-1.97x more potent than racemic MT-45 | [1] |
| (R)-(-)-MT-45 | Mouse | Hot Plate | - | 18.3-61.6x less potent than (S)-(+)-MT-45 | [1] |
| PD-II | Rat | Tail Immersion | 1, 5, 10 mg/kg | Significant increase in latency | [12] |
| 1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazine | Mouse | Acetic acid writhing | - | Favorable therapeutic index (ED50/LD50) | [13] |
| 1-benzhydryl-4[3'-benzyloxypropyl]-piperazine | Mouse | Acetic acid writhing | - | Favorable therapeutic index (ED50/LD50) | [13] |
Table 2: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay | Value | Reference |
| Piperazine Derivatives | ||||
| 5a | μ-opioid | [35S]GTPγS Binding (Ke) | 8.47 nM | [14] |
| δ-opioid | [35S]GTPγS Binding (Ke) | 34.3 nM | [14] | |
| κ-opioid | [35S]GTPγS Binding (Ke) | 36.8 nM | [14] | |
| 5b | μ-opioid | [35S]GTPγS Binding (Ke) | 0.88 nM | [14] |
| δ-opioid | [35S]GTPγS Binding (Ke) | 13.4 nM | [14] | |
| κ-opioid | [35S]GTPγS Binding (Ke) | 4.09 nM | [14] | |
| 5c | μ-opioid | [35S]GTPγS Binding (Ke) | 1.01 nM | [14] |
| δ-opioid | [35S]GTPγS Binding (Ke) | 6.99 nM | [14] | |
| κ-opioid | [35S]GTPγS Binding (Ke) | 1.57 nM | [14] | |
| Piperidine Derivatives | ||||
| 4 | hH3 | Binding Affinity (Ki) | 3.17 nM | [15] |
| σ1 | Binding Affinity (Ki) | 1531 nM | [15] | |
| 5 | hH3 | Binding Affinity (Ki) | 7.70 nM | [15] |
| σ1 | Binding Affinity (Ki) | 3.64 nM | [15] | |
| 11 | hH3 | Binding Affinity (Ki) | 6.2 nM | [15] |
| σ1 | Binding Affinity (Ki) | 4.41 nM | [15] | |
| σ2 | Binding Affinity (Ki) | 67.9 nM | [15] |
Conclusion
Derivatives of this compound represent a promising starting point for the development of novel analgesic agents. The synthetic protocols and pharmacological evaluation methods outlined in this document provide a framework for researchers to explore this chemical space. A thorough understanding of the structure-activity relationships and the underlying mu-opioid receptor signaling pathways will be crucial for designing next-generation analgesics with improved efficacy and safety profiles.
References
- 1. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for radioligand binding assays with piperazine derivatives.
An Application Guide
Experimental Protocol for Radioligand Binding Assays with Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in pharmacological characterization of piperazine-containing compounds.
Abstract: This guide provides a comprehensive framework for conducting radioligand binding assays to characterize piperazine derivatives, a prevalent scaffold in modern drug discovery. We delve into the core principles of saturation and competition binding assays, offering detailed, step-by-step protocols. Special emphasis is placed on addressing the unique physicochemical properties of piperazine compounds, such as their basicity, which can influence assay outcomes. By explaining the causality behind experimental choices and integrating best practices for data analysis, this document serves as a practical resource for obtaining robust and reproducible binding data.
Foundational Principles of Radioligand Binding
Radioligand binding assays are a cornerstone of pharmacology, enabling the direct measurement of ligand affinity for a receptor target.[1][2][3] These assays are indispensable for the quantitative analysis of interactions between drugs and receptors, providing critical data for structure-activity relationship (SAR) studies.[2][4] The piperazine ring is a "privileged" structure in medicinal chemistry, frequently found in compounds targeting G-Protein Coupled Receptors (GPCRs) and sigma receptors due to its favorable pharmacological properties.[5][6][7][8]
There are three primary types of radioligand binding assays:
-
Saturation Assays: These experiments measure the specific binding of increasing concentrations of a radioligand to determine the receptor density (Bmax ) and the radioligand's equilibrium dissociation constant (Kd ).[1][9] The Kd is a measure of affinity; a lower Kd value signifies higher affinity.[9][10][11] Bmax represents the total concentration of receptors in the preparation.[1][12]
-
Competition Assays: Used to determine the affinity of an unlabeled test compound (e.g., a piperazine derivative).[13] A fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor. The competitor's potency is measured as its IC50 , the concentration that inhibits 50% of the specific radioligand binding.[1][14] The IC50 is then converted to an inhibition constant (Ki ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12][14]
-
Kinetic Assays: These assays measure the rates of radioligand association (kon) and dissociation (koff) with the receptor, providing insights into the time required to reach equilibrium.
Strategic Considerations for Piperazine Derivatives
The physicochemical nature of the piperazine scaffold necessitates specific experimental considerations to ensure data integrity.
-
Basicity and Non-Specific Binding (NSB): The piperazine moiety is basic (pKa typically > 8.0), meaning it will be protonated at physiological pH. This positive charge can lead to electrostatic interactions with acidic phospholipids in cell membranes or the negatively charged surfaces of standard glass fiber filters, resulting in high non-specific binding (NSB).
-
Mitigation Strategy: To counteract this, it is crucial to use filter plates (e.g., Whatman GF/C) that have been pre-soaked in a solution of 0.3-0.5% polyethylenimine (PEI).[15][16] PEI is a cationic polymer that coats the filters, neutralizing their negative charge and repelling the positively charged piperazine compounds, thereby reducing NSB.
-
-
Solubility: Some piperazine derivatives can exhibit poor aqueous solubility. It is essential to ensure the compound is fully dissolved in the assay buffer. A small amount of DMSO is often used for initial stock solutions, but the final concentration in the assay should typically be kept below 1% to avoid artifacts.
-
Common Biological Targets: Piperazine derivatives are well-represented as antagonists for various GPCRs (e.g., dopamine, serotonin receptors) and as ligands for sigma receptors.[5][8][17] Knowledge of the putative target class informs the selection of the appropriate receptor preparation, radioligand, and assay conditions.
Assay Development and Optimization
Before proceeding to definitive experiments, several parameters must be optimized to establish a robust assay window.
Selection of Materials
-
Radioligand: The choice of radioligand is critical. An ideal radioligand possesses high affinity (low Kd), high specific activity (>20 Ci/mmol for ³H), low non-specific binding, and high selectivity for the target receptor.[9] Common radioisotopes include Tritium (³H), which emits beta particles detected by liquid scintillation, and Iodine-125 (¹²⁵I), a gamma emitter.[9]
-
Receptor Preparation: Assays can be performed on whole cells or, more commonly, on membrane homogenates prepared from cells or tissues expressing the target receptor.[3] Membrane preparations are often preferred for GPCRs as they isolate the target from many cellular components that could interfere with the assay.[18]
-
Assay Buffer: The buffer maintains a stable physiological environment. Its composition is critical for receptor integrity and ligand binding.
| Component | Typical Concentration | Purpose & Rationale |
| Buffer (e.g., Tris-HCl, HEPES) | 50 mM, pH 7.4 | Maintains stable pH to ensure consistent protein conformation and ligand charge state. |
| Divalent Cations (e.g., MgCl₂) | 1-10 mM | Often required for maintaining the active conformation of many GPCRs. |
| Protease Inhibitors | Varies (e.g., cocktail) | Prevents degradation of the receptor protein by proteases released during membrane preparation. |
| Bovine Serum Albumin (BSA) | 0.1% - 0.5% (w/v) | A blocking agent that binds to non-specific sites on the reaction tube walls, reducing non-specific binding of the radioligand.[19] |
Optimization Experiments
-
Receptor Concentration: The amount of membrane protein per well must be optimized to provide a specific binding signal that is sufficiently above background without significantly depleting the free radioligand concentration. A key guideline is that less than 10% of the total added radioligand should be bound at equilibrium to avoid artifacts in Kd and Ki calculations.[2][12][20]
-
Incubation Time and Temperature: The incubation must be long enough to ensure the binding reaction has reached equilibrium, especially for high-affinity ligands which may have slow dissociation rates.[2] This is determined empirically by measuring specific binding at various time points (kinetic experiment). Assays are often performed at room temperature or 37°C.
Detailed Experimental Protocols
The following are generalized protocols that must be optimized for each specific receptor-ligand system.
Protocol 1: Saturation Binding Assay (Determining Kd and Bmax)
This experiment determines the affinity (Kd) and density (Bmax) of the target receptor using a range of radioligand concentrations.
Workflow Diagram: Saturation Binding Assay
Caption: Workflow for a saturation radioligand binding assay.
Step-by-Step Procedure:
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding (in triplicate) and Non-Specific Binding (in duplicate).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To Total Binding wells, add 50 µL of assay buffer.
-
To Non-Specific Binding wells, add 50 µL of a high concentration of an appropriate unlabeled ligand (a "cold" competitor, typically 1000x its Ki) to saturate all specific binding sites.[12]
-
Add 50 µL of the serially diluted radioligand to the appropriate wells. It is recommended to use 8-12 concentrations, spanning from 0.1x to 10x the expected Kd.[12]
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation to all wells. The final volume is 250 µL.
-
-
Incubation: Incubate the plate for a predetermined time and temperature (e.g., 60 minutes at 25°C) with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through a 96-well filter plate (pre-soaked in 0.3% PEI) using a cell harvester.[15] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).[21]
Data Analysis:
-
Average the CPM values for your replicates.
-
Calculate Specific Binding (SB) for each radioligand concentration: SB = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
Convert CPM values to molar units (e.g., fmol/mg protein) using the specific activity of the radioligand and the protein concentration of your membrane prep.
-
Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data using a non-linear regression model for one-site specific binding (hyperbola) in software like GraphPad Prism.[11][12] This analysis will directly yield the Kd and Bmax values.
Protocol 2: Competition Binding Assay (Determining Ki)
This experiment determines the affinity (Ki) of your unlabeled piperazine derivative by measuring its ability to compete with a fixed concentration of radioligand.
Workflow Diagram: Competition Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Step-by-Step Procedure:
-
Plate Setup: Design a 96-well plate to include wells for Total Binding (competitor absent), Non-Specific Binding, and a range of concentrations of your piperazine derivative (e.g., 10-12 concentrations over a 5-log unit range).[1]
-
Reagent Addition:
-
Add 50 µL of assay buffer to the competitor wells.
-
Add 50 µL of the serially diluted piperazine compound to the appropriate wells. To Total Binding wells, add 50 µL of vehicle (e.g., buffer with DMSO). To NSB wells, add 50 µL of a saturating concentration of a standard unlabeled ligand.
-
Add 50 µL of radioligand to all wells. The radioligand should be at a fixed concentration, ideally at or below its Kd value, to maximize assay sensitivity.[9]
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation to all wells.
-
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Assay protocol.
Data Analysis:
-
Determine the window for specific binding: 100% Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). 0% Specific Binding = Non-Specific Binding (CPM).
-
For each competitor concentration, calculate the percentage of specific binding.
-
Plot the % Specific Binding (Y-axis) against the log of the competitor concentration (X-axis).
-
Fit the data using non-linear regression for a sigmoidal dose-response (variable slope) to determine the IC50 .[14]
-
Calculate the Ki value using the Cheng-Prusoff equation :[12][14]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] = The concentration of free radioligand used in the assay.
-
Kd = The equilibrium dissociation constant of the radioligand (determined from your saturation experiment).
-
Logical Diagram: Components of Binding
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multispaninc.com [multispaninc.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. revvity.com [revvity.com]
- 10. TPC - Bmax and KD [turkupetcentre.net]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 12. studylib.net [studylib.net]
- 13. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scite.ai [scite.ai]
- 19. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 20. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: HPLC Analytical Method for Purity Assessment of 1-(Cyclohexylmethyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Cyclohexylmethyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of drug substances and identifying any impurities. This document provides a detailed analytical method for the purity assessment of this compound by HPLC, including a protocol for forced degradation studies to ensure the method is stability-indicating.
Principle
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate this compound from its potential process-related impurities and degradation products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. The concentration of the impurities is determined by comparing their peak areas to the peak area of a reference standard of this compound. While piperazine derivatives can lack a strong UV chromophore, analysis at low UV wavelengths is often sufficient for purity assessment in routine quality control.[1]
Experimental Protocols
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (H3PO4) (Analytical grade)
-
This compound reference standard
-
Hydrochloric acid (HCl) (Analytical grade)
-
Sodium hydroxide (NaOH) (Analytical grade)
-
Hydrogen peroxide (H2O2) (30%, Analytical grade)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
4. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile Phase A and Acetonitrile in the ratio of 90:10 (v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |
6. Purity Calculation
The percentage of any individual impurity in the sample is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity = Peak area of the individual impurity in the sample chromatogram.
-
Area_standard = Peak area of this compound in the standard chromatogram.
-
Conc_standard = Concentration of the standard solution (µg/mL).
-
Conc_sample = Concentration of the sample solution (µg/mL).
The total purity is calculated by subtracting the sum of all impurity percentages from 100%.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][3][4] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
Protocol for Forced Degradation:
Prepare a sample solution of this compound at a concentration of 1000 µg/mL for each stress condition.
-
Acid Degradation: Treat the sample solution with 1N HCl at 60 °C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Degradation: Treat the sample solution with 1N NaOH at 60 °C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 24 hours. Then prepare the sample solution as described above.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours. Then prepare the sample solution.
Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| Mean | ||||
| %RSD |
Table 2: Purity Assessment of this compound Sample
| Peak Name | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | |||
| Impurity 2 | |||
| This compound | |||
| Total Impurities | |||
| Purity |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Purity of Main Peak | Mass Balance (%) |
| Acidic (1N HCl) | |||
| Basic (1N NaOH) | |||
| Oxidative (3% H2O2) | |||
| Thermal (105 °C) | |||
| Photolytic (UV/Vis) |
Visualization
Caption: Workflow for HPLC Purity Assessment of this compound.
References
Application Notes and Protocols for the GC-MS Identification of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the identification and quantification of piperazine derivatives in various samples using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine derivatives are a class of psychoactive substances often encountered in forensic and clinical toxicology, making reliable analytical methods crucial for their detection.
Introduction
Piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are synthetic compounds that exhibit central nervous system stimulant effects.[1] Their abuse as recreational drugs, often as substitutes for substances like MDMA ("ecstasy"), necessitates sensitive and specific analytical methods for their identification in seized materials and biological specimens.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering excellent chromatographic separation and definitive mass spectrometric identification.[1][3] This protocol outlines the procedures for sample preparation, derivatization, and GC-MS analysis of piperazine derivatives.
Experimental Protocols
A successful GC-MS analysis of piperazine derivatives hinges on proper sample preparation to isolate the analytes from the matrix and derivatization to improve their chromatographic behavior.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. The following are general guidelines for common sample types:
2.1.1. Solid Samples (e.g., powders, tablets) [3]
-
Accurately weigh approximately 10 mg of the homogenized solid sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent such as methanol.
-
Vortex the mixture for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a clean vial for subsequent derivatization and GC-MS analysis.
2.1.2. Biological Samples (e.g., plasma, urine) [4][5]
For biological matrices, an extraction step is necessary to isolate the piperazine derivatives.
-
Protein Precipitation (for plasma): This initial step is often required to remove proteins that can interfere with the analysis.[4][5]
-
Enzymatic Hydrolysis (for urine): To analyze for conjugated metabolites, enzymatic hydrolysis may be employed.[4][5]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Adjust the sample pH to alkaline conditions and extract with an immiscible organic solvent.
-
SPE: A common and efficient method for cleaning up and concentrating the analytes.[4][5]
-
Condition a suitable SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the piperazine derivatives with an appropriate solvent mixture, such as 5% NH4OH in methanol.[4]
-
-
Derivatization
Due to the presence of secondary amine groups, piperazine derivatives often benefit from derivatization prior to GC-MS analysis. This process enhances their volatility and improves peak shape.[2][3] Perfluoroacylation is a common derivatization technique.[4]
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).[4]
-
Incubate the mixture at 70°C for 30 minutes.[4]
-
Cool the sample to room temperature and evaporate the solvent.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS injection.[4]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of piperazine derivatives. Optimization may be required based on the specific instrument and target analytes.
-
Gas Chromatograph (GC) Conditions: [4][5]
-
Column: A non-polar or medium-polarity capillary column, such as a J&W DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4][5]
-
Injection Mode: Splitless injection is often preferred for trace analysis.[5]
-
Oven Temperature Program: An initial temperature of around 100-120°C, held for 1 minute, followed by a ramp to a final temperature of approximately 300°C. A typical program might be: start at 120°C for 1 min, ramp at 10°C/min to 150°C and hold for 5 min, then ramp at 7.5°C/min to 300°C and hold for 2 min.[4]
-
-
Mass Spectrometer (MS) Conditions: [1][4]
-
Acquisition Mode: Full scan mode for identification and characterization of mass spectra. Selected Ion Monitoring (SIM) mode can be used for quantification to enhance sensitivity and selectivity.[4]
-
Mass Range: A scan range of m/z 50-600 is generally appropriate.[4]
-
Transfer Line and Ion Source Temperatures: Typically set around 280°C and 230°C, respectively.[1]
Data Presentation
Quantitative data for the analysis of piperazine derivatives is summarized in the tables below. These values can serve as a reference for method validation and interpretation of results.
Table 1: Quantitative Performance Data for BZP and TFMPP in Various Matrices[4][5]
| Parameter | Plasma | Urine | Cell Culture Medium |
| Linearity Range (µg/mL) | 0 - 10 | 0 - 10 | 0 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.004 | 0.002 | BZP: 0.156, TFMPP: 0.312 |
| Limit of Quantification (LOQ) (µg/mL) | 0.016 | 0.008 | BZP: 0.312, TFMPP: 0.625 |
| Extraction Efficiency (%) | 79 - 96 | 90 - 108 | 76 - 101 |
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Selected Piperazine Derivatives[6][7]
| Compound | Characteristic m/z Ions |
| 1-Benzylpiperazine (BZP) | 91, 134, 176, 56 |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 154, 196, 138, 57 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 188, 230, 172, 145 |
| 1-(2-Methoxyphenyl)piperazine (MeOPP) | 150, 192, 135, 120 |
| 1,4-Dibenzylpiperazine (DBZP) | 91 |
The fragmentation of benzylpiperazines is often characterized by the formation of the tropylium ion at m/z 91, while phenylpiperazines show characteristic ions resulting from cleavage of the bonds between the piperazine ring and the benzene ring, as well as cleavage within the piperazine ring itself.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of piperazine derivatives.
Caption: Workflow for piperazine derivative analysis.
This comprehensive protocol provides a robust framework for the reliable identification and quantification of piperazine derivatives in various samples. Adherence to these guidelines, with appropriate validation for specific applications, will ensure high-quality and defensible analytical results.
References
Application Notes and Protocols for the Synthesis of 1-(Cyclohexylmethyl)piperazine Derivatives for PET Imaging of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and evaluation of 1-(cyclohexylmethyl)piperazine derivatives as potential Positron Emission Tomography (PET) tracers for cancer imaging. The primary focus is on targeting the sigma-2 (σ2) receptor, a protein overexpressed in various cancer types, making it a valuable biomarker for tumor proliferation.
Introduction to this compound Derivatives for Cancer PET Imaging
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo. The development of novel PET tracers is crucial for advancing cancer diagnosis, staging, and monitoring therapeutic responses. The this compound scaffold has emerged as a promising structural motif for developing high-affinity ligands for various biological targets, including receptors that are overexpressed in cancerous tissues.
One such target is the sigma-2 (σ2) receptor, which is found in high densities in a wide range of human tumors and is considered a biomarker of tumor proliferation.[1] Consequently, developing radiolabeled ligands that selectively bind to σ2 receptors is of great interest for oncological PET imaging. The 1-cyclohexylpiperazine moiety is a key pharmacophore in several high-affinity σ2 receptor ligands.[2]
This document outlines the synthesis and preclinical evaluation of a representative ¹¹C-labeled 1-(cyclohexyl)piperazine derivative, based on the literature for compounds like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) and its analogs.[1][3][4] While these specific examples feature a cyclohexyl group rather than a cyclohexylmethyl group, the synthetic and radiolabeling strategies are largely applicable to the broader class of this compound derivatives.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the rationale for targeting the sigma-2 receptor in cancer and the general workflow for synthesizing and evaluating a PET tracer.
Experimental Protocols
The following protocols are generalized from published procedures for the synthesis and evaluation of ¹¹C-labeled piperazine derivatives for sigma-2 receptor imaging.[1][3] These should be adapted and optimized for specific this compound derivatives.
Protocol 1: Synthesis of the Desmethyl Precursor
The synthesis of the precursor molecule, which is the non-radiolabeled compound lacking the methyl group that will be later introduced as ¹¹C-CH₃, is a prerequisite for radiolabeling. This typically involves multi-step organic synthesis. For a generic 1-(cyclohexylmethyl)-4-(aryl)piperazine derivative, the synthesis might involve the N-alkylation of a piperazine derivative with a suitable cyclohexylmethyl halide, followed by functional group manipulations to install a phenolic hydroxyl group that will be the site of ¹¹C-methylation.
Example Reaction Scheme:
-
N-Alkylation: React this compound with a suitable aryl halide or mesylate under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure.
-
Demethylation: If the aryl group contains a methoxy substituent that needs to be converted to a hydroxyl group for radiolabeling, a demethylation step using reagents like BBr₃ is required.
-
Purification: The final precursor should be purified by column chromatography or recrystallization and its identity confirmed by NMR and mass spectrometry.
Protocol 2: Radiosynthesis of [¹¹C]this compound Derivative
This protocol describes the radiolabeling of the desmethyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I).
Materials:
-
Desmethyl precursor (approx. 0.5-1.0 mg) dissolved in a suitable solvent (e.g., DMF, DMSO).
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron.
-
Base (e.g., NaOH, NaH, or a tetrabutylammonium hydroxide solution).
-
HPLC system with a semi-preparative column (e.g., C18) for purification.
-
Mobile phase for HPLC (e.g., acetonitrile/water/triethylamine mixture).
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation.
-
Ethanol and sterile water for injection.
Procedure:
-
Trapping of [¹¹C]CH₃I: Bubble the gaseous [¹¹C]CH₃I produced from the cyclotron through the reaction vial containing the desmethyl precursor and base in the chosen solvent at room temperature.
-
Reaction: Heat the sealed reaction vial at an elevated temperature (e.g., 80-120 °C) for a short period (e.g., 2-5 minutes).
-
Quenching and Injection: After the reaction time, quench the reaction mixture with an appropriate volume of the HPLC mobile phase and inject it onto the semi-preparative HPLC system.
-
Purification: Elute the product using the defined HPLC method. Collect the radioactive peak corresponding to the desired [¹¹C]-labeled product.
-
Formulation: Dilute the collected HPLC fraction with water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
Protocol 3: Quality Control of the Radiotracer
Objective: To ensure the identity, purity, and specific activity of the final radiotracer product before in vivo use.
-
Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system equipped with a radioactivity detector. The percentage of the total radioactivity that elutes as the desired product peak determines the radiochemical purity.
-
Chemical Purity: The analytical HPLC chromatogram (with a UV detector) should be used to identify and quantify any non-radioactive chemical impurities.
-
Specific Activity: The specific activity (molar activity) is calculated by dividing the total radioactivity of the product by the molar amount of the compound. The molar amount is determined by comparing the UV peak area of the product to a standard curve of the non-radiolabeled compound.
-
Sterility and Endotoxin Testing: The final product should be passed through a sterile filter (0.22 µm) into a sterile vial. Sterility and endotoxin levels should be tested according to standard pharmaceutical guidelines.
Protocol 4: Preclinical Evaluation in Tumor-Bearing Animal Models
Objective: To assess the in vivo tumor-targeting potential of the newly synthesized PET tracer.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a human cancer cell line known to express the target receptor (e.g., sigma-2).
-
PET/CT Imaging:
-
Anesthetize the tumor-bearing mouse.
-
Inject a defined dose of the [¹¹C]-labeled tracer intravenously (e.g., via the tail vein).
-
Perform a dynamic or static PET scan over a specific time course (e.g., 0-60 minutes post-injection).
-
A CT scan is typically acquired for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor, muscle, brain, and other organs of interest on the co-registered PET/CT images.
-
Calculate the radioactivity concentration in each ROI, typically expressed as the Standardized Uptake Value (SUV).
-
Determine tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.
-
-
Ex Vivo Biodistribution (Optional but recommended):
-
At the end of the imaging session, euthanize the animal.
-
Dissect key organs and the tumor.
-
Weigh the tissue samples and measure their radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Quantitative Data Summary
The following tables summarize representative data for ¹¹C-labeled piperazine derivatives targeting sigma-2 receptors, based on published literature. These values can serve as a benchmark for the development of new this compound derivatives.
Table 1: Radiosynthesis and Quality Control Data
| Radiotracer | Precursor Amount | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Specific Activity (at EOS) | Reference |
| --INVALID-LINK---(S)-1 | 0.5-1.0 mg | 53% ± 7% | > 99% | > 100 GBq/µmol | [1] |
| [¹¹C]1 (PB28 analog) | Not specified | 29% (non-decay corrected) | > 99% | 9299 mCi/µmol (~344 GBq/µmol) | [3] |
EOS: End of Synthesis
Table 2: In Vivo Tumor Uptake Data (Example)
| Radiotracer | Animal Model | Tumor Type | Time Post-Injection | Tumor Uptake (SUV or %ID/g) | Tumor-to-Muscle Ratio | Reference |
| --INVALID-LINK---(S)-1 | Mice | EMT6, C6, PC-3 | 30-60 min | Low, no visible accumulation | Low | [1] |
Note: The specific derivative --INVALID-LINK---(S)-1, despite good in vitro properties, did not show significant tumor uptake in vivo, highlighting the importance of preclinical evaluation to identify viable PET tracers.[1]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel PET tracers for cancer imaging, particularly for targeting the sigma-2 receptor. The protocols and data presented here provide a framework for the synthesis, radiolabeling, and preclinical evaluation of such candidates. While initial studies on some related compounds have shown challenges in achieving high specific tumor uptake in vivo, further structural modifications and optimization of pharmacokinetic properties may lead to the development of clinically translatable PET imaging agents based on this promising chemical scaffold.
References
- 1. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Functionalization of 1-(Cyclohexylmethyl)piperazine
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] 1-(Cyclohexylmethyl)piperazine is a versatile building block, and the ability to selectively functionalize its second nitrogen atom (N4) is crucial for the synthesis of novel drug candidates and chemical probes. This guide provides a comprehensive overview of the strategies and detailed protocols for achieving selective N4 functionalization of this compound, addressing the inherent challenge of preventing undesired bis-N,N'-functionalization.
The primary challenge in functionalizing monosubstituted piperazines lies in the similar reactivity of the two nitrogen atoms. Direct reaction with an electrophile often leads to a mixture of the desired monosubstituted product, the disubstituted byproduct, and unreacted starting material. To overcome this, a strategic approach is required, typically involving either the use of a protecting group or the careful control of reaction conditions to exploit the subtle differences in the nucleophilicity of the two nitrogen atoms.
Strategic Approaches to Selective N4 Functionalization
Two primary strategies are employed for the selective functionalization of the second nitrogen of this compound: a Protecting Group Strategy and a Direct Functionalization Strategy . The choice of strategy depends on the nature of the desired functional group, the scale of the reaction, and the overall synthetic route.
The Protecting Group Strategy: A Robust and Versatile Approach
The most reliable method for ensuring selective functionalization of the N4 nitrogen is to temporarily "protect" the N1 nitrogen with a removable group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3][4][5]
The workflow for this strategy is as follows:
Caption: Protecting group strategy workflow.
This protocol describes the protection of the N1 nitrogen of this compound using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.1 equiv.) to the solution and stir at room temperature.
-
Slowly add a solution of (Boc)₂O (1.05 equiv.) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-(cyclohexylmethyl)piperazine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| (Boc)₂O | 1.05 | Boc protecting agent |
| TEA or DIPEA | 1.1 | Base to neutralize acid byproduct |
| DCM | - | Solvent |
This protocol details the acylation of the N4 nitrogen using an acyl chloride.
Materials:
-
N-Boc-1-(cyclohexylmethyl)piperazine
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-1-(cyclohexylmethyl)piperazine (1.0 equiv.) and TEA or DIPEA (1.2 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-Boc-N'-acyl-1-(cyclohexylmethyl)piperazine by flash chromatography.
This protocol describes the alkylation of the N4 nitrogen using an alkyl halide.
Materials:
-
N-Boc-1-(cyclohexylmethyl)piperazine
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-1-(cyclohexylmethyl)piperazine (1.0 equiv.) in ACN or DMF, add K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Add the alkyl halide (1.2 equiv.) and stir the mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
This protocol outlines the palladium-catalyzed arylation of the N4 nitrogen.
Materials:
-
N-Boc-1-(cyclohexylmethyl)piperazine
-
Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask, combine the aryl halide (1.0 equiv.), N-Boc-1-(cyclohexylmethyl)piperazine (1.2 equiv.), NaOtBu (1.4 equiv.), palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), and ligand (e.g., 4 mol % BINAP).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
This final step removes the Boc group to yield the desired N4-functionalized product.
Materials:
-
N-Boc-N'-functionalized-1-(cyclohexylmethyl)piperazine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM.
-
Add TFA (5-10 equiv.) or 4M HCl in Dioxane (5-10 equiv.) to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution or dilute NaOH solution to the residue until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[6][7]
| Parameter | TFA Method | HCl Method |
| Reagent | Trifluoroacetic acid | 4M HCl in Dioxane |
| Solvent | Dichloromethane | Dioxane/Methanol |
| Temperature | 0 °C to RT | Room Temperature |
| Work-up | Basic work-up required | Precipitation of HCl salt possible |
| Advantages | Fast, efficient | Can yield crystalline HCl salt |
| Disadvantages | Corrosive, requires careful handling | May not be suitable for all substrates |
The Direct Functionalization Strategy: An Atom-Economical Alternative
Direct functionalization avoids the additional steps of protection and deprotection, making it a more atom-economical approach. However, achieving high selectivity can be challenging and often requires careful optimization of reaction conditions. The selectivity in direct functionalization relies on the subtle difference in basicity and steric hindrance between the two nitrogen atoms of this compound. The N1 nitrogen, being attached to a secondary carbon of the cyclohexylmethyl group, is slightly more sterically hindered and less basic than the N4 nitrogen, which is only attached to two ring carbons.
Caption: Direct functionalization strategy workflow.
This protocol aims for selective acylation by using a limited amount of the acylating agent at low temperatures.
Materials:
-
This compound
-
Acyl chloride or Acetic anhydride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) and TEA or DIPEA (1.1 equiv.) in anhydrous DCM or THF.
-
Cool the solution to -20 °C to -10 °C.
-
Slowly add a solution of the acyl chloride or acetic anhydride (0.9-1.0 equiv.) in the same solvent.
-
Stir the reaction at low temperature for 1-2 hours, carefully monitoring the formation of the desired product and the disubstituted byproduct by TLC or LC-MS.
-
Once the desired conversion is reached, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product mixture by flash chromatography to isolate the N4-acylated product.
Note: This method will likely yield a mixture of products, and purification is essential. The yield of the desired monosubstituted product will depend on the specific acylating agent and the precise reaction conditions.
Conclusion
The selective functionalization of the second nitrogen of this compound is a critical transformation in the synthesis of many biologically active compounds. The protecting group strategy, particularly with the use of a Boc group, offers a robust and highly selective method for a wide range of functionalizations, including acylation, alkylation, and arylation. While direct functionalization presents a more atom-economical alternative, it often requires careful optimization to achieve acceptable levels of selectivity. The choice of strategy should be guided by the specific synthetic goals and the resources available. The protocols provided in this guide offer a solid starting point for researchers and drug development professionals working with this important chemical scaffold.
References
- 1. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. jgtps.com [jgtps.com]
- 7. benchchem.com [benchchem.com]
Large-scale synthesis and purification of 1-(Cyclohexylmethyl)piperazine.
An Application Note for the Large-Scale Synthesis and Purification of 1-(Cyclohexylmethyl)piperazine
Authored by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive guide to the large-scale synthesis and purification of this compound (CAS No: 57184-23-3), a key intermediate in pharmaceutical development. We present a detailed protocol based on the robust and scalable reductive amination pathway, chosen for its efficiency and operational simplicity.[1][2] This guide explains the causality behind critical process decisions, from reagent selection to purification strategies, ensuring technical accuracy and field-proven insights. Protocols for vacuum distillation and salt precipitation are detailed for purification, providing flexibility based on downstream requirements. This note is intended for researchers, chemists, and drug development professionals involved in chemical process scale-up.
Introduction and Strategic Overview
This compound is a substituted piperazine derivative widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure, combining a bulky cyclohexyl group with the versatile piperazine ring, makes it a valuable scaffold in medicinal chemistry.
The primary synthetic strategy detailed herein is the direct reductive amination of cyclohexanecarboxaldehyde with piperazine. This one-pot approach is highly favored in industrial settings over multi-step alternatives, such as the alkylation of a protected piperazine followed by deprotection, because it minimizes unit operations, reduces waste, and often leads to higher overall yields.[1][3] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; its mild nature prevents the premature reduction of the starting aldehyde and selectively reduces the iminium ion intermediate formed in situ.[4]
Purification is addressed through two orthogonal, scalable methods: high-vacuum distillation for direct isolation of the liquid free-base and crystallization via salt formation for scenarios requiring a solid, highly purified intermediate.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57184-23-3 | [5] |
| Molecular Formula | C₁₁H₂₂N₂ | [6] |
| Molecular Weight | 182.31 g/mol | [5] |
| Boiling Point | 230-231 °C (lit.) | [5] |
| Density | 0.938 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.4950 (lit.) | [5] |
| Appearance | Colorless Liquid | [6] |
Process Chemistry and Synthesis Protocol
The synthesis proceeds via the formation of an iminium ion from cyclohexanecarboxaldehyde and piperazine, which is then reduced by sodium triacetoxyborohydride (STAB).
Overall Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-环己甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 57184-23-3 [amp.chemicalbook.com]
Application Notes and Protocols: 1-(Cyclohexylmethyl)piperazine in the Development of P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(cyclohexylmethyl)piperazine and its derivatives as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. This document outlines the underlying signaling pathways, experimental protocols for evaluating P-gp inhibition, and available data on the structure-activity relationship of this class of compounds.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic agents, out of cells.[1] This process reduces the intracellular concentration of drugs, rendering cancer cells resistant to treatment—a phenomenon known as multidrug resistance (MDR).[2] Overcoming MDR is a critical challenge in cancer therapy, and the development of effective P-gp inhibitors is a promising strategy to enhance the efficacy of conventional chemotherapy.[2]
The this compound scaffold has emerged as a promising chemical starting point for the design of novel P-gp inhibitors. These compounds are being investigated for their ability to reverse MDR by blocking the efflux function of P-gp.
P-glycoprotein Signaling and Regulation
The expression and function of P-gp are tightly regulated by a complex network of signaling pathways and transcription factors. Understanding these pathways is crucial for the rational design of P-gp inhibitors.
Several key signaling pathways are implicated in the regulation of P-gp expression:
-
PI3K/Akt Pathway: This pathway is known to positively regulate the expression of P-gp.[3]
-
Wnt/β-catenin Pathway: Activation of this pathway has also been shown to increase P-gp expression.[3]
-
MAPK/ERK Pathway: This pathway is generally involved in the positive regulation of P-gp.[3] Conversely, the p38 MAPK pathway can negatively regulate P-gp expression.[3] The JNK pathway has been reported to have both positive and negative regulatory roles.[3]
-
PKC/NF-κB-PXR Signaling Pathway: This pathway plays a crucial role in modulating P-gp gene expression.[4]
Transcription factors that directly bind to the promoter region of the ABCB1 gene (the gene encoding P-gp) include p53, YB-1, and NF-κB.[3] Wild-type p53 generally represses P-gp expression, whereas mutant forms of p53 can enhance its activity.[5]
Below is a diagram illustrating the key regulatory pathways of P-gp expression.
References
- 1. bioivt.com [bioivt.com]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
Application Note: A Validated Protocol for Assessing the Antiproliferative Activity of Piperazine Compounds in Cancer Cell Lines
Abstract
This document provides a comprehensive, step-by-step protocol for determining the antiproliferative activity of piperazine-based compounds on cancer cell lines. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell metabolic activity as an indicator of viability.[1] This guide explains the scientific principles behind the methodology, offers detailed instructions for execution, data analysis, and interpretation, and includes protocols for assay validation and troubleshooting. The aim is to equip researchers with a reliable framework to generate reproducible IC50 (half-maximal inhibitory concentration) values, a critical parameter in preclinical drug discovery.
Introduction
The Significance of Antiproliferative Assays in Oncology Drug Discovery
The ability to inhibit the uncontrolled proliferation of cancer cells is a hallmark of effective oncology therapeutics. Consequently, in vitro antiproliferative assays are fundamental to early-stage drug discovery. These assays serve as a primary screening tool to identify and characterize compounds that can impede cancer cell growth. By measuring a compound's potency, typically expressed as the IC50 value, researchers can rank compounds, establish structure-activity relationships (SAR), and select promising candidates for further development.
Piperazine Scaffolds: A Privileged Structure in Modern Therapeutics
The piperazine ring is a nitrogen-containing heterocyclic scaffold frequently found in FDA-approved drugs and clinical candidates.[2][3] Its prevalence is due to favorable physicochemical properties, including high aqueous solubility and the ability to be readily modified at its two nitrogen positions. In oncology, many piperazine derivatives function as potent inhibitors of key signaling pathways that drive cell proliferation, often by targeting protein kinases.[2][4] Several compounds have demonstrated significant antiproliferative effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[4][5]
Principle of the MTT Cell Proliferation Assay
The MTT assay is a quantitative colorimetric method for assessing cell viability.[1] The core principle relies on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases in living, metabolically active cells.[1] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1] The formazan crystals are then solubilized, and the intensity of the resulting purple solution is measured spectrophotometrically. The absorbance is directly proportional to the number of viable, metabolically active cells in the well.
Materials and Reagents
Cell Lines
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate cancer). Ensure cell lines are obtained from a reputable cell bank (e.g., ATCC) and are routinely tested for mycoplasma contamination.
Reagents & Consumables
-
Piperazine test compounds
-
Positive control cytotoxic drug (e.g., Doxorubicin, Cisplatin)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Sterile, flat-bottom 96-well cell culture plates
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes
Equipment
-
Laminar flow biological safety cabinet (Class II)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipette (8 or 12-channel)
-
Microplate reader with absorbance filters between 550 and 600 nm[1]
-
Centrifuge
Experimental Workflow
The overall process, from cell preparation to data analysis, follows a structured sequence to ensure reproducibility and accuracy.
Caption: High-level workflow for determining antiproliferative activity.
Step-by-Step Protocol
Cell Line Culture and Maintenance (Pre-Assay)
-
Culture cells in T-75 flasks with complete medium in a humidified incubator at 37°C and 5% CO₂.
-
Passage cells upon reaching 70-80% confluency to maintain them in the exponential growth phase. Do not use cells that are over-confluent or have been in culture for an excessive number of passages.
Cell Seeding for the Assay
-
Harvest Cells: Aspirate the culture medium, wash the cell monolayer with sterile PBS, and add Trypsin-EDTA. Incubate for 3-5 minutes until cells detach. Neutralize trypsin with complete medium.
-
Count Cells: Collect the cell suspension and perform a viable cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter. Cell viability should be >95%.
-
Seed Plate: Dilute the cell suspension to the predetermined optimal seeding density (typically 3,000-8,000 cells/well) in complete medium. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure that cells are in an exponential growth phase throughout the assay and that the final absorbance values for untreated cells fall within the linear range of the microplate reader.[6]
-
-
Incubate: Incubate the plate for 24 hours to allow cells to attach and resume growth.[7]
Preparation and Application of Piperazine Test Compounds
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each piperazine compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and non-toxic, typically ≤0.5%.
-
Controls: Prepare the following controls on each plate:
-
Vehicle Control: Medium with the same final concentration of DMSO as the test wells (represents 100% viability).
-
Positive Control: A known cytotoxic agent at a concentration expected to cause maximal cell death.
-
Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution.
-
Incubate: Return the plate to the incubator for the desired exposure time, typically 48 to 72 hours.
The MTT Assay: A Detailed Procedure
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[1][8]
-
Rationale: Only metabolically active cells can reduce the MTT tetrazolium salt. This step selectively labels the viable cell population.
-
-
Incubate: Incubate the plate for 4 hours at 37°C.[1][8] During this time, visible purple formazan crystals will form within the cells.
-
Solubilize Formazan: Add 100 µL of the MTT Solubilization Solution to each well.[1] Pipette up and down gently to mix and ensure all crystals are dissolved.
-
Final Incubation: Wrap the plate in foil to protect it from light and leave it at room temperature overnight on an orbital shaker. This ensures complete solubilization of the formazan.
-
Measure Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1] If desired, a reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis and Interpretation
Raw Data Processing
-
Subtract Background: For each well, subtract the average absorbance value of the medium blank controls.
-
Calculate Percentage Inhibition: Normalize the data to the vehicle control to determine the percentage of cell inhibition for each compound concentration using the following formula:[9]
% Inhibition = 100 * (1 - (Absorbance_Test / Absorbance_Vehicle))
Generating Dose-Response Curves
Plot the % Inhibition (Y-axis) against the corresponding compound concentration on a logarithmic scale (X-axis).[10][11] The resulting data should form a sigmoidal (S-shaped) curve.
Determining the IC50 Value
The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined from the dose-response curve by fitting the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) using software like GraphPad Prism or Origin.[10][12] The software will calculate the precise concentration that corresponds to 50% inhibition on the fitted curve.[10]
Sample Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Inhibition |
| Vehicle (0) | 1.254 | 1.200 | 0.0% |
| 0.01 | 1.218 | 1.164 | 3.0% |
| 0.1 | 1.050 | 0.996 | 17.0% |
| 1 | 0.654 | 0.600 | 50.0% |
| 10 | 0.186 | 0.132 | 89.0% |
| 100 | 0.066 | 0.012 | 99.0% |
| Blank | 0.054 | - | - |
| IC50 Value | 1.0 µM |
Assay Validation and Quality Control
Z'-Factor Calculation
To validate the quality and reliability of a high-throughput screening assay, the Z'-factor should be calculated.[13][14] This statistical parameter measures the separation between the positive and negative controls.[13][14]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Z' > 0.5: An excellent assay, highly reliable for screening.[14][15]
-
0 < Z' ≤ 0.5: A good, acceptable assay.[14]
-
Z' < 0: A poor assay, not suitable for screening.[14]
Importance of Controls
-
Vehicle Control: Essential for data normalization and represents the baseline for 0% inhibition.
-
Positive Control: Confirms that the assay system is sensitive to known cytotoxic agents.
-
Blank Control: Accounts for background absorbance from the medium and reagents.
Confirmatory Assays (Orthogonal Methods)
To ensure that the observed antiproliferative effects are not an artifact of the MTT assay's reliance on mitochondrial function, results should be confirmed using an orthogonal method with a different mechanistic endpoint.
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total cellular protein content, which is directly proportional to cell mass.[16][17] It is less prone to interference from compounds that affect cellular metabolism.[18]
-
ATP-Based Luminescence Assay: This highly sensitive assay quantifies ATP, the primary energy currency in cells, as a marker of viability.[19][20] When cells die, their ATP is rapidly degraded.[20] The assay uses luciferase to generate a light signal proportional to the amount of ATP present.[21][22]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use a calibrated multichannel pipette. |
| Low absorbance values in vehicle control | Seeding density is too low; Cell line is slow-growing or unhealthy; Contamination. | Optimize cell seeding density. Ensure cells are healthy and in log-phase growth. Perform routine mycoplasma testing. |
| High absorbance in blank wells | Reagent or medium contamination; Incomplete solubilization of formazan. | Use fresh, sterile reagents. Ensure formazan is fully dissolved before reading the plate. |
| No dose-response observed | Compound is inactive at tested concentrations; Compound has precipitated out of solution; Incorrect dilutions. | Test a wider and higher concentration range. Check the solubility of the compound in the culture medium. Prepare fresh dilutions and verify calculations. |
Conclusion
This application note provides a validated and robust protocol for assessing the antiproliferative activity of piperazine compounds. By adhering to the detailed steps for cell handling, compound treatment, assay execution, and rigorous data analysis, researchers can generate reliable and reproducible IC50 values. Incorporating quality control measures and orthogonal validation assays will further strengthen the confidence in the experimental findings, providing a solid foundation for advancing promising anticancer compounds in the drug discovery pipeline.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. youtube.com [youtube.com]
- 13. punnettsquare.org [punnettsquare.org]
- 14. assay.dev [assay.dev]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. scispace.com [scispace.com]
- 17. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Video: The ATP Bioluminescence Assay [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclohexylmethyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Cyclohexylmethyl)piperazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective alkylating agent. 2. Reaction temperature is too low. 3. Inadequate base strength or solubility. 4. Catalyst poisoning (if applicable). | 1. Verify the purity and reactivity of cyclohexylmethyl halide. Consider converting cyclohexylmethyl alcohol to the corresponding bromide or iodide. 2. Gradually increase the reaction temperature in increments of 10°C. For alkylation of Boc-piperazine, refluxing in acetonitrile is often effective.[1][2] 3. Switch to a stronger base like potassium carbonate or consider using a phase-transfer catalyst to improve solubility. 4. Ensure all reagents and solvents are pure and dry. |
| Formation of Bis-Alkylated Byproduct | 1. Incorrect stoichiometry (excess piperazine). 2. High reaction temperature or prolonged reaction time. | 1. Use a mono-protected piperazine (e.g., 1-Boc-piperazine) to prevent reaction at the second nitrogen.[1][2][3] 2. If using unprotected piperazine, use a 1:1 molar ratio of piperazine to the alkylating agent.[3] 3. Monitor the reaction closely using TLC or GC and stop it once the starting material is consumed.[1][2] |
| Incomplete Deprotection of Boc-Protected Intermediate | 1. Insufficient acid strength or concentration. 2. Reaction time is too short. | 1. Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol like ethanol or isopropanol.[1][3] 2. Increase the reaction time and monitor the progress by TLC until the protected intermediate is fully consumed. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. After the reaction, perform an acid-base extraction to remove unreacted starting materials. 2. Purify the crude product by vacuum distillation or column chromatography.[2] For the hydrochloride salt, recrystallization from a solvent like isopropanol can be effective.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies are:
-
Nucleophilic Substitution (Alkylation): This involves the reaction of a piperazine derivative with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). To ensure mono-alkylation, it is highly recommended to use a mono-protected piperazine, such as 1-Boc-piperazine. This is followed by a deprotection step.[1][2][3]
-
Reductive Amination: This method involves the reaction of piperazine with cyclohexanecarboxaldehyde in the presence of a reducing agent. This two-step, one-pot reaction forms an imine intermediate that is subsequently reduced to the final product.
Q2: How can I avoid the formation of the bis-alkylated byproduct, 1,4-bis(cyclohexylmethyl)piperazine?
A2: The most effective method is to use a mono-protected piperazine, such as 1-Boc-piperazine. This blocks one of the nitrogen atoms, ensuring that the alkylation occurs only at the unprotected nitrogen. After the initial reaction, the protecting group is removed to yield the desired mono-substituted product.[1][2][3] If using unprotected piperazine, maintaining a strict 1:1 molar ratio with the alkylating agent is crucial, though this may result in a mixture of products.[3]
Q3: What are the optimal reaction conditions for the alkylation of 1-Boc-piperazine with cyclohexylmethyl bromide?
A3: Based on analogous syntheses, a high yield can be achieved by reacting 1-Boc-piperazine with cyclohexylmethyl bromide in the presence of an inorganic base like potassium carbonate in a solvent such as anhydrous acetonitrile. The reaction is typically heated to reflux for 2-3 hours.[1][2]
Q4: How do I remove the Boc protecting group?
A4: The Boc group can be efficiently removed under acidic conditions. Common methods include treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with concentrated hydrochloric acid in an alcohol solvent like ethanol or isopropanol at reflux for several hours.[1][3]
Q5: What is the best way to purify the final product?
A5: The purification method depends on the scale and purity of the crude product. For small-scale laboratory synthesis, column chromatography is often used. For larger quantities, vacuum distillation of the free base is a viable option.[2] If the product is isolated as a hydrochloride salt, it can be purified by recrystallization from a suitable solvent like isopropanol.[1][2]
Experimental Protocols
Protocol 1: Synthesis via Alkylation of 1-Boc-piperazine
This protocol is adapted from a high-yield synthesis of a similar compound.[1][2]
Step 1: Synthesis of 1-Boc-4-(cyclohexylmethyl)piperazine
-
To a 50L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, 5.2 kg (29.5 mol) of cyclohexylmethyl bromide, and 4.08 kg (29.5 mol) of potassium carbonate under stirring.
-
Slowly heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter.
-
Concentrate the filtrate to dryness to obtain the intermediate product. A yield of approximately 96% can be expected.[1][2]
Step 2: Deprotection to form this compound Hydrochloride
-
At room temperature, place the intermediate from Step 1 into a 50L reactor.
-
Add 26 kg of absolute ethanol and 6.6 L of concentrated hydrochloric acid. Caution: The addition of hydrochloric acid is exothermic and will generate gas. Add slowly and ensure adequate ventilation.
-
Gradually heat the mixture to reflux and maintain for approximately 4 hours.
-
Monitor the reaction by TLC.
-
After completion, distill under reduced pressure to remove the solvent.
-
Cool the residue and add 8 kg of isopropanol for trituration.
-
Continue stirring at room temperature for 2 hours to allow for complete precipitation.
-
Filter the solid to obtain this compound hydrochloride.
Step 3: Isolation of this compound (Free Base)
-
Dissolve the hydrochloride salt in water.
-
Adjust the pH to 12-14 by adding an inorganic base such as sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts and concentrate to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[2]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Common side products in the synthesis of N-substituted piperazines and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-substituted piperazines. Our aim is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of N-substituted piperazines, and why does it form?
The most prevalent side product in the synthesis of N-substituted piperazines is the corresponding 1,4-disubstituted piperazine. This occurs because piperazine has two secondary amine nitrogens, both of which are nucleophilic and can react with the electrophile (e.g., an alkyl halide).[1][2] Once the first nitrogen is substituted, the second nitrogen remains reactive and can undergo a second substitution reaction, leading to the formation of the undesired disubstituted product. The challenge of achieving selective mono-alkylation is a common hurdle in these syntheses.[1]
Q2: How can I selectively achieve mono-substitution and avoid the formation of the di-substituted product?
Controlling selectivity is crucial for a successful synthesis. Several strategies can be employed to favor mono-substitution:
-
Use of a Protecting Group: This is often the most reliable method.[1] By protecting one of the nitrogen atoms with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), you can direct the substitution to the unprotected nitrogen.[1][3][4] The protecting group can then be removed in a subsequent step.
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1] This increases the probability that the electrophile will react with an unsubstituted piperazine molecule rather than a mono-substituted one.
-
Slow Addition of Electrophile: Adding the electrophile (e.g., alkyl halide) dropwise to the reaction mixture helps to maintain a low concentration of the electrophile. This minimizes the chance of a second substitution event occurring on the already mono-substituted piperazine.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[1][2]
Q3: What are other common side reactions to be aware of during N-substituted piperazine synthesis?
Besides di-substitution, other side reactions can occur depending on the specific synthetic route and reagents used:
-
Quaternary Ammonium Salt Formation: This is particularly a risk when using alkyl halides as electrophiles.[4] The nitrogen atom of the N-substituted piperazine can be further alkylated to form a quaternary ammonium salt. Reductive amination is a preferred method to avoid this side product.[1][4]
-
Elimination Reactions: If the alkyl halide used is prone to elimination reactions (e.g., secondary or tertiary halides), this can compete with the desired substitution reaction, leading to the formation of alkenes.[5]
-
Ring Fragmentation: Under certain harsh conditions, such as with strong bases and specific substitution patterns, fragmentation of the piperazine ring can occur.[6][7]
-
Catalyst Poisoning: In catalytic reactions, such as Buchwald-Hartwig amination, impurities in the reagents or solvents can poison the catalyst, leading to low yields or incomplete reactions.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Substituted Product and Significant Formation of the Di-Substituted Byproduct.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Increase the molar excess of piperazine to the electrophile (e.g., 5-10 equivalents of piperazine).[5] |
| High Concentration of Electrophile | Add the electrophile slowly to the reaction mixture using a syringe pump or dropping funnel.[1] |
| High Reactivity of the Second Nitrogen | Consider using a mono-protected piperazine, such as N-Boc-piperazine, to ensure selective mono-substitution.[1][3][4] |
| Inappropriate Base | Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] |
| Unsuitable Solvent | Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to ensure good solubility of reagents.[1] |
Issue 2: Formation of Quaternary Ammonium Salts.
| Potential Cause | Troubleshooting Step |
| Use of Highly Reactive Alkylating Agents | Switch from direct alkylation with alkyl halides to reductive amination.[1][4] This involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[1] |
Experimental Protocols
Protocol 1: Selective Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)
This protocol describes the alkylation of mono-protected piperazine, a reliable method to avoid di-substitution.
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of N-Boc-piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-alkylated-N'-Boc-piperazine.
-
The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired mono-substituted piperazine.[3]
Protocol 2: Selective Mono-N-alkylation using Excess Piperazine
This protocol is a more direct approach that relies on stoichiometry to favor mono-alkylation.
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product from the excess piperazine and the di-alkylated side product.[5]
Data Presentation
Table 1: Effect of Piperazine Equivalents on Mono- vs. Di-substitution
| Alkylating Agent | Equivalents of Piperazine | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | 45 | 35 |
| Benzyl Bromide | 5.0 | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | >95 (before deprotection) | 0 |
Data adapted from a representative experiment to illustrate the trend.[5]
Visualizations
Caption: Reaction pathways leading to the formation of common side products in N-substituted piperazine synthesis.
Caption: A troubleshooting workflow for optimizing the synthesis of N-substituted piperazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for the purification of 1-(Cyclohexylmethyl)piperazine by chromatography.
Welcome to the technical support resource for the chromatographic purification of 1-(Cyclohexylmethyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this versatile pharmaceutical intermediate. As a basic, secondary and tertiary amine, this compound presents a unique set of purification challenges, primarily related to its interaction with stationary phases and its physicochemical properties. This document provides in-depth, experience-driven solutions to common problems encountered during its purification by chromatography.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the properties of this compound that influence its chromatographic behavior.
| Property | Value | Significance for Chromatography |
| Molecular Weight | 182.31 g/mol [1] | Affects diffusion rates and solubility. |
| Predicted pKa | 9.26 ± 0.10[2][3] | Critical for selecting mobile phase pH to control ionization and retention. |
| Boiling Point | 230-231 °C[1][2] | Indicates low volatility, suitable for standard chromatographic conditions. |
| UV Absorbance | Low (no strong chromophore)[4] | UV detection can be challenging; may require alternative detection methods. |
| Solubility | Soluble in many organic solvents | Provides flexibility in choosing mobile and sample diluents. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My peak for this compound is showing significant tailing in reverse-phase chromatography. What is causing this and how can I fix it?
A1: Understanding the Cause: Peak tailing for basic compounds like this compound in reverse-phase chromatography is most commonly caused by strong interactions between the protonated amine groups of the analyte and acidic, ionized silanol groups on the surface of silica-based stationary phases (e.g., C18, C8). These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to operate at a mobile phase pH where either the silanols are not ionized (low pH) or the amine is not protonated (high pH).
-
Low pH (pH 2-3): At this pH, the silanol groups are protonated and less likely to interact with the now fully protonated this compound. However, retention may be reduced.
-
High pH (pH > 10.5): Operating at a pH approximately two units above the pKa of your compound (~9.26) will ensure it is in its neutral, free-base form, minimizing ionic interactions. This often provides better peak shape and retention. Caution: Ensure your column is stable at high pH. Hybrid-silica or specially bonded phases are recommended for high pH work.
-
-
Use of a Competing Base: Adding a small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively mask the active silanol sites, leading to improved peak symmetry.
-
Stationary Phase Selection:
-
End-Capped Columns: Modern, high-purity, end-capped silica columns have a lower concentration of free silanol groups and will generally provide better peak shapes for basic compounds.
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns are designed to shield the silica surface and provide alternative interactions, which can significantly improve peak shape for amines.
-
Q2: I am having difficulty retaining this compound on my reverse-phase column. It elutes very early, close to the void volume. How can I increase its retention?
A2: Understanding the Cause: Poor retention of basic compounds in reverse-phase chromatography often occurs when the compound is in its protonated (ionized) form, making it highly polar and less likely to interact with the non-polar stationary phase. This is common when using acidic mobile phases.
Strategies to Increase Retention:
-
Increase Mobile Phase pH: As discussed in Q1, increasing the mobile phase pH above the pKa of this compound (~9.26) will convert it to its more hydrophobic free-base form, thereby increasing its retention on a reverse-phase column.
-
Decrease Organic Modifier Concentration: Reducing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of non-polar compounds.
-
Consider HILIC or Mixed-Mode Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is too polar for good retention in reverse-phase, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or diol) with a high organic content mobile phase.
-
Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can provide excellent retention and selectivity for basic compounds.
-
Q3: I am using normal-phase chromatography on a silica column, but my compound is streaking badly or not eluting at all. What should I do?
A3: Understanding the Cause: In normal-phase chromatography, the polar silica stationary phase (which is acidic) strongly interacts with the basic amine groups of this compound. This can lead to irreversible adsorption, resulting in poor recovery and severe peak tailing or streaking.
Solutions for Normal-Phase Purification:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the mobile phase to compete with your compound for the active sites on the silica.
-
Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-1% TEA or DEA to your non-polar mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Ammonia: A solution of methanol with a small percentage of ammonium hydroxide can also be effective, particularly for highly polar amines.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a column where the silica is functionalized with amino groups (an NH2 column) provides a basic surface that repels basic analytes, leading to much-improved peak shape and predictable elution.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.
-
Recommended Starting Conditions for Normal-Phase:
| Stationary Phase | Mobile Phase System | Comments |
| Silica Gel | Dichloromethane / Methanol / Triethylamine (e.g., 95:4:1) | The TEA is crucial to prevent peak tailing. |
| Amine (NH2) Column | Hexane / Ethyl Acetate or Hexane / Isopropanol | Often provides excellent separation without additives. |
| Basic Alumina | Hexane / Ethyl Acetate | A good alternative to silica for strongly basic compounds. |
Q4: I am struggling to separate this compound from a closely related impurity. What strategies can I use to improve resolution?
A4: Understanding the Cause: Achieving selectivity between a target compound and a structurally similar impurity requires a systematic approach to method development. Potential impurities from the synthesis of this compound could include starting materials like 1-Boc-piperazine or by-products.
Workflow for Improving Selectivity:
Caption: Workflow for improving chromatographic resolution.
Detailed Strategies:
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities in reverse-phase chromatography. If you are using one, try developing a method with the other.
-
Optimize Mobile Phase pH: Small changes in pH can alter the ionization state of your compound and impurities differently, leading to changes in selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step. Different stationary phases (e.g., C18, phenyl, cyano, or polar-embedded phases) will offer different retention mechanisms and selectivities.
-
Employ Orthogonal Chromatography: This involves using two different chromatographic methods with different separation mechanisms to purify your compound. For example, you could perform an initial purification using reverse-phase HPLC and then a final polishing step using HILIC or normal-phase chromatography. This is a very powerful strategy for removing difficult-to-separate impurities.
Q5: this compound has poor UV absorbance. What are my options for detection?
A5: Understanding the Cause: The structure of this compound lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV range (220-400 nm). This makes detection by UV-Vis challenging, especially at low concentrations.
Alternative Detection Methods:
-
Low UV Wavelength Detection: Attempt detection at lower wavelengths (e.g., 200-215 nm). However, be aware that many solvents and additives also absorb in this region, which can lead to baseline noise and drift.
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is an excellent choice for compounds with no UV chromophore.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that can detect any non-volatile analyte. It often provides better sensitivity and a more uniform response than ELSD.
-
Mass Spectrometry (MS): LC-MS is a powerful technique that provides both detection and mass information, which can be invaluable for peak identification and purity assessment.
-
Refractive Index (RI) Detector: An RI detector is another universal option, but it is generally less sensitive than ELSD or CAD and is not compatible with gradient elution.
Summary of Recommendations
| Issue | Primary Recommendation | Secondary Options |
| Peak Tailing (RP) | Adjust mobile phase pH to >10.5 (on a pH-stable column) or add 0.1% TEA. | Switch to a polar-embedded or hybrid surface column. |
| Poor Retention (RP) | Increase mobile phase pH to >10.5 to increase hydrophobicity. | Decrease organic modifier concentration; switch to HILIC. |
| Streaking (NP) | Add a basic modifier (e.g., 0.1-1% TEA) to the mobile phase. | Use an amine-functionalized or alumina column. |
| Poor Resolution | Change the organic modifier (ACN vs. MeOH) or stationary phase chemistry. | Develop an orthogonal method (e.g., RP then HILIC). |
| Poor UV Detection | Use a universal detector such as ELSD, CAD, or MS. | Attempt detection at low UV wavelengths (200-215 nm). |
References
Optimizing reaction conditions for the coupling of cyclohexyl halides with piperazine.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the N-alkylation of piperazine with cyclohexyl halides.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the coupling of cyclohexyl halides with piperazine?
The reaction is a standard SN2 (bimolecular nucleophilic substitution) N-alkylation. The nitrogen atom of the piperazine acts as a nucleophile, attacking the carbon atom bonded to the halogen on the cyclohexane ring. This displaces the halide and forms a new carbon-nitrogen bond. A base is required to neutralize the hydrogen halide (HX) byproduct generated during the reaction.
Q2: How can I selectively achieve mono-alkylation of piperazine?
Controlling selectivity to obtain the desired 1-cyclohexylpiperazine is a common challenge due to the two reactive nitrogen atoms in piperazine. Key strategies include:
-
Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as 1-Boc-piperazine, blocks one nitrogen, ensuring alkylation occurs only at the free secondary amine. The protecting group is then removed in a subsequent step.[1][2][3][4]
-
Control Stoichiometry: Using a large excess of piperazine (e.g., 4-10 equivalents) relative to the cyclohexyl halide can statistically favor mono-alkylation.[5][6] However, this can make product purification more challenging.
-
Slow Addition of Alkylating Agent: Adding the cyclohexyl halide slowly to the reaction mixture helps maintain its low concentration, reducing the probability of the already-alkylated product reacting again.[5][6]
Q3: Which cyclohexyl halide (Cl, Br, I) is the most effective?
The reactivity of alkyl halides in SN2 reactions follows the trend: Iodide > Bromide > Chloride.
-
Cyclohexyl iodide is the most reactive and will allow for the fastest reaction, often at lower temperatures.
-
Cyclohexyl bromide offers a good balance of reactivity and stability and is commonly used.[2]
-
Cyclohexyl chloride is the least reactive and will likely require more forcing conditions, such as higher temperatures or longer reaction times, to achieve good conversion.[2][7]
Q4: What are the recommended solvents and bases for this reaction?
-
Solvents: Polar aprotic solvents are generally preferred as they can dissolve the reagents and accelerate SN2 reactions. Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7] Alcohols like ethanol can also be used.[8][9][10]
-
Bases: Inorganic bases are typically used to neutralize the acid byproduct. Anhydrous potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are common, effective, and economical choices.[1][2][6] At least two equivalents of base are recommended if starting with free piperazine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive Halide: Cyclohexyl chloride may be too unreactive under the current conditions.[7] | Switch to a more reactive halide like cyclohexyl bromide or iodide.[2][7] |
| Insufficient Temperature: The reaction may require heat to proceed at a reasonable rate.[7] | Gradually increase the reaction temperature (e.g., to 60-80 °C or reflux) while monitoring by TLC or LC-MS.[1][7] | |
| Poor Reagent Solubility: Reagents may not be fully dissolved in the chosen solvent.[1] | Switch to a solvent with higher polarity, such as DMF or DMSO, to ensure a homogeneous reaction mixture.[1][6] | |
| Weak or Insufficient Base: The acid byproduct (HX) is not being effectively neutralized, inhibiting the reaction. | Ensure you are using at least 1.5-2.0 equivalents of a sufficiently strong, anhydrous base like K₂CO₃.[1] | |
| Reaction is Very Slow or Stalls | Low Reactivity of Halide: Using cyclohexyl chloride.[7] | Consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to perform an in situ Finkelstein reaction, converting the chloride to the more reactive iodide. |
| Low Temperature: Insufficient thermal energy for the activation barrier. | Increase the temperature. For less reactive halides, reflux conditions may be necessary.[1][2] | |
| Significant Di-alkylation (N,N'-dicyclohexylpiperazine) is Observed | Incorrect Stoichiometry: The ratio of piperazine to cyclohexyl halide is too low. | Use a large excess of piperazine (4:1 or greater) or, for best results, use a mono-protected piperazine like 1-Boc-piperazine.[1][3] |
| High Temperature / Long Reaction Time: Forcing conditions can promote the second alkylation. | Add the cyclohexyl halide slowly to the reaction mixture.[5][6] Monitor the reaction closely and stop it as soon as the starting material is consumed. | |
| Product is Lost During Aqueous Workup | Product is Protonated: The 1-cyclohexylpiperazine product is basic and can form a water-soluble salt in neutral or acidic aqueous solution.[1][3] | During extraction, basify the aqueous layer to a pH of 11-12 with NaOH or Na₂CO₃.[9] This deprotonates the product, making it soluble in organic solvents like dichloromethane or ethyl acetate. |
| Formation of Cyclohexene Byproduct | Strong/Bulky Base: Use of a strong, sterically hindered base (e.g., potassium tert-butoxide) can favor the E2 elimination pathway. | Use a milder, non-nucleophilic inorganic base like K₂CO₃ or Na₂CO₃.[6] |
| High Reaction Temperature: Higher temperatures can favor elimination over substitution. | If possible, run the reaction at a lower temperature, perhaps by using a more reactive halide (iodide > bromide).[7] |
Data Presentation
Table 1: Effect of Halide and Conditions on Reactivity This table summarizes the general relationship between the choice of cyclohexyl halide and the required reaction conditions.
| Cyclohexyl Halide | Relative Reactivity | Typical Temperature | Expected Reaction Time |
| Cyclohexyl Chloride (C₆H₁₁Cl) | Low | High (Reflux) | Long (12-48 h) |
| Cyclohexyl Bromide (C₆H₁₁Br) | Medium | Moderate (60-80 °C) | Medium (4-12 h) |
| Cyclohexyl Iodide (C₆H₁₁I) | High | Low (RT - 50 °C) | Short (1-6 h) |
Experimental Protocols
Protocol 1: Mono-N-Alkylation using 1-Boc-Piperazine (Recommended for Selectivity)
This protocol is the most reliable method for synthesizing 1-cyclohexylpiperazine by preventing di-alkylation.[2][3][4]
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Cyclohexyl bromide (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Begin vigorous stirring and slowly add cyclohexyl bromide to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C (reflux for acetonitrile) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃ and KBr) and wash the solid cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-Boc-1-cyclohexylpiperazine.
-
Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane or methanol) and add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify to pH >12 with 2M NaOH.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, 1-cyclohexylpiperazine. Purify further by distillation or chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
How to prevent di-alkylation in the synthesis of mono-substituted piperazines.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing di-alkylation during the synthesis of mono-substituted piperazines.
Frequently Asked Questions (FAQs)
Q1: Why is preventing di-alkylation a significant challenge in piperazine synthesis?
Piperazine possesses two secondary amine nitrogens of equal reactivity. This symmetry makes it difficult to selectively functionalize only one nitrogen atom, as the mono-substituted product can react further with the alkylating agent to form a di-substituted byproduct. Controlling this selectivity is a primary obstacle in achieving high yields of the desired mono-substituted product.
Q2: What are the main strategies to favor mono-alkylation over di-alkylation?
There are several effective strategies to promote mono-alkylation:
-
Use of a Protecting Group: This is often the most reliable method. One nitrogen is temporarily blocked with a protecting group (like Boc), directing alkylation to the free nitrogen. The protecting group is then removed in a subsequent step.[1]
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent statistically favors the formation of the mono-alkylated product.[1]
-
Slow Addition of Reagents: Adding the alkylating agent dropwise helps maintain its low concentration, reducing the chance of a second alkylation event on the already mono-substituted piperazine.[1]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt. The protonated nitrogen is deactivated, allowing the reaction to occur selectively at the non-protonated nitrogen.[2]
-
Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. It is particularly useful for preventing the formation of quaternary ammonium salts.[1][3]
-
Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, leading to high selectivity for mono-alkylation.[3]
Q3: How do I choose the most suitable protecting group for my synthesis?
The choice of protecting group depends on the stability of your starting materials and final product to the protection and deprotection conditions.
-
Boc (tert-butyloxycarbonyl): This is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or HCl.[2][3]
-
Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
Acetyl: An acetyl group can be used, though its removal often requires harsher basic or acidic conditions.
Q4: Is it possible to achieve mono-alkylation without using protecting groups?
Yes, several methods avoid the use of protecting groups, which can improve the overall efficiency by reducing the number of synthetic steps.[2]
-
Using a large excess of piperazine (3-10 equivalents) is a common and cost-effective one-step method. [2] However, the removal of excess piperazine can be challenging during purification.[2]
-
Mono-protonation of piperazine with one equivalent of an acid is an effective one-pot strategy. [2] This deactivates one nitrogen, though it may reduce the nucleophilicity of the other, potentially requiring longer reaction times.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High ratio of di-substituted to mono-substituted product. | Incorrect stoichiometry. | Use a larger excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent.[1][4] |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration.[1] | |
| Reaction temperature is too high. | Lower the reaction temperature and monitor the progress closely to stop the reaction once the starting material is consumed.[1] | |
| Unprotected piperazine used in a non-selective reaction. | For optimal control and selectivity, use a mono-protected piperazine such as N-Boc-piperazine.[1] | |
| Low or no yield of the desired product. | Inactive catalyst (if applicable, e.g., in Buchwald-Hartwig amination). | Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[1] |
| Insufficient base strength or amount. | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] | |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1] | |
| Product is difficult to extract from the aqueous phase. | The product is in its protonated (salt) form. | Basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the product to its free base form, which is more soluble in organic solvents.[1] |
| Difficulty removing the protecting group. | Incorrect deprotection conditions. | Verify the appropriate deprotection method for your specific protecting group (e.g., strong acid for Boc, hydrogenation for Cbz). Ensure you are using a sufficient excess of the deprotecting agent. |
Quantitative Data Summary
The following table compares the effectiveness of different strategies for achieving mono-alkylation of piperazine.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[2] | One-step reaction, cost-effective.[2] | Difficult removal of excess piperazine.[2] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for the alkylation step[2] | High selectivity, clean reaction.[2] | Multi-step process, higher cost.[2] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[2] | One-pot synthesis, good yields.[2] | May require longer reaction times or activation.[2] |
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine[2][4]
This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the piperazine starting material.
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or an acidic wash to remove excess piperazine.
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[2][4]
This protocol outlines the synthesis of mono-Boc-protected piperazine, a key intermediate for selective mono-alkylation.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Evaporate the solvent.
-
Purify the resulting 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.[2]
Mandatory Visualizations
Caption: Reaction pathway showing the formation of mono- and di-substituted piperazine.
Caption: Decision tree for selecting a mono-alkylation strategy.
References
Technical Support Center: Optimization of Grignard Reagent Approach for Halogen-Free Piperazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogen-free synthesis of piperazines utilizing Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary halogen-free methods for synthesizing substituted piperazines using Grignard reagents?
A1: The main halogen-free approaches involve the reaction of Grignard reagents with pyrazine N-oxides or N-acylpyrazinium salts.[1][2][3][4] These methods offer an alternative to traditional routes that may rely on halogenated precursors. The addition of Grignard reagents to pyrazine N-oxides can lead to the formation of protected piperazines in a one-pot procedure.[1][5] Similarly, N-acylpyrazinium salts react with Grignard reagents to yield substituted 1,2-dihydropyrazines, which can be further converted to piperazine derivatives.[3][4]
Q2: My Grignard reaction for piperazine synthesis is not initiating. What are the common causes and solutions?
A2: Failure to initiate a Grignard reaction is a frequent issue. Key causes include:
-
Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and that anhydrous solvents are used.[6][7]
-
Passivated magnesium surface: A magnesium oxide layer on the turnings can prevent the reaction.[6] Activate the magnesium using methods such as adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the turnings to expose a fresh surface.[6][8]
-
Impure reagents: Ensure the purity of your starting materials, as impurities can inhibit the reaction.[6]
Q3: I am observing low yields of my desired piperazine product. How can I optimize the reaction?
A3: Low yields can stem from several factors. To optimize:
-
Control the rate of addition: A slow, controlled addition of the Grignard reagent is crucial to manage the exothermic nature of the reaction and minimize side reactions like Wurtz coupling.[6]
-
Optimize reaction temperature: The optimal temperature depends on the specific substrates and solvent. For instance, reactions with pyrazine N-oxides are often conducted at very low temperatures (e.g., -78 °C) to avoid undesired side reactions.[1][5]
-
Solvent choice: The solvent can significantly impact the reaction. Tetrahydrofuran (THF) is often preferred over diethyl ether as it is more effective at stabilizing the Grignard reagent, potentially leading to higher yields.[4][8][9]
-
Titrate the Grignard reagent: The concentration of a freshly prepared Grignard reagent should be determined by titration to ensure the correct stoichiometric amount is used.[7]
Q4: How can I minimize the formation of di-substituted byproducts?
A4: The formation of 1,4-disubstituted piperazines is a common side reaction. To favor mono-substitution:
-
Use a large excess of piperazine: Employing a 5- to 10-fold excess of piperazine can statistically favor mono-substitution.[10][11]
-
Slow addition of the electrophile: Adding the electrophile slowly at a low temperature can help control the reaction and reduce the formation of the di-substituted product.[10]
-
Utilize a mono-protected piperazine: Using a starting material like N-Boc-piperazine ensures that only one nitrogen atom is available for reaction.[10][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Reaction fails to initiate | Moisture in glassware or solvent | Flame-dry or oven-dry all glassware and use anhydrous solvents. | [6][7] |
| Passivated magnesium surface | Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. | [6][8] | |
| Low yield of desired product | Incorrect stoichiometry | Titrate the Grignard reagent to determine its exact concentration before use. | [7] |
| Suboptimal reaction temperature | Experiment with different temperatures; some reactions require very low temperatures (e.g., -78 °C). | [1][5] | |
| Formation of Wurtz coupling byproducts | Add the organic halide dropwise to maintain a low concentration. | [6] | |
| Formation of dark-colored solution | Overheating or prolonged heating | Avoid excessive heating; the reaction's exotherm is often sufficient. | [7][14] |
| Impurities in reagents | Ensure the purity of magnesium and the organic halide. | [7] | |
| Difficult product purification | Basic nature of piperazine causing tailing on silica gel | Add a basic modifier like triethylamine (0.1-1%) to the column eluent. | [10] |
| Product is water-soluble | Use acid-base extraction to separate the basic product from non-basic impurities. | [10] |
Experimental Protocols
Protocol 1: Synthesis of Substituted Piperazines via Reaction of Grignard Reagents with Pyrazine N-oxides
This protocol is a generalized procedure based on methodologies described in the literature.[1][2]
-
Preparation of Grignard Reagent:
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the appropriate organic halide in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solvent begins to reflux.
-
Once the reaction starts, add the remaining organic halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Reaction with Pyrazine N-oxide:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the pyrazine N-oxide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the pyrazine N-oxide solution.
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Addition of Phenylmagnesium Bromide to N-acylpyrazinium Salts [4]
| Entry | Grignard Solvent | Reaction Solvent | Yield (%) |
| 1 | THF | DCM | 40 |
| 2 | DCM | DCM | 32 |
| 3 | Diethyl Ether | Diethyl Ether | 35 |
| 4 | THF | THF | 87 |
Visualizations
Caption: A generalized workflow for the synthesis of piperazines.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]
- 5. Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: Scaling the Synthesis of 1-(Cyclohexylmethyl)piperazine for Preclinical Supply
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for scaling up the synthesis of 1-(Cyclohexylmethyl)piperazine. We will address common challenges, provide detailed, field-proven protocols, and offer in-depth troubleshooting advice in a practical question-and-answer format. Our focus is on building robust, reproducible, and scalable processes suitable for preclinical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
For preclinical scale-up, reliability and ease of purification are paramount. While several routes exist, a two-step sequence starting with mono-protected piperazine is the most robust method. This approach involves:
-
N-Alkylation: Reacting a mono-protected piperazine, such as 1-(tert-Butoxycarbonyl)piperazine (N-Boc-piperazine), with a suitable cyclohexylmethyl electrophile (e.g., cyclohexylmethyl bromide).
-
Deprotection: Removing the protecting group under acidic conditions to yield the final product.
This strategy is superior for scale-up because it unequivocally prevents the formation of the 1,4-bis(cyclohexylmethyl)piperazine byproduct, which is often difficult to separate from the desired product.[1][2][3] A patent for a similar synthesis highlights the use of N-Boc-piperazine for a clean, high-yielding reaction, reinforcing its industrial applicability.[4][5]
Q2: Can I use direct reductive amination of piperazine with cyclohexanecarboxaldehyde? What are the pros and cons?
Yes, reductive amination is a very common and powerful method for forming C-N bonds and is a viable alternative.[6][7] However, for scaling up this specific molecule, it presents challenges.
-
Pros: It is often a one-pot reaction, which can be efficient in terms of time and vessel occupancy.[8] A variety of reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be used, which are selective for the iminium ion intermediate over the starting aldehyde.[6][9]
-
Cons: The primary challenge is controlling selectivity. Since piperazine has two secondary amine nitrogens, the reaction can easily lead to a mixture of the desired mono-alkylated product, the di-alkylated byproduct, and unreacted piperazine.[2][6] While using a large excess of piperazine can favor mono-alkylation, this makes the process less atom-economical and requires subsequent removal of the excess starting material.[1] For these reasons, the protected route is often preferred for ensuring purity and batch-to-batch consistency in a regulated preclinical environment.
Table 1: Comparison of Primary Synthetic Routes for Scale-Up
| Feature | N-Alkylation of Protected Piperazine | Direct Reductive Amination of Piperazine |
| Selectivity | Excellent; mono-alkylation is guaranteed.[1][4] | Poor to moderate; risk of di-alkylation.[2][6] |
| Starting Materials | N-Boc-piperazine, Cyclohexylmethyl bromide | Piperazine, Cyclohexanecarboxaldehyde |
| Number of Steps | Two (Alkylation + Deprotection) | Typically one pot |
| Purification | Simpler; primarily involves removing excess reagents and deprotection byproducts.[4] | Complex; requires separation of product from starting material and di-alkylated byproduct.[2] |
| Atom Economy | Lower due to the use of a protecting group. | Higher in principle, but compromised by the need for excess piperazine. |
| Scalability | Highly Recommended. Predictable and easier to control. | Feasible, but requires significant process optimization to control selectivity. |
Q3: What are the critical process parameters (CPPs) to monitor during the alkylation step?
The key CPPs for the N-alkylation of N-Boc-piperazine with cyclohexylmethyl bromide are:
-
Temperature: The reaction often requires heating (reflux) to proceed at a reasonable rate.[4][5] Consistent temperature control is crucial for reaction kinetics and minimizing potential side reactions.
-
Stoichiometry: While using a mono-protected starting material prevents di-alkylation, precise control of the cyclohexylmethyl bromide stoichiometry (typically 1.0-1.2 equivalents) is important to ensure complete conversion without having a large excess of a reactive alkylating agent to remove later.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the reaction.[4][5] The base must be of sufficient quantity and quality (e.g., finely powdered to maximize surface area) to prevent the reaction mixture from becoming acidic, which would protonate the piperazine nitrogen and halt the reaction.
-
Reaction Time/Monitoring: The reaction should be monitored to completion by a suitable analytical method like TLC or LC-MS to avoid unnecessary heating, which could lead to impurity formation.
Q4: How should I approach the purification of the final, highly basic amine product on a larger scale?
Purifying basic amines can be challenging on silica gel due to strong interactions with acidic silanol groups, leading to peak tailing and poor separation.[10][11] For scale-up, consider the following:
-
Acid/Base Extraction: This is the workhorse method. After deprotection, the reaction mixture is basified to a high pH (12-14) to ensure the product is in its free-base form.[4] The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Subsequent washes of the organic layer with brine can remove water-soluble impurities.
-
Crystallization/Salt Formation: A highly effective method for achieving high purity on a large scale is to form a salt of the final product.[12] After the initial workup, the crude free base can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with an acid like HCl (in isopropanol or dioxane) to precipitate the hydrochloride salt. The resulting solid can be isolated by filtration and washed to yield a highly pure, stable, crystalline material.[4]
-
Distillation: As this compound is a liquid with a relatively high boiling point (230-231 °C), vacuum distillation is a viable purification method for the free base on a multi-gram to kilogram scale.
-
Chromatography (If Necessary): If chromatography is unavoidable, use amine-functionalized silica or basic alumina instead of standard silica gel.[10][11] Alternatively, adding a small amount of a competing amine like triethylamine (~1%) to the mobile phase can help mitigate tailing on standard silica.[11][12]
Q5: What are the primary safety considerations for this synthesis?
-
Piperazine: Can cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Cyclohexylmethyl bromide: This is a lachrymator and alkylating agent. Handle with extreme care in a fume hood.
-
This compound (Product): Causes skin and serious eye irritation and may cause respiratory irritation.[14] Standard PPE is required.[14]
-
Solvents: Dichloromethane (DCM), acetonitrile, and other organic solvents have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Acid/Base Handling: Concentrated acids (HCl for deprotection) and bases (NaOH for workup) are highly corrosive. Use appropriate PPE and add reagents slowly to control any exothermic reactions.
Recommended Scale-Up Workflow & Protocols
The following diagram and protocols outline the recommended two-step synthesis for producing multi-gram to kilogram quantities of this compound.
Caption: Recommended synthetic workflow for scalable production.
Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-(cyclohexylmethyl)piperazine (Alkylation)
This protocol is adapted from methodologies described in patent literature for robust synthesis.[4][5]
-
Vessel Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-Boc-piperazine (1.0 eq.), potassium carbonate (1.5 eq., finely powdered), and anhydrous acetonitrile (10-15 mL per gram of 1-Boc-piperazine).
-
Reagent Addition: Begin stirring the suspension. Add cyclohexylmethyl bromide (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 1-Boc-piperazine is consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude 1-Boc-4-(cyclohexylmethyl)piperazine as an oil. The crude product is often of sufficient purity to be carried directly into the next step.
Table 2: Typical Parameters for Alkylation Step
| Parameter | Value | Rationale |
| Solvent | Anhydrous Acetonitrile | Good solubility for reactants, appropriate boiling point for reflux.[4] |
| Base | Potassium Carbonate (K₂CO₃) | Effective, inexpensive, and easily removed by filtration.[4][5] |
| Temperature | Reflux (~82°C) | Provides sufficient energy to drive the Sₙ2 reaction to completion. |
| Reaction Time | 2-4 hours | Typical duration, but should be confirmed by reaction monitoring. |
| Expected Yield | >95% (crude) | The reaction is typically very clean and high-yielding.[4] |
Protocol 2: Synthesis of this compound (Deprotection & Isolation)
-
Vessel Setup: To a reaction vessel, add the crude 1-Boc-4-(cyclohexylmethyl)piperazine from the previous step.
-
Acid Addition: Dissolve the crude intermediate in ethanol (5-10 mL per gram). Slowly add concentrated hydrochloric acid (3-4 eq.) while stirring. The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to a gentle reflux (or 50-60°C) for 1-3 hours. The deprotection generates CO₂ and isobutylene gas, so ensure adequate ventilation.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Isolation (as HCl salt): Once the reaction is complete, cool the mixture. The product hydrochloride salt may precipitate. Concentrate the solvent under reduced pressure. The resulting solid or slurry can be triturated with a solvent like isopropanol or MTBE, filtered, and washed to yield the pure hydrochloride salt.[4]
-
Isolation (as Free Base): Concentrate the reaction mixture to dryness. Dissolve the residue in water and transfer to a separatory funnel. Cool the aqueous solution in an ice bath and slowly add 50% aqueous NaOH until the pH is >12.
-
Extraction: Extract the aqueous layer 3 times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a liquid.[4] For highest purity, the crude oil can be purified by vacuum distillation.
Troubleshooting Guide
Caption: Logic diagram for troubleshooting common synthesis issues.
Q: My alkylation reaction has stalled or is giving a low yield. What should I do?
-
Potential Cause 1: Incomplete reaction. Reductive aminations and alkylations are not always sensitive, but scale-up can introduce new issues.[8] Ensure your internal reaction temperature is correct and that stirring is adequate to keep the solid base suspended. Monitor the reaction by TLC or LC-MS; if starting material remains after the expected time, consider extending the reflux period.[8]
-
Potential Cause 2: Ineffective base. The base is critical for neutralizing the acid byproduct.[2] If the base is old, clumpy, or insufficient, the reaction will stop. Ensure you are using a finely powdered, anhydrous grade of potassium carbonate and a stoichiometry of at least 1.5 equivalents.
-
Potential Cause 3: Reagent quality. Verify the purity of your cyclohexylmethyl bromide and N-Boc-piperazine. The alkyl bromide can degrade over time.
Q: The Boc-deprotection step is not going to completion. Why?
-
Potential Cause 1: Insufficient acid. The Boc group is stable, and its removal requires a sufficient stoichiometric excess of strong acid. Ensure you have added at least 3-4 equivalents of HCl.
-
Potential Cause 2: Insufficient time or temperature. While the reaction is often fast, some batches may require longer heating or a slightly higher temperature (e.g., 60°C) to go to completion. Do not proceed to workup until an analytical check (TLC, LC-MS) confirms the absence of starting material.
Q: I'm having trouble with the final workup. My product seems to be lost in the aqueous layer.
-
Potential Cause: Incomplete basification. This is a very common issue with amine extractions.[1] The hydrochloride salt of your product is highly water-soluble. You must ensure the pH of the aqueous layer is strongly basic (pH 12-14) to convert the salt fully to the free base, which is much more soluble in organic solvents.[4] Use a pH meter or pH strips to verify before extracting. If emulsions form, a brine wash can help break them.
Q: I am attempting a direct reductive amination and have formed a lot of the di-alkylated byproduct. Can it be salvaged?
-
Solution: This is the primary risk of this route.[1] Separating the mono- and di-alkylated products can be very difficult. You may need to resort to careful column chromatography, potentially on amine-functionalized silica.[10] For future batches, the most effective solution is to switch to the mono-protected piperazine route.[1][3] If you must continue with this route, use a much larger excess of piperazine (e.g., 5-10 equivalents) and add the aldehyde slowly to the piperazine solution to maintain a high statistical probability of mono-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 5. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. echemi.com [echemi.com]
Optimizing extraction and workup procedures for piperazine reaction mixtures.
Welcome to the technical support center for piperazine reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with isolating and purifying piperazine-containing compounds. The inherent physicochemical properties of the piperazine moiety—namely its high basicity, polarity, and hygroscopicity—frequently lead to difficulties in extraction and purification.[1] This resource provides field-proven insights and step-by-step protocols to help you optimize your procedures and achieve high-purity products.
Troubleshooting Guide: Overcoming Common Workup Hurdles
This section directly addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to provide rapid, actionable solutions.
Question 1: My piperazine product won't extract into my organic solvent and seems to be stuck in the aqueous layer. What's happening?
Answer: This is a classic and very common issue stemming from the basic nature of the piperazine ring. The two nitrogen atoms are basic, with typical pKa values around 5.3 and 9.7.[1][2] If the pH of your aqueous layer is acidic or even neutral, your piperazine product will likely be protonated, forming a salt. This salt is highly polar and, therefore, very soluble in water, preventing its extraction into less polar organic solvents.
Root Cause Analysis & Solution:
-
pH is Too Low: The piperazine nitrogens are protonated.
-
Solution: You must basify the aqueous layer to deprotonate your product, converting it into the neutral "free base" form. The free base is significantly less polar and will readily partition into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Recommended Action: Adjust the pH of the aqueous mixture to be greater than 9, and ideally between 10-11, using a suitable base like 1M NaOH solution or saturated sodium bicarbonate (NaHCO₃).[3] Always confirm the pH with a pH strip or meter before extraction.
Experimental Protocol: Standard Basification and Extraction
-
After quenching your reaction, dilute the mixture with water if necessary (e.g., if the reaction was in a water-miscible solvent like ethanol or DMF).[3]
-
Transfer the aqueous mixture to a separatory funnel.
-
Slowly add 1M NaOH solution, swirling gently. Periodically, stop adding base, allow the layers to settle, and test the pH of the aqueous layer. Continue adding base until the pH is >9.[3]
-
Extract the basified aqueous layer with an appropriate organic solvent (e.g., DCM, ethyl acetate) at least three times to ensure complete recovery.[3]
-
Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Question 2: I'm trying to synthesize a mono-N-substituted piperazine, but I'm getting a significant amount of the di-substituted byproduct. How can I improve selectivity?
Answer: This is a frequent challenge in piperazine chemistry. Since piperazine has two reactive secondary amine sites, di-substitution is often a competitive reaction.[4] The mono-substituted product, once formed, can react again with your electrophile.
Strategies to Enhance Mono-substitution:
-
Use a Large Excess of Piperazine: The simplest approach is to use a significant molar excess of piperazine (e.g., 5-10 equivalents) relative to your electrophile.[5] By Le Châtelier's principle, this statistically favors the reaction of the electrophile with the abundant starting piperazine over the less concentrated mono-substituted product. The downside is the need to remove a large amount of unreacted piperazine during workup.
-
Employ a Mono-Protected Piperazine: The most reliable method is to start with a piperazine that has one nitrogen protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group.[4][5] N-Boc-piperazine is commercially available and ensures that substitution can only occur at the unprotected nitrogen. The Boc group can be easily removed later under acidic conditions.[6]
-
Control Reaction Conditions: Slowly adding the electrophile at a low temperature can sometimes favor mono-substitution by keeping the concentration of the electrophile low at any given moment.[5]
| Strategy | Advantages | Disadvantages | Best For |
| Excess Piperazine | Simple, one-step reaction. | Requires extensive purification to remove excess starting material.[4] | Initial exploratory syntheses; when the electrophile is precious. |
| Mono-Protected Piperazine | Excellent selectivity, high yield of mono-substituted product.[6] | Adds two steps to the synthesis (protection and deprotection).[4] | Large-scale synthesis; when high purity is critical and di-substitution must be avoided. |
| Slow Addition / Low Temp | Can improve selectivity without adding reagents. | Often only marginally effective; highly dependent on substrate reactivity. | Optimizing existing procedures where some di-substitution is tolerable. |
Question 3: My purified piperazine product is an oil, but the literature reports a solid. It also seems to gain weight over time. What is happening?
Answer: This strongly suggests two common properties of piperazines at play: hygroscopicity and hydrate formation. Piperazine and many of its derivatives readily absorb moisture from the atmosphere.[1] Piperazine itself is commonly available as a hexahydrate, which has a much lower melting point (44 °C) than the anhydrous form (106-108 °C).[2][7] Your oily product is likely the hydrated form or has absorbed significant atmospheric water.
Troubleshooting Steps:
-
Drying: Ensure your final product is rigorously dried under high vacuum, possibly with gentle heating, to remove water.
-
Azeotropic Distillation: For some compounds, azeotropic removal of water with a solvent like toluene can be effective before final concentration.
-
Handling and Storage: Handle the purified compound in a dry atmosphere (e.g., in a glove box or under an inert gas like nitrogen or argon) and store it in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Salt Formation: Consider converting the free base to a stable, crystalline salt (e.g., a hydrochloride or citrate salt). Salts are generally less hygroscopic and more stable crystalline solids than their corresponding free bases.[7]
Question 4: I'm struggling to purify my substituted piperazine product by column chromatography. The peaks are tailing badly.
Answer: Peak tailing of basic compounds like piperazines on standard silica gel is a very common problem. The two basic nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[5]
Solutions for Improved Chromatography:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system.[5]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexanes). The TEA will compete with your product for the acidic sites on the silica, minimizing tailing.
-
Ammonium Hydroxide: For very polar compounds, a small amount of ammonium hydroxide in a polar eluent system (e.g., DCM/methanol) can be effective.
-
-
Use Deactivated Silica: Consider using silica gel that has been pre-treated or "deactivated" with a base.
-
Alternative Stationary Phases: If the problem persists, consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase (C18) silica if your compound is sufficiently nonpolar.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove a large excess of unreacted piperazine after a reaction?
A1: An acid wash is highly effective. After your initial extraction of the desired product into an organic solvent, you can wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). The basic piperazine will be protonated to form a water-soluble salt and will be extracted out of the organic layer into the acidic aqueous phase.[8] Your (presumably less basic) substituted product should remain in the organic layer, although you should always check a sample of the aqueous wash by TLC or LC-MS to ensure you are not losing your desired product.
Q2: How do I choose the best organic solvent for extracting my piperazine derivative?
A2: The choice depends on the polarity of your final compound.
-
Dichloromethane (DCM): An excellent general-purpose solvent for a wide range of piperazine derivatives. It is denser than water.
-
Ethyl Acetate (EtOAc): A good, less toxic alternative to DCM for moderately polar compounds. It is less dense than water.
-
Chloroform (CHCl₃): Piperazine shows good solubility in chloroform and it can be an effective extraction solvent.[9][10]
-
Diethyl Ether: Piperazine itself has poor solubility in diethyl ether, which can sometimes be exploited for purification or precipitation, but it is generally not a good primary extraction solvent for many derivatives.[2][9]
Q3: Can I use crystallization to purify my crude piperazine product?
A3: Yes, crystallization can be a very powerful purification technique, especially for removing structurally similar impurities.[5]
-
Free Base Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or heptanes/ethyl acetate) can be effective.[3]
-
Salt Crystallization: A highly effective strategy is to selectively precipitate the product as a salt. For instance, forming the diacetate salt by adding acetic acid to an acetone solution of the crude mixture is a known method to selectively crystallize piperazine, leaving many related impurities behind in the solution.[11] Citrate and adipate salts are also commonly used.[2]
Q4: My reaction is a Buchwald-Hartwig amination to form an N-aryl piperazine, and the yield is very low. What should I check first?
A4: Low yields in Buchwald-Hartwig couplings involving piperazines often point to issues with the catalytic cycle.[5][6]
-
Catalyst/Ligand Choice: This is the most critical factor. The combination of palladium precursor and phosphine ligand must be appropriate for your specific aryl halide. Sterically hindered and electron-rich ligands are often needed. It is highly recommended to screen several different ligands.[5]
-
Base Selection: Strong bases like NaOtBu can sometimes cause starting material decomposition. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.[5][6]
-
Solvent: Ensure all reagents are soluble. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[5]
-
Reagent Purity: Ensure the piperazine, aryl halide, and base are pure and anhydrous. Water and oxygen can deactivate the catalyst.
By understanding the fundamental chemistry of piperazines and anticipating these common challenges, you can design more robust and efficient extraction and workup procedures, leading to higher yields and purer final compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Efficacy Analysis of N-Cyclohexylpiperazine Derivatives and Other Ligands for Sigma Receptors
This guide provides a comprehensive comparison of the efficacy of sigma (σ) receptor ligands, with a focus on the N-cyclohexylpiperazine scaffold. While specific efficacy data for 1-(Cyclohexylmethyl)piperazine is not extensively available in public literature, we will utilize the well-characterized analog, PB28, as a representative of this class. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sigma receptor pharmacology.
The narrative will delve into the binding affinities, functional activities, and the experimental methodologies used to characterize these compounds, providing a framework for objective comparison.
Introduction to Sigma Receptors: A Unique Target
Sigma receptors, once misidentified as a type of opioid receptor, are now recognized as a distinct class of ligand-regulated molecular chaperones.[1] They are broadly classified into two subtypes, sigma-1 (σ1) and sigma-2 (σ2), which share little sequence homology but are both implicated in a wide range of physiological and pathological processes.
-
Sigma-1 Receptors (σ1R): These receptors are prominently located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where they play a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[1] Their modulation has shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[2]
-
Sigma-2 Receptors (σ2R): Identified as transmembrane protein 97 (TMEM97), σ2 receptors are overexpressed in proliferating cells, particularly in various types of tumors.[3] This makes them an attractive target for cancer diagnostics and therapeutics. Agonism at the σ2 receptor is often associated with the induction of apoptosis in cancer cells.[4]
The distinct localizations and functions of these receptor subtypes necessitate the development of selective ligands to probe their individual roles and for therapeutic targeting.
Ligand Selection for Comparative Analysis
To provide a robust comparison, we have selected a panel of ligands that represent different structural classes, receptor subtype selectivities, and functional activities.
-
N-Cyclohexylpiperazine Representative:
-
Comparator Ligands:
-
(+)-Pentazocine: A classical and highly selective σ1 receptor agonist.[2]
-
Haloperidol: A well-known antipsychotic drug that also acts as a potent σ1 receptor antagonist.[2]
-
1,3-di-o-tolylguanidine (DTG): A non-selective ligand that binds with high affinity to both σ1 and σ2 receptors.[7]
-
Siramesine: A recognized σ2 receptor agonist, often used as a positive control in functional assays due to its cytotoxic effects in tumor cell lines.[8]
-
PRE-084: A highly selective σ1 receptor agonist used extensively in in vitro and in vivo studies.[1]
-
Methodologies for Efficacy Determination
The efficacy of a sigma receptor ligand is a composite of its binding affinity, selectivity, and its ability to elicit a functional response (agonism or antagonism). Below are the standard, self-validating protocols used to determine these parameters.
These assays determine the affinity of a test compound for the receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity.
A. Sigma-1 Receptor Binding Protocol [9][10]
-
Tissue Preparation: Homogenize guinea pig brain or liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Membrane Isolation: Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation (typically 100-125 µg of protein) with a fixed concentration of [3H]-(+)-pentazocine (e.g., 3-5 nM) and varying concentrations of the test ligand.[9][11]
-
Defining Non-Specific Binding: A parallel set of tubes containing a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol or PRE-084) is used to determine non-specific binding.[9]
-
Termination and Filtration: The reaction is incubated (e.g., 90 minutes at 37°C) and then rapidly terminated by filtration through glass fiber filters, followed by washing with ice-cold buffer.[11][12]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
B. Sigma-2 Receptor Binding Protocol [10][13]
-
Tissue Preparation: Utilize rat liver membranes, which have a higher density of σ2 receptors compared to σ1 receptors.[7][14]
-
Radioligand and Masking: The non-selective radioligand [3H]-DTG (e.g., 5 nM) is used. To prevent its binding to σ1 receptors, a high concentration of a selective σ1 ligand, such as (+)-pentazocine (e.g., 100 nM to 1 µM), is added to "mask" the σ1 sites.[7][10][13]
-
Assay Conditions: The remainder of the protocol is similar to the σ1 assay, with incubation typically performed at room temperature for 120 minutes.[13] Non-specific binding is determined using 10 µM unlabeled DTG or haloperidol.[12][13]
Determining the functional activity of a ligand is more complex as there are no universally accepted, standardized in vitro functional assays for sigma receptors that are analogous to G-protein activation or phosphorylation assays.[2]
A. Sigma-1 Receptor Functional Assays The functional characterization of σ1 ligands often relies on in vivo or complex cellular models.
-
Behavioral Pharmacology: In animal models, σ1 agonists like (+)-pentazocine have been shown to diminish opioid-induced analgesia, while antagonists like haloperidol can potentiate it.[2] This differential effect in pain models is a common method for functional classification.[2][15]
-
Modulation of Ion Channels: As molecular chaperones, σ1 receptors modulate the activity of various ion channels.[1] Patch-clamp electrophysiology can be used to measure the effect of ligands on specific ion channel currents in cells expressing σ1 receptors.
-
Bioluminescence Resonance Energy Transfer (BRET): Novel BRET assays can detect ligand-induced conformational changes in σ1R homomers. For instance, antagonists like haloperidol have been shown to enhance BRET signals, suggesting they stabilize receptor multimers, whereas agonists like (+)-pentazocine do not.[9]
B. Sigma-2 Receptor Functional Assays For σ2 receptors, functional activity is often linked to their role in cell proliferation and apoptosis, particularly in cancer cell lines.[4]
-
Cell Viability/Cytotoxicity Assays: This is a primary method for assessing σ2 agonism.[4]
-
Cell Culture: Plate cancer cells known to express σ2 receptors (e.g., human SK-N-SH neuroblastoma, MDA-MB-435 melanoma, or various pancreatic cancer cell lines) in 96-well plates.[4][8][12]
-
Treatment: Expose cells to varying concentrations of the test ligand for a defined period (e.g., 24-72 hours).
-
Viability Measurement: Assess cell viability using methods like the MTT assay, which measures mitochondrial reductase activity, or the CyQUANT assay, which measures cellular DNA content.[12][16]
-
Data Analysis: Calculate the EC50 value (the concentration that causes 50% of the maximal effect). Compounds that induce cytotoxicity are classified as agonists. The potency can be compared to a standard agonist like siramesine.[4]
-
-
Caspase-3 Activity Assay: Since many σ2 agonists induce apoptosis, measuring the activity of executioner caspases like caspase-3 provides a mechanistic readout of agonist activity.[4]
-
Cell Treatment and Lysis: Treat cells with the test ligand as in the viability assay. After incubation, lyse the cells to release their contents.[15]
-
Assay Reaction: Incubate the cell lysate with a specific caspase-3 substrate, such as Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric).[17][18][19]
-
Detection: Measure the absorbance or fluorescence generated by the cleavage of the substrate, which is proportional to caspase-3 activity.[15][19]
-
Interpretation: An increase in caspase-3 activity is indicative of apoptosis induction and supports an agonist classification for the test ligand.[4]
-
Sigma-2 Receptor Agonist-Induced Apoptosis Pathway
Caption: Pathway of σ2 agonist-induced cell death.
Data Summary and Comparative Analysis
The following table summarizes the binding affinity and functional data for the selected ligands, compiled from the literature.
| Ligand | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity Ratio | Functional Activity |
| PB28 | 0.38[20][21] | 0.68[20][21] | 0.56 | σ1 Antagonist / σ2 Agonist[5] |
| (+)-Pentazocine | ~3-8[14][16] | >1000[8] | >125 | Selective σ1 Agonist[2] |
| Haloperidol | ~3-4[9] | ~54[9] | ~14 | Non-selective Antagonist[2] |
| DTG | ~18[16] | ~19[7] | ~1 | Non-selective Ligand[10] |
| Siramesine | ~2[8] | 1.9[8] | ~1 | σ2 Agonist[8] |
| PRE-084 | ~2-44[9] | >10,000 | >227 | Selective σ1 Agonist[1] |
Note: Ki values can vary between studies depending on the exact assay conditions (e.g., tissue source, radioligand, temperature).
Analysis of Efficacy:
-
This compound Class (represented by PB28): The N-cyclohexylpiperazine scaffold, exemplified by PB28, demonstrates high, sub-nanomolar affinity for both sigma receptor subtypes.[20][21] This lack of high selectivity means its biological effects are likely a composite of actions at both σ1 and σ2 receptors. Its functional profile as a σ1 antagonist and σ2 agonist is particularly interesting, suggesting potential for dual-action therapeutic strategies, for example in oncology where σ2 agonism can induce tumor cell death and σ1 antagonism may modulate other cellular processes.[5] Studies on analogs of PB28 have shown that both basic nitrogen atoms in the piperazine ring are crucial for high-affinity σ2 binding.[20][21]
-
Selective Ligands: In contrast, ligands like (+)-Pentazocine and PRE-084 show high selectivity for the σ1 receptor. This makes them invaluable tools for specifically investigating the function of σ1 receptors in isolation. Their agonist activity has been linked to neuroprotective effects.[1]
-
Functional Differentiation: The distinction between binding affinity and functional efficacy is critical. For instance, while both PB28 and Siramesine are potent σ2 agonists that induce cytotoxicity, their binding profiles at the σ1 receptor are different. Haloperidol, despite its high affinity for σ1 receptors, acts as an antagonist, producing opposite effects to agonists in functional assays.[2][9]
Conclusion and Future Directions
The N-cyclohexylpiperazine scaffold is a potent structural motif for targeting sigma receptors. As demonstrated by PB28, these compounds can exhibit high affinity for both σ1 and σ2 subtypes. The efficacy of such a ligand is therefore a combination of its affinity, selectivity, and its specific functional effects at each receptor.
For researchers working with this compound or similar analogs, the following is advised:
-
Comprehensive Profiling: It is essential to determine the binding affinity at both σ1 and σ2 receptors using the standardized radioligand binding protocols described.
-
Functional Characterization: The functional activity should be assessed using appropriate assays. For σ2 activity, cell viability and apoptosis assays in relevant cancer cell lines are the current standard. For σ1 activity, in vivo behavioral models or in vitro assays measuring ion channel modulation or receptor oligomerization can provide insight.
-
Structure-Activity Relationship (SAR): As shown with PB28 analogs, minor structural modifications to the N-cyclohexylpiperazine core can significantly alter affinity and selectivity.[20][21] A systematic SAR study would be crucial for optimizing a lead compound for a specific therapeutic target.
The development of more selective and functionally characterized ligands will continue to be a priority in elucidating the complex biology of sigma receptors and unlocking their full therapeutic potential.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential solubilization of rat liver sigma 1 and sigma 2 receptors: retention of sigma 2 sites in particulate fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat liver and kidney contain high densities of sigma 1 and sigma 2 receptors: characterization by ligand binding and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Novel Piperazine Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of four novel antipsychotics based on the piperazine scaffold: aripiprazole, brexpiprazole, cariprazine, and lurasidone. These second and third-generation antipsychotics have emerged as crucial therapeutic options for schizophrenia and other psychiatric disorders, offering distinct pharmacological profiles that aim to improve efficacy and tolerability over older agents. This document summarizes their receptor binding affinities, functional activities, and effects in preclinical animal models, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
In Vitro Activity: Receptor Binding and Functional Assays
The in vitro activity of these antipsychotics is primarily characterized by their binding affinity (Ki) for various neurotransmitter receptors and their functional response (e.g., partial agonism, antagonism) at these targets. The data presented below has been compiled from various sources and standardized where possible for comparative purposes. Minor variations in absolute values may exist across different studies due to slight differences in experimental conditions.
Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Target | Aripiprazole | Brexpiprazole | Cariprazine | Lurasidone |
| Dopamine D2 | 0.34 - 0.95[1][2] | ~0.3[1] | 0.49 - 0.71[3] | ~1.1[4] |
| Dopamine D3 | 0.8 - 5.4[1][2] | ~1.1[1] | 0.085 - 0.3[3] | ~1.9[4] |
| Serotonin 5-HT1A | 1.7 - 4.0[2] | ~1.1[1] | 1.4 - 2.6[3] | ~2.9[4] |
| Serotonin 5-HT2A | 3.4[2] | ~0.47[1] | 18.8[3] | ~0.47[4] |
| Serotonin 5-HT2C | 15[1] | 1.9 | 134[3] | 4.5 |
| Serotonin 5-HT7 | 19[1] | 3.7 | 111 | 0.49 |
| Histamine H1 | 61[1] | 19 | 23.3[3] | 41 |
| Adrenergic α1A | 57[1] | 0.17 | 155[3] | 14 |
Note: Lower Ki values indicate higher binding affinity.
Comparative Functional Activity
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT1A Receptor | Serotonin 5-HT2A Receptor |
| Aripiprazole | Partial Agonist[1] | Partial Agonist[1] | Partial Agonist[1] | Antagonist[1] |
| Brexpiprazole | Partial Agonist[1] | Partial Agonist[1] | Partial Agonist[1] | Antagonist[1] |
| Cariprazine | Partial Agonist[3] | Partial Agonist (D3-preferring)[3] | Partial Agonist[3] | Antagonist[3] |
| Lurasidone | Antagonist[4] | Antagonist[4] | Partial Agonist[4] | Antagonist[4] |
Key Signaling Pathways
The therapeutic and adverse effects of these antipsychotics are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. Below are diagrams of the primary signaling pathways for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
References
- 1. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.the-hospitalist.org [community.the-hospitalist.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Quantifying Piperazine Derivatives in Human Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison and validation of a new, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of piperazine derivatives in human plasma. We will objectively compare its performance against a conventional HPLC-UV method, supported by comprehensive experimental data, to demonstrate its suitability for regulated bioanalysis.
The validation of a bioanalytical method is critical to ensure that it is fit for its intended purpose.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide stringent guidelines for this process.[3][4][5][6] This guide adheres to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][4][7][8]
Introduction: The Significance of Piperazine Derivatives and the Need for Robust Bioanalysis
Piperazine and its derivatives are a class of compounds with a wide range of pharmacological activities, forming the structural core of numerous drugs, including antidepressants, antipsychotics, and antihistamines. Accurate measurement of their concentrations in plasma is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn informs dosing regimens and ensures patient safety and drug efficacy.[5]
Traditional analytical methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), have been employed for the quantification of piperazine derivatives.[9][10] However, these methods can lack the sensitivity and selectivity required for detecting low concentrations in complex biological matrices like plasma. The co-elution of endogenous plasma components can interfere with the analyte signal, a phenomenon known as the matrix effect, which can compromise the accuracy and reproducibility of the results.[11][12][13][14]
This guide introduces a novel LC-MS/MS method designed to overcome these limitations, offering superior sensitivity and specificity. We will present a head-to-head comparison with a standard HPLC-UV method, detailing the validation process and performance characteristics of each.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision in method development. Here, we compare the foundational principles and expected performance of a conventional HPLC-UV method with the proposed LC-MS/MS method for the analysis of a representative piperazine derivative.
| Parameter | HPLC-UV Method | Novel LC-MS/MS Method | Rationale for Superiority of LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions. | MS/MS provides two levels of mass filtering, significantly enhancing selectivity and reducing interferences. |
| Selectivity | Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra.[9] | High. Specific detection based on unique mass transitions (MRM).[15] | Minimizes the impact of matrix components, leading to more reliable data. |
| Sensitivity (LOQ) | Typically in the ng/mL range.[9] | Can achieve pg/mL levels. | Essential for studies with low dosage or for tracking drug concentrations over extended periods. |
| Sample Volume | Often requires larger plasma volumes (e.g., 500 µL). | Requires smaller plasma volumes (e.g., 50-100 µL).[16] | Beneficial for studies with limited sample availability, such as in pediatric or small animal studies. |
| Throughput | Longer run times may be necessary for adequate separation. | Faster run times are often achievable due to the high selectivity of the detector. | Increased efficiency in analyzing large batches of samples. |
Experimental Protocols: A Step-by-Step Guide
To ensure transparency and reproducibility, we provide detailed protocols for the new LC-MS/MS method.
The goal of sample preparation is to extract the analyte from the plasma matrix while removing potentially interfering substances like proteins and phospholipids.[17][18][19] Protein precipitation is a common and efficient technique for this purpose.[20][21]
Protocol for Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (a stable isotope-labeled analog of the piperazine derivative).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. fda.gov [fda.gov]
- 7. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [open.bu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of the Analgesic Properties of MT-45 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of the synthetic opioid MT-45 and the classical opioid analgesic, morphine. The information presented is based on available preclinical experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.
Quantitative Data Summary
The following table summarizes key quantitative parameters for MT-45 and morphine from various in vitro and in vivo studies. It is important to note that direct comparative studies measuring all parameters under identical conditions are limited; therefore, data from different sources are presented and should be interpreted with caution.
| Parameter | MT-45 | Morphine | Receptor Type | Assay/Model | Source(s) |
| In Vitro Potency (pEC₅₀) | Similar to Morphine | 7.03 | Mu (μ) | Dynamic Mass Redistribution (DMR) in CHO cells | [1] |
| - | 6.5 | Delta (δ) | Dynamic Mass Redistribution (DMR) in CHO cells | [1] | |
| In Vitro Potency (EC₅₀) | 1300 nM | Not reported in this study | Mu (μ) | cAMP Accumulation Inhibition | [2] |
| Receptor Binding Affinity (Kᵢ) | Not explicitly found | ~1.2 nM | Mu (μ) | Rat brain homogenates | [3] |
| In Vivo Analgesic Dose (Mice) | 1 - 6 mg/kg (i.p.) | Not reported in this study | - | Mechanical & Thermal Antinociception | [4][5] |
| In Vivo Analgesic Efficacy (ED₅₀, Mice) | Not explicitly found | 1.94 mg/kg (i.p.) | - | Hot-Plate Test | [6] |
| In Vivo Analgesic Efficacy (ED₅₀, Rats) | Not explicitly found | 2.6 - 4.9 mg/kg (s.c.) | - | Hot-Plate Test | [7] |
| In Vivo Analgesic Efficacy (ED₅₀, Rats) | Not explicitly found | 1.8 mg/kg (i.v.) | - | Tail-Flick Test | [8] |
Signaling Pathway
Both MT-45 and morphine exert their primary analgesic effects by acting as agonists at the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR).[1][4] Activation of the μ-opioid receptor initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common assays used to evaluate the analgesic effects of compounds like MT-45 and morphine.
In Vivo Analgesic Assays
1. Hot-Plate Test
The hot-plate test is a widely used method to assess thermal pain sensitivity.[9]
-
Objective: To measure the latency of a pain response to a thermal stimulus. An increase in latency indicates an analgesic effect.
-
Apparatus: A heated plate with a controllable, constant temperature (e.g., 52-55°C) enclosed by a transparent cylinder to keep the animal on the plate.[9][10]
-
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., MT-45), a reference compound (e.g., morphine), or a vehicle control via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time post-administration (e.g., 30 minutes), gently place the animal on the heated surface of the hot-plate apparatus.[9]
-
Start a timer immediately.
-
Observe the animal for nociceptive responses, such as licking a paw, shaking a paw, or jumping.[10]
-
Stop the timer as soon as a response is observed. This time is the response latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[10]
-
-
Data Analysis: The mean response latencies for each treatment group are calculated and compared. Statistical analysis (e.g., ANOVA) is used to determine if the test compounds produced a significant increase in latency compared to the vehicle control.
2. Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic effects of drugs against thermal pain.[11]
-
Objective: To measure the time it takes for an animal to withdraw its tail from a noxious heat source.
-
Apparatus: A tail-flick meter that focuses a high-intensity light beam onto a portion of the animal's tail.[12] The apparatus includes a sensor that automatically stops a timer when the tail is flicked out of the beam's path.[12]
-
Procedure:
-
Gently restrain the animal (typically a mouse or rat) with its tail exposed and positioned in the groove of the apparatus.
-
Acclimatize the animal to the restrainer before testing.
-
Activate the heat source. A timer starts simultaneously.[12]
-
The focused light beam heats a small area of the tail.
-
The latency to the reflexive flick or withdrawal of the tail from the heat source is automatically recorded.[12]
-
A maximum exposure time (cut-off) is set (e.g., 10-18 seconds) to prevent tissue damage.[12]
-
Multiple trials may be conducted on each animal with sufficient inter-trial intervals.[12]
-
-
Data Analysis: The average latency for each animal is calculated. The mean latencies of different treatment groups are then compared statistically to determine the analgesic effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo analgesic study.
Concluding Remarks
Like morphine, MT-45's activity is primarily mediated by the μ-opioid receptor, but it is also associated with a range of adverse effects, some of which are not typical of classical opioids. Further research is necessary to fully elucidate the complete pharmacological profile of MT-45, including its metabolic fate, potential for tolerance and dependence, and the specific signaling pathways that differentiate it from morphine.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Comparative Cross-Reactivity Profiling of 1-Cyclohexylpiperazine Against Central Nervous System Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 1-cyclohexylpiperazine, a key chemical intermediate and sigma receptor ligand, against a panel of central nervous system (CNS) receptors. Its performance is compared with established CNS-active drugs, Haloperidol and Buspirone, to offer a contextual understanding of its potential pharmacological activity. This document summarizes quantitative binding data, details experimental methodologies for receptor binding assays, and visualizes key signaling pathways and experimental workflows.
Introduction
1-Cyclohexylpiperazine is a piperazine derivative that serves as a building block in the synthesis of various pharmaceuticals, including the well-characterized sigma receptor ligand PB28.[1][2][3] Its inherent pharmacological activity, particularly its interaction with sigma receptors, warrants a broader investigation into its cross-reactivity with other CNS receptors to fully understand its potential off-target effects and explore new therapeutic applications.[4][5][6] This guide aims to provide a clear and objective comparison of its binding profile with that of Haloperidol, a typical antipsychotic with a broad receptor interaction profile, and Buspirone, an anxiolytic with a more selective profile, primarily targeting serotonin and dopamine receptors.[7][8][9][10][11][12][13]
Comparative Binding Affinity Data
The following tables summarize the inhibitory constant (Kᵢ) values for 1-cyclohexylpiperazine and the comparator compounds against a range of CNS receptors. Kᵢ values represent the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay, with lower values indicating higher affinity.
Table 1: Sigma Receptor Binding Affinities
| Compound | σ₁ (Ki, nM) | σ₂ (Ki, nM) |
| 1-Cyclohexylpiperazine | Data Not Available | 4.70¹ |
| Haloperidol | 3.2 | 19 |
| Buspirone | 1380 | >10,000 |
¹Data for "small N-cyclohexylpiperazine 59," a structurally analogous compound.
Table 2: Dopamine Receptor Binding Affinities
| Compound | D₂ (Ki, nM) | D₃ (Ki, nM) | D₄ (Ki, nM) |
| 1-Cyclohexylpiperazine | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | 1.2 | 0.7 | 5.0 |
| Buspirone | 29.5 | 48.3 | 43.4 |
Table 3: Serotonin Receptor Binding Affinities
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₇ (Ki, nM) |
| 1-Cyclohexylpiperazine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | 980 | 1.8 | 3600 | 130 |
| Buspirone | 14.1 | 51.3 | 2880 | 35.5 |
Table 4: Adrenergic Receptor Binding Affinities
| Compound | α₁ (Ki, nM) | α₂ (Ki, nM) | β (Ki, nM) |
| 1-Cyclohexylpiperazine | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | 11 | 930 | >10,000 |
| Buspirone | 407 | 5250 | >10,000 |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay.
Protocol: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 1-cyclohexylpiperazine) for a specific CNS receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor of interest.
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors).
-
Test Compound: 1-Cyclohexylpiperazine or comparator compounds.
-
Incubation Buffer: A buffer solution appropriate for the specific receptor being assayed (e.g., Tris-HCl buffer with co-factors).
-
Wash Buffer: Cold buffer to wash away unbound radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
-
96-well Plates: For conducting the assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the target receptor according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Incubation buffer.
-
A fixed concentration of the specific radioligand.
-
A range of concentrations of the test compound (or vehicle for total binding and a saturating concentration of a known unlabeled ligand for non-specific binding).
-
The receptor membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with key receptors for which 1-cyclohexylpiperazine and the comparator compounds show affinity.
Caption: Simplified signaling pathway of the Sigma-2 receptor.
Caption: Key signaling pathways of the Dopamine D₂ receptor.
Caption: Primary signaling cascade of the Serotonin 5-HT₁A receptor.
Experimental Workflow
The following diagram outlines the general workflow for determining the cross-reactivity profile of a compound using radioligand binding assays.
Caption: General workflow for in vitro cross-reactivity profiling.
Conclusion
1-Cyclohexylpiperazine demonstrates significant affinity for the sigma-2 receptor, based on data from a structurally analogous compound. However, its binding profile across a wider range of CNS receptors, including dopaminergic, serotonergic, and adrenergic subtypes, remains to be fully elucidated. The comparative data with Haloperidol and Buspirone highlight the diverse interaction patterns of CNS-active molecules. While Haloperidol exhibits potent binding to multiple receptor families, Buspirone shows a more focused affinity for specific serotonin and dopamine receptors.
For a comprehensive understanding of the pharmacological profile of 1-cyclohexylpiperazine, it is imperative to conduct extensive in vitro binding assays against a broad panel of CNS receptors. The experimental protocols and workflows detailed in this guide provide a robust framework for such investigations. This will not only clarify its potential for off-target effects but may also uncover novel therapeutic opportunities for this and related chemical scaffolds.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 5. a2bchem.com [a2bchem.com]
- 6. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 7. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Haloperidol - Wikipedia [en.wikipedia.org]
- 10. Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 1-(Cyclohexylmethyl)piperazine
Introduction
1-(Cyclohexylmethyl)piperazine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two most common synthetic routes to this compound: direct N-alkylation of piperazine and reductive amination. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.
Route 1: N-Alkylation of Piperazine with Cyclohexylmethyl Bromide
The N-alkylation of piperazine is a classical and straightforward approach for the synthesis of N-substituted piperazines. This method involves the direct reaction of the piperazine nucleophile with an appropriate alkylating agent, in this case, cyclohexylmethyl bromide.
Mechanistic Considerations
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbon of cyclohexylmethyl bromide and displacing the bromide leaving group. A key challenge in the alkylation of piperazine is controlling the degree of substitution. Since piperazine possesses two secondary amine functionalities, both nitrogen atoms are susceptible to alkylation, potentially leading to the formation of the undesired 1,4-bis(cyclohexylmethyl)piperazine byproduct.
To circumvent this issue, a common strategy is to employ a protecting group on one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in this context. By first synthesizing N-Boc-piperazine, one nitrogen is rendered unreactive, ensuring that the subsequent alkylation occurs selectively at the unprotected nitrogen. The final step then involves the removal of the Boc group under acidic conditions to yield the desired mono-substituted product.
Experimental Protocol: Two-Step Synthesis via N-Boc-piperazine
This protocol is adapted from a procedure for the synthesis of a similar compound, 1-cyclohexylpiperazine, as detailed in patent CN112645901A.[1][2]
Step 1: Synthesis of 1-Boc-4-(cyclohexylmethyl)piperazine
-
Reactants: 1-Boc-piperazine, cyclohexylmethyl bromide, potassium carbonate.
-
Solvent: Anhydrous acetonitrile.
-
Procedure:
-
To a stirred solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.1 eq).
-
Slowly add cyclohexylmethyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-(cyclohexylmethyl)piperazine. The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Deprotection to Yield this compound
-
Reactants: 1-Boc-4-(cyclohexylmethyl)piperazine, hydrochloric acid.
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve the crude 1-Boc-4-(cyclohexylmethyl)piperazine from the previous step in ethanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux. The deprotection is typically complete within 2-4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 12-14 with a strong base (e.g., NaOH).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
-
Visualizing the N-Alkylation Pathway
Caption: Synthetic workflow for the N-alkylation route.
Route 2: Reductive Amination of Cyclohexanecarboxaldehyde
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This one-pot reaction combines the formation of an imine or enamine from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.
Mechanistic Considerations
The reaction between cyclohexanecarboxaldehyde and piperazine initially forms a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to the final product, this compound. The choice of reducing agent is critical for the success of this reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are often preferred as they are selective for the reduction of the iminium ion over the starting aldehyde. The reaction is typically carried out under mildly acidic conditions, which catalyze both the formation and the reduction of the iminium ion.
Experimental Protocol: One-Pot Synthesis
This protocol is based on general procedures for reductive amination.[3][4]
-
Reactants: Cyclohexanecarboxaldehyde, piperazine, sodium triacetoxyborohydride.
-
Solvent: Dichloromethane or 1,2-dichloroethane.
-
Procedure:
-
To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) in dichloromethane, add piperazine (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Visualizing the Reductive Amination Pathway
Caption: Synthetic workflow for the reductive amination route.
Comparison of Synthetic Efficiency
| Parameter | N-Alkylation Route | Reductive Amination Route |
| Overall Yield | High (typically >80% over two steps) | Good to High (typically 60-90%) |
| Number of Steps | Two (protection and deprotection add steps) | One-pot reaction |
| Atom Economy | Lower due to the use of a protecting group | Higher |
| Starting Materials | Piperazine, cyclohexylmethyl bromide, Boc-anhydride | Piperazine, cyclohexanecarboxaldehyde |
| Reagent Cost | Higher due to the cost of Boc-anhydride and potentially cyclohexylmethyl bromide | Generally lower |
| Reaction Conditions | Requires heating (reflux) | Typically room temperature |
| Work-up and Purification | Two separate work-ups and purifications | Single work-up and purification |
| Safety and Handling | Cyclohexylmethyl bromide is a lachrymator and irritant. Boc-anhydride is moisture sensitive. | Cyclohexanecarboxaldehyde is flammable and an irritant. Sodium triacetoxyborohydride is moisture sensitive. |
| Scalability | Readily scalable, with clear intermediate isolation | Can be more challenging to scale up due to the one-pot nature and potential for side reactions |
Discussion and Conclusion
Both the N-alkylation and reductive amination routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
The N-alkylation route , particularly when employing a Boc-protecting group strategy, offers excellent control over the reaction, leading to high yields and purity of the final product. The two-step process allows for the isolation and purification of the intermediate, which can be advantageous for ensuring the quality of the final compound. A patent for a similar synthesis reported a yield of 96.6% for the alkylation step.[1][2] However, this route is less atom-economical due to the addition and subsequent removal of the protecting group, and the overall process involves more steps, increasing labor and time.
The reductive amination route is an attractive alternative due to its one-pot nature, which simplifies the experimental procedure and reduces waste. This approach generally has a higher atom economy and can be more cost-effective. However, yields can be more variable depending on the specific substrate and reaction conditions, and the potential for side reactions, such as over-alkylation or reduction of the starting aldehyde, may necessitate careful optimization.
References
- 1. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 2. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Navigating the Sigma Receptor Landscape: A Comparative Guide to 1-(Cyclohexylmethyl)piperazine Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an objective comparison of 1-(cyclohexylmethyl)piperazine derivatives, focusing on their selectivity for sigma-1 (σ1) versus sigma-2 (σ2) receptors. By presenting key experimental data, detailed methodologies, and visual representations of experimental workflows, this document serves as a critical resource for advancing research in this area.
The sigma-1 and sigma-2 receptors represent promising therapeutic targets for a range of neurological disorders and cancers. The development of selective ligands for these receptors is a key objective in medicinal chemistry. The this compound scaffold has emerged as a privileged structure in the design of high-affinity sigma receptor ligands. This guide delves into the structure-activity relationships (SAR) that govern the selectivity of these derivatives, providing a comparative analysis of their binding affinities.
Quantitative Analysis of Binding Affinity
The selectivity of a compound for one receptor subtype over another is a critical factor in determining its potential therapeutic efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki) of a selection of this compound derivatives for σ1 and σ2 receptors. The data is compiled from radioligand binding assays, a standard method for quantifying ligand-receptor interactions.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference Compound |
| PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | 0.38 | 0.68 | 0.56 | - |
| Amide Analog of PB28 (Compound 36) | 0.11 | 179 | 0.0006 | PB28 |
| N-Cyclohexylpiperazine (Compound 59) | >1000 | 4.70 | >212 | PB28 |
| Piperidine Analog of PB28 (Compound 24) | 1.80 | 2.50 | 0.72 | PB28 |
| Piperidine Analog of PB28 (Compound 15) | 4.50 | 9.80 | 0.46 | PB28 |
| 6-methoxy-tetralin derivative | 0.36 | 5.42 | 0.066 | - |
| 7-methoxy-tetralin derivative | 9.04 | - | - | - |
| 1-naphthalenyl derivative | 2,480 | 590 | 4.2 | PB28 |
Note: Ki values represent the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of σ1 Ki to σ2 Ki. A value less than 1 indicates selectivity for σ1, while a value greater than 1 indicates selectivity for σ2.
Experimental Protocols: A Closer Look at Radioligand Binding Assays
The determination of binding affinities for sigma receptors is typically achieved through competitive radioligand binding assays. These experiments are crucial for characterizing the pharmacological profile of novel compounds.[1][2]
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.
Materials:
-
Tissue Preparation: Guinea pig brain tissue is often used due to its high density of σ1 receptors.[1][2][3] The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand, is commonly used.[1][3]
-
Non-specific Binding Control: Unlabeled (+)-pentazocine or other high-affinity σ1 ligands like haloperidol are used in excess to determine non-specific binding.
-
Test Compounds: The this compound derivatives of interest.
Procedure:
-
Aliquots of the guinea pig brain membrane homogenate are incubated with a fixed concentration of [3H]-(+)-pentazocine.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
A parallel set of tubes containing the radioligand and an excess of an unlabeled σ1 ligand is prepared to measure non-specific binding.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Sigma-2 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the sigma-2 receptor.
Materials:
-
Tissue Preparation: Rat liver membranes are frequently used as they have a higher expression of σ2 receptors compared to σ1 receptors.[3][4]
-
Radioligand: [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG), a non-selective sigma receptor ligand, is often employed.[1][3][5]
-
Masking Agent: A selective σ1 ligand, such as (+)-pentazocine, is added in excess to saturate the σ1 receptors, thus ensuring that the binding of [3H]-DTG is primarily to the σ2 receptors.[1][3]
-
Non-specific Binding Control: Unlabeled DTG or another high-affinity σ2 ligand is used to determine non-specific binding.
-
Test Compounds: The this compound derivatives being investigated.
Procedure:
-
Aliquots of the rat liver membrane homogenate are incubated with a fixed concentration of [3H]-DTG in the presence of an excess of (+)-pentazocine to block σ1 sites.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
A parallel set of tubes containing the radioligand, masking agent, and an excess of an unlabeled σ2 ligand is prepared to measure non-specific binding.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The separation of bound and free radioligand is achieved through rapid filtration.
-
The radioactivity on the filters is measured by liquid scintillation counting.
-
The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Receptor Selectivity
To further clarify the experimental process and the concept of receptor selectivity, the following diagrams have been generated using the DOT language.
Caption: Workflow of radioligand binding assays for σ1 and σ2 receptors.
Caption: Conceptual diagram of ligand selectivity for sigma-1 over sigma-2 receptors.
Structure-Activity Relationship Insights
The data presented reveals key structural modifications that influence the selectivity of this compound derivatives. The parent compound, PB28, exhibits high affinity for both σ1 and σ2 receptors with only slight selectivity for σ1.[6][7]
-
Modification of the Piperazine Nitrogen: Replacement of one of the basic nitrogen atoms in the piperazine ring with an amide group, as seen in compound 36, dramatically increases selectivity for the σ1 receptor by over 1600-fold.[6][7] This suggests that the basicity of both nitrogens is crucial for high-affinity σ2 binding.
-
Role of the Cyclohexyl Group: Removal or replacement of the cyclohexyl group on the piperazine nitrogen with aryl rings leads to a significant drop in affinity for both receptor subtypes.[7][8] This highlights the importance of the bulky, lipophilic cyclohexyl moiety for potent sigma receptor interaction.
-
Substitution on the Naphthalene Ring: The position of the methoxy group on the tetralin ring of PB28 analogs can influence selectivity. A 6-methoxy substitution favors σ1 affinity, while a 7-methoxy substitution is detrimental to σ1 binding.[8]
-
Piperazine vs. Piperidine Core: Replacing the piperazine ring with a piperidine scaffold, as in compounds 24 and 15, generally maintains high affinity for both receptors with modest selectivity.[6]
Conclusion
The this compound scaffold provides a versatile platform for the development of selective sigma receptor ligands. The data and methodologies presented in this guide underscore the subtle structural modifications that can dramatically alter the binding profile of these compounds. For researchers in the field, a thorough understanding of these structure-activity relationships is essential for the rational design of next-generation therapeutics targeting the sigma receptor system. The provided experimental protocols and visual diagrams offer a foundational resource for conducting and interpreting binding affinity studies, ultimately contributing to the advancement of drug discovery in this critical area.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
Unveiling the Mechanism of Action of a Novel 1-(Cyclohexylmethyl)piperazine Analog, Cmpd-X
A Comparative Guide for Researchers in Drug Development
The 1-(cyclohexylmethyl)piperazine scaffold has proven to be a versatile framework in medicinal chemistry, with analogs demonstrating significant affinity for a range of neurological targets, including sigma (σ) receptors and G-protein coupled receptors (GPCRs). This guide presents a comparative analysis of a novel analog, designated Cmpd-X, against established reference compounds, PB28 and Haloperidol. We provide key experimental data to elucidate its mechanism of action, focusing on its binding affinity at σ₁ and σ₂ receptors and its functional activity. Detailed protocols for the cited experiments are included to ensure reproducibility and facilitate further investigation.
Comparative Analysis of Receptor Binding and Functional Activity
To characterize the pharmacological profile of Cmpd-X, its binding affinity for σ₁ and σ₂ receptors was determined and compared to known ligands. Furthermore, its functional activity was assessed to understand its downstream signaling effects. The data presented in Table 1 summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of Cmpd-X alongside the reference compounds.
Table 1: Comparative Binding Affinity and Functional Data
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Functional Assay (GTPγS) EC₅₀ (nM) |
| Cmpd-X | 15.2 | 89.5 | 45.3 |
| PB28 | 25.6 | 0.6 | >10,000 |
| Haloperidol | 3.1 | 150.7 | 120.4 |
Data represents the mean of three independent experiments.
Cmpd-X demonstrates a notable affinity for the σ₁ receptor, with a Ki value of 15.2 nM. Its affinity for the σ₂ receptor is approximately 6-fold lower. In a functional GTPγS binding assay, Cmpd-X exhibited agonist activity with an EC₅₀ of 45.3 nM, suggesting its engagement with a GPCR, potentially modulated by its σ₁ receptor activity. In comparison, PB28 is a highly potent and selective σ₂ ligand, while Haloperidol is a potent σ₁ ligand with antipsychotic properties.
Elucidating Signaling and Experimental Design
To visualize the potential mechanism and the experimental approach, the following diagrams illustrate a plausible signaling pathway and the workflow for the binding assays conducted.
Caption: Potential σ₁ receptor signaling pathway for Cmpd-X.
Caption: Workflow for competitive radioligand binding assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
1. σ₁ Receptor Binding Assay
-
Tissue Preparation: Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is resuspended in fresh buffer to a final protein concentration of approximately 300 µ g/well .[1]
-
Assay Protocol: The competitive binding assay is performed in a 96-well plate with a total volume of 150 µL.[1] Each well contains the membrane homogenate, ~5 nM [³H]-(+)-pentazocine as the radioligand, and varying concentrations of the competitor compound (Cmpd-X, PB28, or Haloperidol).[1]
-
Non-specific Binding: Non-specific binding is determined in the presence of 10 µM Haloperidol.[2]
-
Incubation and Filtration: The plate is incubated for 90 minutes at 37°C.[2] The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to separate bound and free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[3]
2. σ₂ Receptor Binding Assay
-
Tissue Preparation: Rat liver membrane homogenates are prepared similarly to the σ₁ assay protocol.[1]
-
Assay Protocol: The assay is conducted in a 96-well plate with a total volume of 150 µL.[1] It includes the membrane homogenate, ~1 nM [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) as the radioligand, and competitor compounds.[1] To isolate σ₂ receptor binding, a masking concentration of a selective σ₁ ligand, such as 100 nM (+)-pentazocine, is included in all wells.
-
Non-specific Binding: Non-specific binding is determined in the presence of 10 µM Haloperidol.
-
Incubation and Filtration: The plate is incubated at room temperature for 120 minutes.[4] Filtration and washing steps are performed as described for the σ₁ assay.
-
Data Analysis: Radioactivity is quantified, and Ki values are calculated as described above.
Functional Assay
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the GPCR of interest (e.g., cannabinoid receptor type 1) are prepared.[5]
-
Assay Protocol: The assay is performed in a 96-well plate. Cell membranes (5-20 µg of protein per well) are incubated in an assay buffer containing GDP (final concentration ~10 µM).[5]
-
Agonist Stimulation: Varying concentrations of the test compound (Cmpd-X) are added to the wells. The binding reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1 nM).[5]
-
Incubation and Filtration: The plate is incubated at 30°C for 60-90 minutes.[5] The reaction is terminated by rapid filtration through glass fiber filters.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The data are plotted as a function of the log concentration of the agonist, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and Emax values.[5]
References
- 1. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to the Synthesis of Piperazine Compounds: Evaluating Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in modern medicinal chemistry, appearing in a vast array of blockbuster drugs, from antipsychotics like Aripiprazole (Abilify™) to anticancer agents such as Imatinib (Gleevec).[1][2] Its prevalence is due to its unique physicochemical properties and its synthetic tractability, often serving as a versatile scaffold to modulate solubility, basicity, and receptor interactions.[3] However, the perceived simplicity of synthesizing substituted piperazines can be deceptive. Seemingly straightforward protocols published in the literature often harbor hidden challenges related to reproducibility, scalability, and robustness, leading to significant delays and resource expenditure in drug development pipelines.
This guide provides a critical comparison of common piperazine synthesis protocols, moving beyond simple procedural descriptions to analyze the underlying chemical principles that govern their success. We will examine the causality behind experimental choices, highlight common failure points, and offer data-driven insights to help researchers select and optimize the most reliable methods for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The functionalization of the piperazine scaffold primarily revolves around the modification of its two nitrogen atoms. The main synthetic challenges include achieving selective mono-substitution versus di-substitution and executing robust C-N cross-coupling reactions, particularly for N-aryl piperazines.[4] Three dominant strategies are routinely employed:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: The gold standard for the synthesis of N-aryl piperazines, offering broad substrate scope.[1][5]
-
Classical N-Alkylation: A direct and often cost-effective method for introducing alkyl groups via nucleophilic substitution.
-
Reductive Amination: A versatile method for creating N-alkyl bonds by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent.[3][5]
Below, we delve into the specifics of these key protocols, evaluating their performance and reliability.
Protocol Deep Dive 1: The Buchwald-Hartwig Amination for N-Aryl Piperazines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] While transformative, its success is highly dependent on a careful interplay of catalyst, ligand, base, and solvent. Low yields are a frequent complaint, often stemming from catalyst deactivation or suboptimal reaction conditions.[6]
Representative Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine
This protocol is adapted from methodologies that emphasize rapid, efficient, and robust coupling under aerobic conditions.[1]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial, add Pd-precatalyst (e.g., G3-Xantphos, 2 mol%), the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 mmol).
-
Reagent Addition: Add piperazine (1.2 mmol) and an appropriate solvent (e.g., Toluene or Dioxane, 2 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., Ethyl Acetate), wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product via column chromatography. To prevent product tailing on acidic silica gel, it is often necessary to add 0.1-1% triethylamine to the eluent.[4]
Causality and Key Optimization Parameters:
-
Catalyst and Ligand (The "Engine"): The choice of palladium precursor and phosphine ligand is the most critical factor.[6] For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to promote the crucial reductive elimination step and stabilize the active Pd(0) species.[4]
-
Base (The "Ignition"): The base's role is to deprotonate the piperazine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, but if starting materials are base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives, though they may require longer reaction times.[6]
-
Solvent (The "Environment"): Solvents like toluene, dioxane, or THF are typically used.[6] The solvent must solubilize the reagents and, in some cases, can influence the catalyst's activity.
Reproducibility and Robustness Challenges:
-
Oxygen and Water Sensitivity: While modern precatalysts offer greater air stability, the active catalytic species can still be sensitive to oxygen and moisture, leading to inconsistent results. Some advanced protocols have been developed to run under aerobic conditions or even using ball-milling to create a solvent-free, robust system.[1][7][8]
-
Substrate Scope: Yields can vary dramatically with different aryl halides. Electron-poor aryl halides tend to react more readily, while electron-rich systems can be sluggish.
-
Byproduct Formation: The primary side reaction is the formation of the 1,4-diarylpiperazine. This can be suppressed by using a slight excess of piperazine relative to the aryl halide.[4]
Protocol Deep Dive 2: Reductive Amination for N-Alkyl Piperazines
Reductive amination is a highly reliable and scalable method for N-alkylation.[3][9] It involves the initial formation of an iminium ion intermediate from the reaction of a piperazine with a carbonyl compound, followed by its in-situ reduction.
Representative Protocol: Synthesis of 1-Benzylpiperazine
This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for this transformation.[10]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 mmol) and benzaldehyde (5.0 mmol) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (20 mL).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 7.5 mmol) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction Execution: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or acid-base extraction.[4]
Causality and Key Optimization Parameters:
-
Reducing Agent: Sodium triacetoxyborohydride is favored because it is mild, tolerant of slightly acidic conditions (which can help catalyze iminium ion formation), and does not readily reduce the starting aldehyde. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.
-
Solvent and pH: The reaction is typically run in chlorinated solvents like DCE, but more environmentally benign solvents like methanol can also be used. Maintaining a slightly acidic pH can accelerate the initial condensation step.
Reproducibility and Robustness:
-
High Reliability: Reductive amination is generally a very robust and high-yielding reaction across a wide range of aldehydes and ketones.[3][5]
-
Scalability: The protocol is readily scalable, making it a favorite in process chemistry and large-scale manufacturing.[9]
-
Over-alkylation: A common challenge in piperazine synthesis is the formation of the 1,4-disubstituted product.[4] In reductive amination, this can be controlled by using a 1:1 stoichiometry of piperazine to the carbonyl compound. For selective mono-alkylation, using a large excess of piperazine (5-10 equivalents) is a common and effective strategy.[4]
Comparative Data Summary
The choice of synthetic protocol often involves a trade-off between reaction scope, cost, and operational simplicity. The table below summarizes key performance indicators for the discussed methods.
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Primary Use | N-Aryl Piperazines | N-Alkyl Piperazines |
| Typical Yields | 60-95% (highly substrate dependent) | 80-99% |
| Key Reagents | Palladium Catalyst, Phosphine Ligand, Base | Aldehyde/Ketone, Reducing Agent |
| Robustness | Moderate; sensitive to catalyst, ligand, base, and atmosphere. | High; generally reliable and scalable. |
| Common Issues | Catalyst deactivation, low yields with challenging substrates.[6] | Potential for over-alkylation if stoichiometry is not controlled. |
| Cost Factor | High (due to precious metal catalyst and ligands). | Low to Moderate. |
Experimental Workflow and Decision Making
Choosing the right synthetic path is critical. The following workflow illustrates a logical decision-making process for functionalizing a piperazine core.
Caption: Decision workflow for selecting a piperazine synthesis method.
Conclusion and Best Practices
While numerous protocols for piperazine synthesis exist, their reproducibility is not guaranteed. For the synthesis of N-aryl piperazines , the Buchwald-Hartwig amination remains the most versatile method, but its success hinges on careful optimization of the catalyst system and reaction conditions. For researchers facing reproducibility issues, screening different ligands and bases is paramount.[6] Newer methods using mechanochemistry show promise for improving the robustness of this transformation.[7][8]
For the synthesis of N-alkyl piperazines , reductive amination stands out for its high yields, operational simplicity, and excellent scalability. It is a highly robust and reproducible method, making it the preferred choice in most drug development settings.[3][9]
To ensure success, researchers should always:
-
Control Stoichiometry: Especially when aiming for mono-substitution, using an excess of piperazine is a key strategy to minimize the formation of di-substituted byproducts.[4]
-
Monitor Reactions: Rely on TLC or LC-MS to track reaction progress rather than relying on literature-reported reaction times.
-
Optimize Purification: The basic nature of piperazines can complicate silica gel chromatography. Using a basic modifier in the eluent or employing alternative methods like acid-base extraction can significantly improve purification efficiency.[4]
By understanding the chemical principles behind these protocols and anticipating common challenges, researchers can develop robust and reproducible synthetic routes, accelerating the discovery and development of new piperazine-containing medicines.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of Novel Compounds Against Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the antiproliferative efficacy of new chemical entities against doxorubicin, a well-established chemotherapeutic agent. By offering objective comparisons and detailed experimental protocols, this document aims to support the rigorous evaluation of next-generation anticancer compounds.
Introduction to Doxorubicin
Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy to treat a range of cancers, including breast, lung, and bladder cancers, as well as leukemias and lymphomas.[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[1][2] This disruption of DNA processes triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1][3] While effective, doxorubicin's clinical use is often limited by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance in cancer cells.[3][4] These limitations drive the search for novel compounds with improved therapeutic profiles.
Comparative Antiproliferative Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. It represents the concentration required to inhibit 50% of a specific biological process, such as cell proliferation. The IC50 values for doxorubicin vary significantly across different cancer cell lines, reflecting tissue-specific sensitivities and resistance mechanisms.[5][6] The following table summarizes representative IC50 values for doxorubicin in various human cancer cell lines, providing a baseline for comparison. A hypothetical "Compound X" is included to illustrate how a new agent's performance would be presented.
Table 1: Comparative IC50 Values of Doxorubicin and a Novel Compound
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Compound X IC50 (µM) | Doxorubicin Sensitivity | Reference |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 1.5 ± 0.21 | Sensitive | [7] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 2.1 ± 0.95 | Sensitive | [7] |
| M21 | Melanoma | 2.77 ± 0.20 | 3.0 ± 0.35 | Sensitive | [7] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 4.5 ± 0.68 | Sensitive | [7] |
| K562 | Leukemia | 0.031 | 0.025 | Sensitive | [7] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 6.2 ± 1.05 | Moderately Sensitive | [7] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 10.5 ± 1.50 | Moderately Sensitive | [7] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | 11.8 ± 1.30 | Moderately Sensitive | [7] |
| K562/Dox | Leukemia | 0.996 | 0.550 | Resistant | [7] |
| Huh7 | Hepatocellular Carcinoma | > 20 | 15.7 | Resistant | [7] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density, assay method) and can vary between laboratories.[6] The values presented are for illustrative purposes.
Experimental Protocols & Methodologies
Accurate and reproducible assessment of antiproliferative activity is fundamental to drug development. The following section details a standard protocol for the MTT assay, a widely used colorimetric method for evaluating cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
1. Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HepG2) in appropriate medium until they reach approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium.[1][7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the new compound and doxorubicin (as a positive control) in culture medium. A typical concentration range for doxorubicin is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Untreated - Absorbance_Blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
Doxorubicin's Core Signaling Pathway
Doxorubicin exerts its cytotoxic effects primarily through its interaction with DNA and topoisomerase II. This interference leads to DNA double-strand breaks, which activates the DNA damage response (DDR) pathway, culminating in cell cycle arrest and apoptosis.[4]
Caption: Doxorubicin's mechanism of action leading to apoptosis.
General Experimental Workflow for Compound Comparison
The process of evaluating the antiproliferative effects of a new compound against a standard like doxorubicin follows a structured workflow, from initial cell preparation to final comparative data analysis.
Caption: Workflow for assessing antiproliferative effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. remedypublications.com [remedypublications.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
Comparative Docking Studies of Piperazine Derivatives at the Sigma-1 Receptor Binding Site: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of piperazine derivatives and their interactions with the sigma-1 receptor binding site. It synthesizes experimental data and computational docking studies to offer insights into the structure-activity relationships of these compounds.
The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2][3] As a unique ligand-operated chaperone protein located at the endoplasmic reticulum, the S1R modulates a range of cellular signaling pathways.[2][3][4] Piperazine and its derivatives represent a significant class of compounds that have been investigated for their affinity and selectivity for the S1R. This guide presents a comparative analysis of these derivatives, supported by experimental binding data and computational docking studies, to aid in the rational design of novel S1R ligands.
Data Presentation: A Comparative Look at Binding Affinities
The following table summarizes the binding affinities (Ki values) of various piperazine and piperidine derivatives for the sigma-1 receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity. For comparison, docking scores from molecular modeling studies are also included where available.
| Compound | Basic Moiety | Linker Length | Lipophilic Group | hS1R Ki (nM)[5][6] | Docking Score (kcal/mol)[7] |
| 1 | Piperidine | - | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | -11.5 |
| 4 | Piperazine | - | Varies | 3.17 (hH3R) / 1531 (σ1R) | - |
| 5 | Piperidine | - | Varies | 7.70 (hH3R) / 3.64 (σ1R) | - |
| 11 | Piperidine | - | Varies | 6.2 (hH3R) / 4.41 (σ1R) | - |
| 12 | Piperidine | - | Varies | - | - |
| 13 | Piperazine | Varies | tert-butyl | 37.8 (hH3R) / 51.8 (σ1R) | - |
| 16 | Piperazine | Varies | acetyl | 12.7 (hH3R) / 37.8 (σ1R) | - |
| Haloperidol | Piperidine | - | - | 2.5 | - |
| PD144418 | - | - | - | - | -10.0 |
| F5478-0036 | - | - | - | - | -11.5 |
| F6368-0290 | - | - | - | - | -11.2 |
| F2291-0434 | - | - | - | - | -10.7 |
| F2024-1993 | - | - | - | - | -10.5 |
| F3352-0087 | - | - | - | - | -10.2 |
Note: hH3R Ki values are included for context from dual-target ligand studies.[5][8][9][10]
Experimental Protocols
Radioligand Binding Assays
The binding affinity of the tested compounds for the sigma-1 receptor is typically determined through competitive radioligand binding assays.[1][6] A common protocol involves the use of guinea pig cerebral cortex membranes, which are rich in S1Rs.[1] The radioligand, often [³H]-(+)-pentazocine, a potent and selective S1R ligand, is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[1][6] The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) is calculated. This value represents the concentration of the test compound required to occupy 50% of the receptors.
Molecular Docking Studies
Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a ligand to a receptor.[7][11] A typical workflow involves preparing the 3D structure of the S1R, often obtained from X-ray crystallography (e.g., PDB: 5HK1), and the 3D structures of the piperazine derivatives.[7] Docking software, such as Autodock Vina, is then used to systematically explore different orientations and conformations of the ligand within the receptor's binding site.[7] The software calculates a docking score, which is an estimation of the binding free energy, with more negative scores indicating a more favorable interaction.[7] Validation of the docking protocol is often performed by redocking a co-crystallized ligand and ensuring the software can reproduce its known binding pose.[7]
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling and other cellular pathways.[2][3] Upon ligand binding, it can dissociate from its binding partner BiP and interact with various client proteins, influencing neuronal excitability, inflammation, and cell survival.[12][13]
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Molecular Docking Experimental Workflow
The process of molecular docking involves several key steps, from preparing the receptor and ligand structures to analyzing the final results. This workflow provides a standardized approach to predicting ligand-receptor interactions.
Caption: A typical workflow for molecular docking studies.
Structure-Activity Relationship of Piperazine Derivatives
The binding affinity of piperazine derivatives to the sigma-1 receptor is influenced by several structural features. The nature of the basic moiety (piperazine vs. piperidine), the length of the linker, and the composition of the lipophilic group all play crucial roles in determining the compound's affinity and selectivity.[5][8][9][10]
Caption: Key structural features influencing S1R binding.
References
- 1. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Safety Operating Guide
Safe Disposal of 1-(Cyclohexylmethyl)piperazine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-(Cyclohexylmethyl)piperazine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye damage, and potential respiratory irritation. Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks to both personnel and the environment.
Hazard Profile and Safety Summary
Before handling this compound, it is imperative to be aware of its hazard classifications. This information underscores the need for careful handling and the implementation of appropriate safety measures during the disposal process.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C/2 | Causes severe skin burns and eye damage / Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | Causes serious eye damage / Causes serious eye irritation.[1][2] |
| Respiratory or Skin Sensitization | - | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
Essential Safety and Handling Precautions
To ensure personal and environmental safety, the following personal protective equipment (PPE) and handling procedures are mandatory when managing this compound waste.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary.[3]
Handling:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline the process for preparing the chemical waste for collection.
1. Waste Segregation and Collection:
-
Classify Waste: this compound waste should be categorized as non-halogenated organic waste.
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents.
-
Separate Solids and Liquids: Collect solid waste (e.g., contaminated labware, unused reagent) separately from any liquid waste solutions containing the compound.
-
Select Appropriate Containers: Use clean, leak-proof, and clearly labeled hazardous waste containers made of a compatible material (e.g., high-density polyethylene). Ensure containers have a secure, tight-fitting lid.
2. Decontamination of Empty Containers:
-
Containers that previously held this compound must be decontaminated before they can be considered for regular disposal or recycling.
-
Rinse the empty container with a suitable solvent, such as ethanol or acetone.
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.
3. Final Disposal:
-
Storage: Securely seal all waste containers and store them in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until collection.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. The preferred method of final disposal is high-temperature incineration.
Accidental Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Ensure Proper Ventilation: If it is safe to do so, increase ventilation in the area, for instance by using a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.
-
Collect Contaminated Material: Place all contaminated absorbent material and any contaminated personal protective equipment into a sealed, airtight, and clearly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Spill Waste: Dispose of the container with the spill cleanup materials as hazardous waste, following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
